DMTr-4'-F-U-CED-TBDMS phosphoramidite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H60FN4O9PSi |
|---|---|
分子量 |
879.0 g/mol |
IUPAC名 |
3-[[(2S,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H60FN4O9PSi/c1-31(2)50(32(3)4)60(56-29-15-27-47)58-40-39(59-61(10,11)43(5,6)7)41(49-28-26-38(51)48-42(49)52)57-44(40,46)30-55-45(33-16-13-12-14-17-33,34-18-22-36(53-8)23-19-34)35-20-24-37(54-9)25-21-35/h12-14,16-26,28,31-32,39-41H,15,29-30H2,1-11H3,(H,48,51,52)/t39-,40+,41+,44+,60?/m0/s1 |
InChIキー |
GECCGPZJATURAY-NZSBGPKUSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@@H](O[C@@]1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)F)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized chemical reagent crucial for the synthesis of modified ribonucleic acids (RNA). Its unique structure, featuring a fluorine atom at the 4' position of the uridine (B1682114) nucleoside, offers distinct advantages in the fields of RNA therapeutics, structural biology, and diagnostics. The incorporation of 4'-fluoro-uridine into oligonucleotides can enhance their metabolic stability and provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a building block used in the chemical synthesis of RNA.[1] It is composed of several key chemical moieties, each with a specific function in the automated synthesis process:
-
DMTr (4,4'-Dimethoxytrityl): A bulky protecting group for the 5'-hydroxyl function of the ribose sugar. It is acid-labile, allowing for its removal at the beginning of each coupling cycle to enable chain elongation.
-
4'-F-U (4'-Fluoro-uridine): The core nucleoside modification. The fluorine atom at the 4' position influences the sugar pucker and can enhance the nuclease resistance of the resulting oligonucleotide.
-
CED (Cyanoethyl diisopropylamino): The phosphoramidite moiety. This group is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
TBDMS (tert-butyldimethylsilyl): A protecting group for the 2'-hydroxyl function of the ribose. Its stability under the conditions of oligonucleotide synthesis and its selective removal are critical for the successful synthesis of RNA.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C45H60FN4O9PSi | [2] |
| Molecular Weight | 879.04 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity (as assessed by HPLC and 31P NMR) | Typically >98% | |
| Solubility | Soluble in anhydrous acetonitrile |
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of phosphoramidite reagents. The following are typical chemical shifts observed for this compound.
| Nucleus | Chemical Shift (ppm) |
| 31P NMR | 149.65, 148.19 (diastereomers) |
| 1H NMR | See reference for detailed assignments |
| 13C NMR | See reference for detailed assignments |
| 19F NMR | See reference for detailed assignments |
Experimental Protocols
The successful incorporation of this compound into synthetic oligonucleotides requires carefully optimized protocols for solid-phase synthesis and subsequent deprotection and purification steps.
Oligonucleotide Synthesis
Automated solid-phase synthesis of RNA oligonucleotides using this phosphoramidite generally follows the standard phosphoramidite chemistry cycle.
Materials:
-
This compound solution (typically 0.1 M in anhydrous acetonitrile)
-
Standard DNA and RNA phosphoramidites and solid supports
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Protocol:
-
Deblocking: The 5'-DMTr group of the solid support-bound nucleoside is removed by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 5-15 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester linkage using the oxidizing agent.
-
These four steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.
Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter that determines the overall yield of the full-length oligonucleotide. For modified phosphoramidites like DMTr-4'-F-U-CED-TBDMS, the efficiency is typically very high, often exceeding 98-99% under optimized conditions.[3][4]
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/ethanol (B145695) mixture (e.g., 3:1 v/v) or aqueous methylamine (B109427).[5]
-
Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium hydroxide and ethanol or aqueous methylamine to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases. This is typically carried out at room temperature or elevated temperatures (e.g., 55 °C) for several hours.
-
2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of TEA·3HF in DMF or DMSO and incubated at room temperature or slightly elevated temperatures (e.g., 65 °C) to remove the 2'-O-TBDMS protecting groups.[3] This step typically requires several hours to overnight incubation.
Purification
The crude, deprotected oligonucleotide is purified to isolate the full-length product from shorter, failed sequences. High-performance liquid chromatography (HPLC) is the most common method for this purification.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) or anion-exchange |
| Mobile Phase A | Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient of increasing Mobile Phase B concentration |
| Detection | UV absorbance at 260 nm |
| Temperature | Elevated temperatures (e.g., 60 °C) are often used to denature secondary structures |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Workflow for the deprotection and purification of 4'-F-RNA oligonucleotides.
Conclusion
This compound is a valuable tool for the synthesis of modified RNA oligonucleotides. Its successful application relies on a solid understanding of its chemical properties and the optimization of synthesis, deprotection, and purification protocols. The incorporation of 4'-fluoro-uridine offers promising avenues for the development of novel RNA-based therapeutics and advanced structural studies. Researchers and drug development professionals can leverage the information provided in this guide to effectively utilize this specialized phosphoramidite in their work.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Application of 4'-Fluoro Uridine (B1682114) Phosphoramidite (B1245037)
This technical guide provides a comprehensive overview of 4'-fluoro uridine phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for therapeutic and research applications. The introduction of a fluorine atom at the 4'-position of the ribose sugar imparts unique structural and biological properties to nucleic acids, influencing their stability, binding affinity, and resistance to nuclease degradation.
Core Chemical Structure
4'-Fluoro uridine phosphoramidite is a chemically modified nucleoside derivative designed for use in automated solid-phase oligonucleotide synthesis.[] The core structure consists of a uridine base linked to a ribose sugar that is fluorinated at the 4'-position. For synthesis purposes, the molecule is functionalized with several key protecting groups:
-
A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function during the coupling reaction and is removed to allow for the addition of the next nucleotide in the sequence.[][3]
-
A 3'-O-Phosphoramidite group: This reactive moiety, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, enables the step-wise formation of the phosphite (B83602) triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain.[][]
-
A β-cyanoethyl group: This group protects the phosphorus atom during synthesis and is removed during the final deprotection step.[]
The presence of the electronegative fluorine atom at the 4'-position significantly influences the conformation of the sugar ring, which in turn affects the overall structure and properties of the resulting oligonucleotide.[4]
Caption: General structure of a 4'-fluoro uridine phosphoramidite.
Physicochemical Properties
The precise physicochemical properties can vary slightly based on the specific protecting groups used. However, for a typical 4'-fluoro deoxyuridine phosphoramidite analog (2'-Fluoro), the following data is representative.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₄₆FN₄O₈P | [5] |
| Molecular Weight | 748.78 g/mol | [5][6] |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C | |
| Primary Application | Oligonucleotide Synthesis | [5] |
Synthesis of 4'-Fluoro Uridine Phosphoramidite
The synthesis of 4'-fluoro uridine phosphoramidite is a multi-step process starting from a uridine precursor. The following is a generalized experimental protocol based on published synthesis schemes.[4]
Experimental Protocol: Synthesis of 4'-F-rU Phosphoramidite
-
Iodofluorination: The synthesis often begins with the iodofluorination of a 4',5'-dehydrouridine precursor. This is typically achieved using reagents like silver fluoride (B91410) (AgF) and iodine (I₂) in a solvent mixture such as dichloromethane (B109758) and tetrahydrofuran.[4][7]
-
Base Protection (if necessary) and Deprotection: The uridine base may undergo protection and deprotection steps. For instance, treatment with ammonia (B1221849) in methanol (B129727) can be used.[4]
-
2'-Hydroxyl Protection: The 2'-hydroxyl group is selectively protected, often using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of silver nitrate (B79036) and pyridine.[4][8]
-
Further Modifications: Additional steps may involve acetylation and subsequent removal of protecting groups under specific conditions.[4]
-
5'-Hydroxyl Protection (DMTylation): The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine. This is a crucial step for automated DNA/RNA synthesis.[4][8]
-
Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-position. This is accomplished by reacting the DMT-protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) and an activator like 1-methylimidazole.[4][8]
-
Purification: The final product is purified using chromatographic techniques to ensure high purity for subsequent use in oligonucleotide synthesis.
Caption: Simplified workflow for the synthesis of 4'-fluoro uridine phosphoramidite.
Application in Oligonucleotide Synthesis
4'-Fluoro uridine phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols, which follow a four-step cycle for each nucleotide addition.[][9]
Experimental Protocol: Incorporation into Oligonucleotides
-
Deblocking (Detritylation): The synthesis cycle begins with the removal of the 5'-DMT protecting group from the solid-support-bound nucleotide chain using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.[9]
-
Coupling/Activation: The 4'-fluoro uridine phosphoramidite is activated by an activating agent (e.g., tetrazole or a derivative) and is then coupled to the newly freed 5'-hydroxyl group of the growing oligonucleotide chain.[9][10] This forms a phosphite triester bond. For some modified phosphoramidites, an extended coupling time may be required to ensure high coupling efficiency (>98%).[8][11]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation (using, for example, acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion-mutant sequences (oligonucleotides missing a nucleotide).[9]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[9] This completes the addition of one nucleotide.
This four-step cycle is repeated for each nucleotide in the desired sequence. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Caption: The four-step cycle of automated oligonucleotide synthesis.
References
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. DMT-2′Fluoro-dU Phosphoramidite | 146954-75-8 [chemicalbook.com]
- 6. CAS#:146954-75-8 | 2'-Fluoro-2'-deoxy Uridine CED Phosphoramidite | Chemsrc [chemsrc.com]
- 7. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 8. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical and physical properties, provides experimental protocols for its use, and explores the mechanisms of action of the resulting 4'-Fluorinated Uridine (4'-F-U) modified oligonucleotides.
Core Properties of DMTr-4'-F-U-CED-TBDMS Phosphoramidite
This compound is a specialized nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 4'-fluoro modification on the ribose sugar moiety imparts unique and advantageous properties to the resulting RNA strand, including increased nuclease resistance and thermal stability, making it a valuable tool in the development of RNA-based therapeutics such as antisense oligonucleotides and siRNAs.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 879.04 g/mol | [1][4] |
| Chemical Formula | C45H60FN4O9PSi | [4] |
| Purity | Typically ≥98% (by HPLC and 31P NMR) | [5][6] |
| Solubility | Soluble in anhydrous acetonitrile | [7] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) | [8] |
| Stability | Sensitive to moisture and oxidation. Should be handled under anhydrous conditions. | [7] |
Experimental Protocols
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite coupling cycle. However, careful attention to anhydrous conditions is critical for achieving high coupling efficiencies.[7]
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis process involves a repeated cycle of four main steps:
-
Deblocking (Detritylation): Removal of the 5'-O-dimethoxytrityl (DMTr) protecting group from the terminal nucleoside of the solid-support-bound oligonucleotide chain. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.
-
Coupling: Activation of the this compound with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate. This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5-10 minutes may be required for modified phosphoramidites to ensure high coupling efficiency.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences in subsequent coupling steps. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[9]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the final coupling step, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Synthesis
The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle for incorporating a single this compound monomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. 5'-O-DMTr-2'-O-TBDMS-G(Ac)-3'-CE-phosphoramidite - CD BioGlyco [bioglyco.com]
- 6. usp.org [usp.org]
- 7. glenresearch.com [glenresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
The Guardian of the Ribose: A Technical Guide to the TBDMS Protecting Group in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic oligonucleotide development, the chemical synthesis of ribonucleic acid (RNA) stands as a cornerstone technology. Central to the success of this process is the strategic use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group playing a pivotal, albeit challenging, role. This technical guide provides an in-depth exploration of the function, application, and experimental protocols associated with the TBDMS protecting group in solid-phase RNA synthesis.
The Critical Role of the 2'-Hydroxyl Group Protection
The defining feature of RNA, distinguishing it from DNA, is the presence of a hydroxyl group at the 2' position of the ribose sugar. While essential for the diverse biological functions of RNA, this reactive group presents a significant hurdle in chemical synthesis. During the automated solid-phase synthesis of RNA, the 2'-hydroxyl group must be temporarily blocked or "protected" to prevent a host of undesirable side reactions.[1][2]
The primary function of the TBDMS protecting group is to selectively shield this 2'-hydroxyl moiety.[1] This protection is crucial for several reasons:
-
Preventing Chain Branching: An unprotected 2'-hydroxyl group can act as a nucleophile, leading to the formation of branched RNA chains and truncated sequences.
-
Avoiding Phosphodiester Bond Migration: The presence of a free 2'-hydroxyl group can catalyze the migration of the phosphodiester linkage from the intended 3'-5' position to an unnatural 2'-5' linkage, compromising the structural and functional integrity of the synthetic RNA.[3]
-
Ensuring Specificity of Synthesis: Protection of the 2'-hydroxyl group directs the phosphoramidite (B1245037) coupling reaction to the desired 5'-hydroxyl group of the growing oligonucleotide chain.[4][5][6]
The TBDMS group, a bulky silicon-based moiety, has been a long-standing choice for this protective role due to its stability under the various conditions of the synthesis cycle and the availability of well-established protocols for its use.[7]
Advantages and Disadvantages of the TBDMS Protecting Group
The selection of a protecting group is a critical decision in RNA synthesis, with each option presenting a unique set of advantages and disadvantages.
| Advantages | Disadvantages |
| Robustness: Stable to the acidic and basic conditions used in the synthesis cycle.[7][8] | Steric Hindrance: The bulkiness of the TBDMS group can impede coupling efficiency, requiring longer reaction times.[2][7] |
| Commercial Availability: TBDMS-protected phosphoramidites are widely available from commercial suppliers.[7] | Potential for 2' to 3' Silyl Migration: Under certain conditions, the TBDMS group can migrate to the 3'-hydroxyl position, leading to the formation of isomeric impurities.[2][3] |
| Established Protocols: Decades of use have led to well-optimized and documented procedures for its application and removal.[7] | Stringent Deprotection Conditions: Removal of the TBDMS group requires the use of fluoride (B91410) reagents, which can be sensitive to reaction conditions.[8][9] |
The Chemistry of TBDMS in RNA Synthesis: A Step-by-Step Workflow
The journey of an RNA oligonucleotide from individual building blocks to a purified product involves a cyclical process of monomer addition, followed by a final deprotection sequence. The TBDMS group is a key player throughout this workflow.
Logical Workflow of Solid-Phase RNA Synthesis
Caption: Overall workflow of solid-phase RNA synthesis using TBDMS protection.
Experimental Protocols
Protocol 1: Protection of the 2'-Hydroxyl Group of Ribonucleosides with TBDMS Chloride
This protocol outlines the general procedure for the introduction of the TBDMS protecting group onto the 2'-hydroxyl of a ribonucleoside.
Materials:
-
Ribonucleoside (e.g., Uridine)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the ribonucleoside in a mixture of anhydrous pyridine and THF.
-
Add TBDMS-Cl and silver nitrate to the solution. The silver nitrate acts as a catalyst.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Partition the mixture between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the 2'-O-TBDMS protected ribonucleoside. The reaction is not entirely regioselective, and the 3'-O-TBDMS isomer will also be formed, requiring careful separation.[2]
Protocol 2: Solid-Phase RNA Synthesis Cycle using 2'-O-TBDMS Phosphoramidites
This protocol describes a single cycle of automated solid-phase RNA synthesis.
Reagents:
-
2'-O-TBDMS protected ribonucleoside phosphoramidites
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (synthesis-grade)
Automated Synthesizer Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
Coupling: The 2'-O-TBDMS protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times are generally longer than for DNA synthesis due to the steric bulk of the TBDMS group.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
This cycle is repeated for each subsequent nucleotide addition.
Protocol 3: Deprotection of Synthetic RNA
This protocol outlines the final deprotection steps to yield the mature RNA oligonucleotide.
Reagents:
-
Concentrated ammonium (B1175870) hydroxide/ethanol mixture (e.g., 3:1 v/v) or a mixture of aqueous ammonia (B1221849) and ethanolic methylamine.[6]
-
Fluoride reagent for desilylation:
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with the ammonium hydroxide/ethanol mixture or the ammonia/methylamine mixture. This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.[6]
-
The supernatant containing the partially deprotected RNA is collected and dried.
-
2'-O-TBDMS Deprotection: The dried RNA is resuspended in the fluoride reagent (TBAF or TEA·3HF) to remove the TBDMS groups from the 2'-hydroxyl positions.[8][9] Reaction times and temperatures for this step are critical and must be carefully controlled.
| Deprotection Reagent | Typical Conditions |
| 1M Tetrabutylammonium fluoride (TBAF) in THF | Room temperature, 12-24 hours[8][10] |
| Triethylamine trihydrofluoride (TEA·3HF) | 65°C, 2.5 hours[11] |
| 40% Aqueous Methylamine | 65°C, 10 minutes (for base deprotection)[10] |
Signaling Pathways and Experimental Workflows
The TBDMS protecting group is a component of a chemical synthesis workflow rather than a biological signaling pathway. The following diagram illustrates the chemical transformations involving the TBDMS group during the synthesis and deprotection of a single ribonucleotide unit.
Chemical Transformations in RNA Synthesis
Caption: Chemical transformations involving the TBDMS group in RNA synthesis.
The Rise of Alternatives: TBDMS vs. TOM
In recent years, alternative 2'-hydroxyl protecting groups have been developed to address the limitations of TBDMS. The most prominent of these is the triisopropylsilyloxymethyl (TOM) group.[3][12][13]
| Feature | TBDMS | TOM |
| Steric Hindrance | High, leading to slower coupling | Lower, allowing for faster coupling and higher efficiency[3][13][14] |
| 2' to 3' Migration | Can occur under basic conditions[3][13][14] | Prevented by the acetal (B89532) linkage[3][12] |
| Deprotection | Requires specific fluoride reagents | Can be removed under mild conditions[12] |
While TBDMS remains a widely used and well-understood protecting group, the TOM group and other advanced protecting group strategies offer significant advantages, particularly for the synthesis of long and complex RNA molecules.[3]
Conclusion
The tert-butyldimethylsilyl protecting group has been instrumental in the advancement of chemical RNA synthesis. Its ability to effectively shield the reactive 2'-hydroxyl group has enabled the routine production of synthetic RNA for a myriad of research, diagnostic, and therapeutic applications. However, the inherent challenges of steric hindrance and potential side reactions have spurred the development of next-generation protecting groups. For researchers and professionals in the field, a thorough understanding of the chemistry, protocols, and limitations of TBDMS is essential for making informed decisions in the design and execution of successful RNA synthesis campaigns. The continuous evolution of protecting group chemistry promises to further enhance the efficiency, fidelity, and accessibility of synthetic RNA, paving the way for new discoveries and innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. massbio.org [massbio.org]
Fluorinated RNA Probes for NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level. In the study of ribonucleic acid (RNA), NMR plays a crucial role in understanding its diverse functions in cellular processes and its role as a therapeutic target. However, the inherent complexity of RNA spectra, characterized by significant resonance overlap, often poses a challenge to detailed analysis. The introduction of fluorine-19 (¹⁹F) as a probe for NMR studies of RNA has emerged as a transformative approach to overcome these limitations.[1][2][3][4]
The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[5][6] Furthermore, the large chemical shift range of ¹⁹F and its exquisite sensitivity to the local electronic environment make it an exceptional reporter of molecular structure and conformational changes.[2][7] Crucially, the near-complete absence of fluorine in natural biological systems ensures that ¹⁹F NMR spectra are free from background signals, providing a clear window to observe the labeled molecule.[2]
This technical guide provides a comprehensive overview of the application of fluorinated RNA probes in NMR spectroscopy. It covers the synthesis of various fluorinated RNAs, details experimental protocols for their use in NMR studies, presents quantitative data on their performance, and illustrates key workflows with diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, structural biology, and drug discovery who are interested in leveraging the power of ¹⁹F NMR for their RNA research.
Synthesis of Fluorinated RNA Probes
The site-specific incorporation of fluorine into RNA can be achieved through two primary methods: chemical synthesis using phosphoramidite (B1245037) chemistry and enzymatic synthesis via in vitro transcription.
Chemical Synthesis
Solid-phase phosphoramidite chemistry is the most common method for synthesizing RNA oligonucleotides with site-specific modifications, including the incorporation of fluorinated nucleosides.[8][9] This method allows for the precise placement of a single or multiple fluorine atoms at desired positions within the RNA sequence.
Types of Fluorinated Probes:
-
2'-Fluorinated RNA (2'-F RNA): Incorporation of 2'-fluoronucleosides enhances the thermal stability and nuclease resistance of RNA.[10]
-
4'-Fluorinated RNA (4'-F RNA): 4'-fluorouridine (B8696964) (4'FU) has been shown to be a highly sensitive probe for RNA secondary structure, with a significantly larger chemical shift dispersion compared to 2'-F modifications.[7][10]
-
5-Fluoropyrimidines: Substitution at the C5 position of pyrimidines (uracil or cytosine) with fluorine is a well-established method that minimally perturbs the RNA structure.[11]
-
2'-O-Trifluoromethylated RNA (2'-OCF₃ RNA): The trifluoromethyl group offers enhanced NMR sensitivity due to the presence of three magnetically equivalent fluorine atoms.[12]
Enzymatic Synthesis
In vitro transcription using T7 RNA polymerase is a powerful method for producing large quantities of RNA.[13] This technique can be adapted to incorporate fluorinated nucleoside triphosphates (NTPs), such as 5-fluorouridine (B13573) triphosphate (5F-UTP), to generate uniformly labeled RNA molecules.[13][14][15] Chemo-enzymatic approaches combine chemical synthesis of the labeled NTP with enzymatic incorporation into the RNA strand.[14][15]
Experimental Protocols
Solid-Phase Synthesis of 4'-Fluorinated RNA
This protocol is adapted from the supplementary information of Li et al., J. Am. Chem. Soc. 2020, 142, 10, 4739–4748.[16]
1. Phosphoramidite Synthesis:
- The synthesis of the 4'-F-uridine (4'FU) phosphoramidite is a multi-step organic synthesis process, the details of which can be found in the original publication.
2. Automated RNA Synthesis:
- RNA oligonucleotides are synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.
- The 4'FU phosphoramidite is incorporated at the desired position in the sequence.
3. Deprotection and Purification:
- Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard methylamine/ammonia solution.
- The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride-containing reagent.
- The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
¹⁹F NMR Data Acquisition and Processing
The following parameters are a general guideline and may require optimization based on the specific sample and spectrometer.[1][16]
1. Sample Preparation:
- Dissolve the purified fluorinated RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.2-0.4 mM.[16]
- Transfer the sample to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Experiments are typically performed on a spectrometer with a fluorine-capable probe.
- Tune and match the probe for the ¹⁹F frequency.
3. 1D ¹⁹F NMR Data Acquisition:
- Pulse Sequence: A simple pulse-acquire sequence (e.g., zgfhigqn.2 on Bruker instruments for ¹H-decoupled spectra) is commonly used.[16]
- Spectral Width: A spectral width of approximately 180 ppm is suitable for ¹H-decoupled spectra, while a smaller width of 20 ppm can be used for non-decoupled spectra.[1][16]
- Frequency Offset: The offset should be centered on the expected chemical shift range of the fluorinated probe. For example, around -202 ppm for 2'-F RNA and -60 ppm for 2'-OCF₃ RNA.[1]
- Acquisition Time: Typically around 100 ms (B15284909) to 1 s.[1][16]
- Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio. A range of 1,000 to 5,000 scans is common.[16]
- Temperature: Experiments are typically run at a controlled temperature, for example, 303 K.[1]
4. Data Processing:
- Apply an exponential window function with a line broadening factor of around 2 Hz.[16]
- Perform Fourier transformation, phasing, and baseline correction.
- Reference the chemical shifts to an external standard, such as CCl₃F (0 ppm).
Quantitative Data Presentation
The sensitivity of the ¹⁹F chemical shift to the local environment provides a powerful tool for distinguishing different RNA secondary structures. The following table summarizes the chemical shift dispersion observed for different fluorinated probes in various structural contexts.
| Fluorinated Probe | RNA Secondary Structure | ¹⁹F Chemical Shift (ppm) | Chemical Shift Dispersion (Δδ, ppm) | Reference |
| 4'-Fluorouridine (4'FU) | Single-stranded RNA | -120.5 | 3.6 | [7] |
| Duplex RNA | -116.9 | [7] | ||
| 2'-Fluorouridine (2'FU) | Single-stranded RNA | Not specified | < 1 | [7] |
| Duplex RNA | Not specified | [7] | ||
| 2'-Fluoroadenosine (G6 in ssRNA) | Single nucleotide in ssRNA | -200.2 | 1.3 | [1] |
| 2'-Fluoroadenosine (A20 in ssRNA) | Single nucleotide in ssRNA | -201.5 | [1] |
Visualizations
Experimental Workflow for Studying RNA-Ligand Interactions
The following diagram illustrates a typical experimental workflow for investigating the interaction between a fluorinated RNA and a small molecule ligand using ¹⁹F NMR spectroscopy.
Caption: Workflow for ¹⁹F NMR-based analysis of RNA-ligand interactions.
Signaling Pathway: Conformational Selection in a Riboswitch
This diagram illustrates the principle of conformational selection, where a ligand binds to a pre-existing conformation of an RNA riboswitch, shifting the equilibrium towards the bound state. ¹⁹F NMR is an ideal technique to monitor such conformational changes.
Caption: Conformational selection mechanism of a riboswitch upon ligand binding.
Conclusion
Fluorinated RNA probes have become an indispensable tool in the NMR spectroscopist's arsenal (B13267) for the study of RNA. The unique properties of the ¹⁹F nucleus provide unparalleled sensitivity and clarity for probing RNA structure, dynamics, and interactions with other molecules. The ability to site-specifically introduce fluorine atoms through chemical synthesis offers precise control for targeted investigations, while enzymatic methods allow for the production of larger, uniformly labeled RNAs.
The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of this powerful technique. As the field of RNA biology continues to expand, particularly in the context of drug discovery and therapeutics, the insights gained from ¹⁹F NMR studies of fluorinated RNA probes will undoubtedly play a pivotal role in advancing our understanding of this essential class of biomolecules.
References
- 1. Frontiers | 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions [frontiersin.org]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. 19F NMR spectroscopy for the analysis of RNA secondary structure populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. NMR-based RNA structure determination - Jena Bioscience [jenabioscience.com]
- 14. Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Unlocking RNA's Secrets: A Technical Guide to DMTr-4'-F-U-CED-TBDMS Phosphoramidite for High-Resolution Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of 5'-O-(4,4'-Dimethoxytrityl)-4'-fluoro-2'-O-(tert-butyldimethylsilyl)-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-4'-F-U-CED-TBDMS phosphoramidite) as a powerful tool for the elucidation of RNA structure. The strategic incorporation of a fluorine atom at the 4' position of the ribose sugar offers a unique and highly sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, providing unprecedented insights into RNA conformation and dynamics.
Core Concepts: The Power of a Single Fluorine Atom
The DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized building block for the solid-phase synthesis of RNA oligonucleotides.[1] Its unique feature is the fluorine atom at the 4' position of the uridine (B1682114) nucleoside. This modification has been shown to be well-tolerated within an RNA strand, maintaining a stable North conformation that closely mimics natural uridine.[2] The true power of this modification lies in its application as a ¹⁹F NMR probe. The ¹⁹F chemical shift of the 4'-fluoro-uridine (4'FU) is exceptionally sensitive to the local electronic environment, resulting in a large chemical shift dispersion of up to 4 parts per million (ppm) depending on the RNA secondary structure.[2][3] This is a significant advantage over other fluorinated probes, such as 2'-fluoro-uridine, which exhibit a much smaller chemical shift dispersion of less than 1 ppm.[2][3] This sensitivity allows for the clear discrimination between single-stranded RNA, A-type, B-type, and even mismatched duplexes.[2]
Data Presentation: Performance Metrics
The successful incorporation and utility of this compound in RNA synthesis and structural analysis are supported by the following quantitative data.
| Parameter | Value | Reference |
| Purity (HPLC) | >98% | [4] |
| Purity (³¹P NMR) | >99% | [4] |
| Coupling Efficiency | >98% | [5] |
| Parameter | Condition | Observation | Reference |
| ¹⁹F NMR Chemical Shift Dispersion | RNA Secondary Structure Variation | Up to 4.4 ppm | [3] |
| Thermal Stability (UV Melting) | Single 5-fluoro substitution in duplexes | Comparable to unmodified duplexes | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, deprotection, and purification of RNA oligonucleotides containing 4'-fluoro-uridine are provided below. These protocols are based on established phosphoramidite chemistry.
Solid-Phase RNA Synthesis
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating the 4'-F-U phosphoramidite.
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard protocol for 2'-O-TBDMS protected RNA phosphoramidites. The cycle consists of four steps:
-
Deblocking: Removal of the 5'-DMTr protecting group with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite with the activator solution and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for the sterically hindered 2'-O-TBDMS protected phosphoramidites.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMTr group can be either removed on the synthesizer or left on for "trityl-on" purification.
Cleavage and Deprotection
This two-step deprotection protocol is crucial for obtaining the final, fully deprotected RNA oligonucleotide.
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
Materials:
-
Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine)
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add 1.5 mL of AMA solution to the vial.
-
Heat the sealed vial at 65°C for 10 minutes.[6]
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new sterile tube.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
Materials:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak RNA Quenching Buffer
Procedure:
-
Lyophilize the AMA solution from the previous step to obtain a dry pellet of the oligonucleotide.
-
Dissolve the pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[6]
-
Add 60 µL of TEA to the solution and mix gently.[6]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[6]
-
Cool the reaction mixture and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.[6]
Purification
Purification of the deprotected RNA oligonucleotide is typically performed using high-performance liquid chromatography (HPLC) or cartridge purification.
DMT-on Cartridge Purification (Example using Glen-Pak RNA Cartridge):
-
Condition the cartridge with acetonitrile followed by 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7]
-
Load the quenched deprotection solution onto the cartridge.
-
Wash the cartridge with a solution of 10% acetonitrile in 2 M TEAA, followed by RNase-free water.[7]
-
Remove the DMT group by washing the cartridge with 2% trifluoroacetic acid (TFA).[7]
-
Wash the cartridge with deionized water.
-
Elute the purified oligonucleotide with a solution of 1 M ammonium (B1175870) bicarbonate in 30% acetonitrile.[7]
-
Lyophilize the eluted solution to obtain the purified RNA.
Visualizations
Experimental Workflow for RNA Synthesis and Analysis
Caption: Workflow for RNA synthesis, deprotection, and analysis.
Logical Relationship of Phosphoramidite Components
Caption: Functional components of the phosphoramidite.
This comprehensive guide provides the necessary information for the successful application of this compound in RNA research. The unique properties of the 4'-fluoro modification offer a powerful and sensitive tool for elucidating the complex structures and functions of RNA, with significant implications for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Unlocking Nucleic Acid Secrets: A Technical Guide to 19F NMR Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the powerful application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in the study of nucleic acids. By introducing site-specific ¹⁹F-labeled probes into DNA and RNA, researchers can gain unprecedented insights into their structure, dynamics, and interactions with other molecules. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, serving as a valuable resource for those looking to leverage this versatile technique in their research and drug discovery efforts.
Introduction to ¹⁹F NMR in Nucleic Acid Research
Fluorine-19 NMR has emerged as a powerful tool for studying biological macromolecules.[1] The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2] Critically for biological studies, fluorine is virtually absent in native biological systems, which eliminates background signals and simplifies spectral analysis.[1][2]
The large chemical shift range of ¹⁹F, spanning up to 400 ppm, provides exquisite sensitivity to the local electronic environment.[3][4] This means that even subtle changes in the conformation of a nucleic acid or its interaction with a ligand can induce significant and easily detectable changes in the ¹⁹F NMR spectrum.[3] These features make ¹⁹F NMR an ideal technique for investigating:
-
Nucleic Acid Structure and Conformation: Probing secondary and tertiary structures, including non-canonical forms like G-quadruplexes and i-motifs.[2][5][6]
-
Nucleic Acid Dynamics: Characterizing conformational exchange and flexibility.[2]
-
Nucleic Acid-Ligand Interactions: Screening for and characterizing the binding of small molecules, peptides, and proteins to DNA and RNA targets.[7]
-
In-cell Studies: Observing nucleic acid structure and interactions within the complex environment of living cells.[8][9]
Common ¹⁹F NMR Probes for Nucleic Acids
A variety of fluorinated nucleosides have been developed for incorporation into DNA and RNA. The choice of probe depends on the specific research question and the desired location of the fluorine label. Common labeling strategies involve modification of the nucleobase or the ribose sugar.
Nucleobase-Labeled Probes
Fluorine atoms can be incorporated into the nucleobases of pyrimidines and purines. These probes are particularly useful for studying base pairing, stacking interactions, and the recognition of nucleic acids by other molecules.
-
5-Fluoropyrimidines (⁵F-U, ⁵F-dC): 5-Fluorouracil (⁵F-U) and 5-fluorocytosine (B48100) (⁵F-dC) are widely used probes. The fluorine atom at the C5 position minimally perturbs the structure and stability of duplex DNA and RNA.[10]
-
2-Fluoropurines (²F-A): 2-Fluoroadenine can be incorporated into RNA and serves as a useful probe for adenine-containing regions.
Sugar-Labeled Probes
Modifying the ribose or deoxyribose sugar with fluorine offers another avenue for introducing ¹⁹F probes. These are particularly sensitive to the conformation of the sugar-phosphate backbone.
-
2'-Fluororibose (2'-F): The 2'-fluoro modification is well-tolerated in RNA and provides a sensitive probe of sugar pucker and local backbone conformation.[11]
-
Trifluoromethyl Groups (-CF₃): The introduction of a trifluoromethyl group, for instance at the 2' position of the ribose, can enhance signal sensitivity due to the presence of three equivalent fluorine atoms.[2]
Terminal Probes
Fluorinated tags can also be attached to the 5' or 3' terminus of an oligonucleotide. These are particularly useful for studying overall structural changes and interactions without modifying the internal sequence.
-
3,5-Bis(trifluoromethyl)phenyl: This bulky fluorinated tag provides a strong ¹⁹F NMR signal and has been successfully used to study G-quadruplex formation in vitro and in living cells.[2]
Quantitative Data for ¹⁹F NMR Probes
The chemical shift of a ¹⁹F probe is highly sensitive to its local environment. The following tables summarize typical ¹⁹F NMR chemical shift ranges for common probes in different nucleic acid contexts. Chemical shifts are referenced to CFCl₃ (0 ppm).[12][13]
| Probe | Nucleic Acid Context | Typical ¹⁹F Chemical Shift Range (ppm) |
| Nucleobase Probes | ||
| 5-Fluorouracil (⁵F-U) | Single-stranded RNA | -164 to -165 |
| Double-stranded RNA (A-form helix) | -166 to -167 | |
| G-quadruplex | Varies with position | |
| 5-Fluoro-2'-deoxycytidine (⁵F-dC) | Single-stranded DNA | Varies |
| Double-stranded DNA (B-form helix) | Varies | |
| Sugar Probes | ||
| 2'-Fluororibose (2'-F) | RNA | Varies with sequence context |
| Terminal Probes | ||
| 3,5-Bis(trifluoromethyl)phenyl | 5'-terminus of DNA/RNA | Around -63 |
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Nucleic Acid Probes.
| Parameter | Description | Typical Values for ¹⁹F in Nucleic Acids |
| T₁ (Spin-Lattice Relaxation) | Characterizes the return of the nuclear spin magnetization to its equilibrium state along the external magnetic field. Provides information on molecular tumbling and internal motions. | Can vary significantly based on probe location and molecular size. |
| T₂ (Spin-Spin Relaxation) | Describes the decay of the transverse magnetization. Sensitive to slower motions and chemical exchange processes. | Influenced by factors like molecular weight and conformational dynamics. |
Table 2: Key ¹⁹F NMR Relaxation Parameters.
Experimental Protocols
Synthesis and Purification of ¹⁹F-Labeled Oligonucleotides
The synthesis of fluorinated nucleoside phosphoramidites is the first step in preparing ¹⁹F-labeled oligonucleotides. The following is a generalized workflow for the synthesis of a 5-fluorocytidine (B16351) phosphoramidite (B1245037).
Caption: General workflow for the synthesis of a 5-fluorocytidine phosphoramidite.
Detailed Protocol for Synthesis of 5-Fluoro-N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite:
-
N⁴-Acetylation: React 5-fluorocytidine with acetic anhydride (B1165640) in anhydrous ethanol (B145695) at room temperature.[14]
-
5'-O-DMT Protection: Treat the N⁴-acetyl-5-fluorocytidine with 4,4'-dimethoxytrityl chloride in pyridine.[14]
-
2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using tert-butyldimethylsilyl chloride.[14]
-
3'-O-Phosphitylation: React the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite.[14]
-
Purification: Purify the product by silica (B1680970) gel column chromatography.
Similar strategies can be employed for the synthesis of other fluorinated phosphoramidites, such as those for 2'-fluoro-2'-deoxyguanosine.[15]
¹⁹F-labeled oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry.[][17][18]
Caption: Automated solid-phase synthesis cycle for ¹⁹F-labeled oligonucleotides.
Detailed Protocol:
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass) derivatized with the first nucleoside of the sequence.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with a mild acid (e.g., trichloroacetic acid).
-
Coupling: Add the ¹⁹F-labeled phosphoramidite and an activator (e.g., tetrazole) to couple the new nucleotide to the growing chain.[19]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).[19]
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups using a suitable reagent (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the crude oligonucleotide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[20][21][22][23]
¹⁹F NMR Data Acquisition and Processing
-
Dissolve the purified ¹⁹F-labeled oligonucleotide in a suitable NMR buffer (e.g., sodium phosphate buffer with NaCl). The final concentration typically ranges from 50 µM to 1 mM.
-
Add 5-10% D₂O for the field-frequency lock.
-
For quantitative measurements, a known concentration of an internal standard (e.g., trifluoroacetic acid) can be added.[24]
-
Transfer the sample to a high-quality NMR tube.
Caption: Workflow for ¹⁹F NMR data acquisition and processing.
Typical 1D ¹⁹F NMR Acquisition Parameters:
-
Spectrometer Frequency: 470 MHz or higher.
-
Pulse Program: A standard 1D pulse-acquire sequence with proton decoupling (e.g., using WALTZ-16).
-
Spectral Width (SW): Typically 20-50 ppm, centered on the expected chemical shift range of the ¹⁹F probe.
-
Transmitter Offset (O1): Set to the center of the spectral window.
-
Number of Scans (nt): Varies from a few hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: Controlled to the desired experimental temperature.
-
Fourier Transform (FT): Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.[25]
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Reference the chemical shifts to an internal or external standard.
-
Integration: Integrate the peak areas to obtain quantitative information about the relative populations of different species.
Applications in Nucleic Acid Research
Probing G-Quadruplex Structures
¹⁹F NMR is particularly well-suited for studying the formation and conformational heterogeneity of G-quadruplexes, which are non-canonical four-stranded structures implicated in various biological processes.[2][5][6][26][27] The distinct chemical shifts of ¹⁹F probes in the single-stranded, dimeric, and higher-order G-quadruplex forms allow for their unambiguous identification and quantification.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biophysics.org [biophysics.org]
- 5. 19F NMR Spectroscopy for the Analysis of DNA G-Quadruplex Structures Using 19F-Labeled Nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying DNA G-Quadruplex Aptamer by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. colorado.edu [colorado.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atdbio.com [atdbio.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 20. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. agilent.com [agilent.com]
- 23. labcluster.com [labcluster.com]
- 24. benchchem.com [benchchem.com]
- 25. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
Applications of 4'-Fluorinated Ribonucleosides in RNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into therapeutic oligonucleotides has emerged as a powerful tool in drug discovery, enhancing their stability, binding affinity, and overall efficacy. Among the various modifications, 4'-fluorinated ribonucleosides have garnered significant attention for their unique conformational properties and potent biological activities. This technical guide provides an in-depth exploration of the applications of 4'-fluorinated ribonucleosides in RNA therapeutics, with a focus on their synthesis, mechanism of action, and performance in antiviral and RNA interference (RNAi) applications.
Biochemical Profile and Mechanism of Action
The introduction of a fluorine atom at the 4'-position of the ribose sugar profoundly influences the nucleoside's conformation, favoring a North-type (C3'-endo) sugar pucker. This conformational preference is a key determinant of the enhanced binding affinity of 4'-fluoro-modified oligonucleotides to their target RNA, as it pre-organizes the backbone for an A-form helix, which is characteristic of RNA duplexes.
The primary mechanism of action for many 4'-fluorinated ribonucleoside analogs, particularly in the context of antiviral therapy, is the inhibition of viral RNA-dependent RNA polymerase (RdRP).[1][2][3] Following intracellular conversion to their active triphosphate form, these analogs are incorporated into the nascent viral RNA chain. The presence of the 4'-fluorine atom then leads to the termination of chain elongation, effectively halting viral replication.[1][2][3]
In the realm of RNA interference, the incorporation of 4'-fluorinated ribonucleosides into small interfering RNAs (siRNAs) can enhance their metabolic stability and binding to the RNA-induced silencing complex (RISC), potentially leading to more potent and durable gene silencing.
Quantitative Data on Therapeutic Efficacy
The therapeutic potential of 4'-fluorinated ribonucleosides is underscored by a growing body of quantitative data from in vitro and in vivo studies.
Antiviral Activity of 4'-Fluorouridine (4'-FlU) and its Analogs
4'-Fluorouridine has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. The following table summarizes its efficacy and cytotoxicity across various viral strains and cell lines.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >169 | ≥1877 | [1] |
| SARS-CoV-2 (various lineages) | Vero | 0.2 - 0.6 | >100 | >167 | [1][2][3] |
| SARS-CoV-2 | HAE organoids | - | - | High | [4] |
| Chikungunya Virus (CHIKV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |
| Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |
| O'nyong'nyong Virus (ONNV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |
| Ross River Virus (RRV) | U-2 OS | ~1.2 - 3.7 | >2000 | >514 | [5] |
| Coxsackievirus A10 (CV-A10) | RD / Vero | 0.66 - 0.85 | - | - | [6] |
| Enterovirus A71 (EV-A71) | RD / Vero | 0.43 - 0.58 | - | - | [6] |
| Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 | - | - | [3] |
In Vivo Efficacy of 4'-Fluorouridine
Preclinical studies in animal models have demonstrated the in vivo efficacy of orally administered 4'-fluorouridine.
| Animal Model | Virus | Dosage | Outcome | Reference(s) |
| Mice | Respiratory Syncytial Virus (RSV) | 5 mg/kg, once daily | Highly efficacious | [1] |
| Ferrets | SARS-CoV-2 (various variants) | 20 mg/kg, once daily | Highly efficacious, prevented transmission | [1][4] |
| Mice | Chikungunya Virus (CHIKV) | - | Reduced disease signs and viral burden | [5] |
| Mice | Mayaro Virus (MAYV) | - | Reduced disease signs and viral burden | [5] |
| Ferrets | Influenza A Virus | 2 mg/kg, once daily | Rapidly stopped virus shedding | [7] |
Efficacy of 4'-Fluoro-Modified siRNAs
The incorporation of 4'-fluoro modifications can enhance the potency and duration of siRNA-mediated gene silencing.
| Modification | Target Gene | In Vitro/In Vivo | Outcome | Reference(s) |
| 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | Luciferase | In vitro | 4-fold more potent than unmodified siRNA | [8] |
| 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | - | In vitro (serum) | Half-life of ~6h vs. <15 min for unmodified siRNA | [8] |
| 4′-C-Methoxy-2′-deoxy-2′-fluoro Uridine (B1682114) | - | In vitro | Gene silencing comparable to 2'-F U | [9] |
| 2'-F-NMC nucleotides in siRNA | - | In vitro & In vivo | Improved activity compared to unmodified RNA | [10] |
Experimental Protocols
Synthesis of 4'-Fluoro-Uridine Phosphoramidite (B1245037)
The synthesis of the phosphoramidite building block is a critical step for incorporating 4'-fluorinated nucleosides into oligonucleotides. The following is a generalized protocol based on published methods.[11][12]
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine
-
Silver(I) fluoride (B91410) (AgF)
-
Iodine (I₂)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO₃)
-
Tetrahydrofuran (B95107) (THF)
-
Acetic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrabutylammonium (B224687) hydroxide
-
Trifluoroacetic acid
-
m-Chloroperoxybenzoic acid (mCPBA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Fluorination: The starting protected uridine is treated with AgF and I₂ in a mixture of dichloromethane and tetrahydrofuran to introduce the 4'-fluoro group.
-
Deprotection: The resulting product is treated with ammonia in methanol to remove protecting groups.
-
2'-OH Silylation: The 2'-hydroxyl group is selectively protected using TBDMS-Cl and AgNO₃ in pyridine and THF.
-
3'-OH Acetylation: The 3'-hydroxyl group is acetylated using acetic anhydride and DMAP in pyridine.
-
Oxidation and Rearrangement: The intermediate is treated with tetrabutylammonium hydroxide, trifluoroacetic acid, and mCPBA.
-
Deprotection and 5'-O-DMT Protection: The acetyl group is removed with ammonia in methanol, followed by protection of the 5'-hydroxyl group with DMT-Cl in pyridine.
-
Phosphitylation: The final step involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA and 1-methylimidazole in dichloromethane to yield the desired 4'-fluoro-uridine phosphoramidite.
Solid-Phase Synthesis of 4'-Fluoro-Modified RNA
The incorporation of 4'-fluorinated phosphoramidites into RNA oligonucleotides is achieved via standard automated solid-phase synthesis protocols.[13][14][15][16]
Materials:
-
Controlled pore glass (CPG) solid support
-
4'-Fluoro-nucleoside phosphoramidites and standard RNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping solution (e.g., acetic anhydride/lutidine/THF)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine, 1:1)
-
Fluoride source for 2'-O-deprotection (e.g., triethylamine (B128534) trihydrofluoride)
Procedure: The synthesis follows a four-step cycle:
-
Detritylation: Removal of the 5'-DMT protecting group with the deblocking solution.
-
Coupling: The 4'-fluorinated phosphoramidite is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
This cycle is repeated until the desired sequence is assembled. The oligonucleotide is then cleaved from the solid support and deprotected.
In Vitro Evaluation of siRNA Efficacy
1. Cell Culture and Transfection:
-
Seed target cells (e.g., HeLa, HEK293) in 96-well plates to achieve 70-80% confluency at the time of transfection.
-
Complex the 4'-fluoro-modified siRNA with a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Isolate total RNA from the transfected cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.
3. Functional Reporter Assay (Luciferase Assay): [22][23][24][25][26]
-
Co-transfect cells with the siRNA, a reporter plasmid containing the target gene sequence fused to a luciferase gene (e.g., Firefly luciferase), and a control plasmid with a different luciferase (e.g., Renilla luciferase) for normalization.
-
After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
The reduction in the target luciferase activity, normalized to the control luciferase, indicates the silencing efficiency of the siRNA.
Antiviral Activity and Cytotoxicity Assays
1. Antiviral Efficacy (EC₅₀ Determination): [27]
-
Seed a suitable host cell line (e.g., Vero cells) in 96-well plates.
-
Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of the 4'-fluorinated nucleoside analog.
-
Incubate for a period sufficient to allow for viral replication and cytopathic effect (CPE) development in untreated control wells.
-
Assess cell viability using a colorimetric assay (e.g., neutral red uptake or MTT assay).
-
The EC₅₀, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.
2. Cytotoxicity (CC₅₀ Determination): [28][29][30]
-
Seed the host cell line in 96-well plates.
-
Add serial dilutions of the 4'-fluorinated nucleoside analog to uninfected cells.
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability using a colorimetric assay.
-
The CC₅₀, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
-
The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.
3. RNA Polymerase Inhibition Assay: [31][32][33][34][35]
-
A cell-free assay is performed using purified viral RdRp, a template RNA, ribonucleotide triphosphates (NTPs), and the triphosphate form of the 4'-fluorinated nucleoside analog.
-
The reaction products (newly synthesized RNA) can be quantified using various methods, such as incorporation of radiolabeled NTPs or fluorescent dyes that bind to double-stranded RNA.
-
The inhibitory effect of the analog is determined by measuring the reduction in RNA synthesis compared to a control reaction without the inhibitor.
Visualizations
RNA Interference (RNAi) Pathway
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 4. news-medical.net [news-medical.net]
- 5. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. siRNAs containing 2′-fluorinated Northern-methanocarbacyclic (2′-F-NMC) nucleotides: in vitro and in vivo RNAi activity and inability of mitochondrial polymerases to incorporate 2′-F-NMC NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 14. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 19. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 20. qiagen.com [qiagen.com]
- 21. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 22. assaygenie.com [assaygenie.com]
- 23. rsc.org [rsc.org]
- 24. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
- 27. protocols.io [protocols.io]
- 28. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. labinsights.nl [labinsights.nl]
- 30. researchgate.net [researchgate.net]
- 31. RNA polymerase assay kit [profoldin.com]
- 32. academic.oup.com [academic.oup.com]
- 33. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Novel Assay to Detect RNA Polymerase I Activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 35. WO2010036359A2 - Methods of polymerase activity assay - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Stability of 4'-F-uridine in Oligonucleotides
The introduction of chemical modifications to nucleosides has been a cornerstone in the development of oligonucleotide therapeutics, enhancing their drug-like properties. Among these, fluorinated nucleosides have garnered significant attention. This guide focuses on the chemical stability of oligonucleotides incorporating 4'-fluoro-uridine (4'-F-U), a modification that has shown promise in various therapeutic applications. The stability of these modified oligonucleotides is a critical determinant of their in vivo efficacy and safety profile.
Synthesis and Incorporation of 4'-F-uridine
The journey of a 4'-F-uridine-modified oligonucleotide begins with the chemical synthesis of the corresponding phosphoramidite (B1245037) building block, which is then incorporated into the desired sequence via automated solid-phase synthesis.
Synthesis of 4'-F-uridine Phosphoramidite
The synthesis of the 4'-F-uridine phosphoramidite is a multi-step process that starts from a uridine (B1682114) precursor. While several synthetic routes exist, a general pathway involves the selective protection of the hydroxyl groups, fluorination at the 4' position, and subsequent phosphitylation. The instability of 4'-F ribonucleosides has historically presented a challenge for their synthesis[1][2]. However, strategies have been developed to successfully produce the required phosphoramidite for oligonucleotide synthesis[1]. A representative synthetic scheme is outlined below. The process generally involves:
-
Protection of the 5' and 2' hydroxyl groups of uridine.
-
Introduction of the fluorine atom at the 4' position of the ribose sugar.
-
Deprotection and subsequent reprotection steps to yield the desired intermediate.
-
Phosphitylation of the 3'-hydroxyl group to generate the final phosphoramidite building block[3][4].
Caption: Generalized workflow for the synthesis of 4'-F-uridine phosphoramidite.
Solid-Phase Oligonucleotide Synthesis
The incorporation of 4'-F-uridine into an oligonucleotide sequence is achieved using standard automated solid-phase phosphoramidite chemistry[5][6][7]. The synthesis cycle is a four-step process that is repeated for each nucleotide added to the growing chain. The 4'-F-uridine phosphoramidite is used in the coupling step just like the standard A, G, C, and U phosphoramidites. Coupling yields for 4'-F-U-modified RNA have been reported to be comparable to their unmodified counterparts, indicating good stability of the 4'-F-U monomer during the synthesis protocols[8].
The four main steps in each cycle are:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Addition of the next phosphoramidite monomer (e.g., 4'-F-uridine phosphoramidite) to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Chemical Stability Profile
The chemical stability of 4'-F-uridine modified oligonucleotides is evaluated based on their resistance to enzymatic degradation (nuclease resistance) and their stability under various chemical conditions (hydrolytic stability).
Nuclease Resistance
A major hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases present in biological fluids like serum[9][10]. Chemical modifications are often introduced to enhance nuclease resistance. While data specifically on the nuclease resistance of 4'-F-uridine is limited, studies on other 2'- and 4'-fluoro-modified oligonucleotides provide valuable insights. Generally, 2'-fluoro modifications have been shown to significantly increase resistance to nucleases[9][10][11]. Similarly, other 4'-modifications have also been reported to confer increased nuclease resistance[2][12]. It is hypothesized that the electronegative fluorine atom at the 4' position can influence the sugar pucker and local conformation, thereby reducing the oligonucleotide's susceptibility to nuclease cleavage.
| Modification | Oligonucleotide Type | Medium | Half-life (t1/2) | Reference |
| 2'-fluoro RNA (control) | RNA | Mouse Serum | ~2.2 hours | [13] |
| 2'-fluoro RNA (control) | Fresh Human Serum | ~12 hours (with 3' cap) | [13] | |
| 2'-O-Methyl (control) | RNA | Human Serum | Little degradation | [9][10][13] |
Hydrolytic Stability
The hydrolytic stability of oligonucleotides refers to the stability of the phosphodiester backbone and the N-glycosidic bond to cleavage under different pH conditions.
-
Acidic Conditions: Under acidic conditions, the N-glycosidic bond of purines is susceptible to cleavage, leading to depurination and subsequent strand scission[14]. While DNA is rapidly degraded under these conditions, 2'-fluoroarabinonucleic acid (2'F-ANA) has shown dramatically increased stability in simulated gastric fluid (pH ~1.2)[14]. This suggests that the presence of a 2'-fluorine can protect the glycosidic bond from acid-catalyzed hydrolysis[14]. A similar stabilizing effect can be anticipated for the 4'-fluoro modification.
-
Alkaline Conditions: RNA is notoriously unstable under alkaline conditions due to the participation of the 2'-hydroxyl group in intramolecular cleavage of the phosphodiester backbone. The absence of this mechanism in DNA contributes to its greater stability. In the case of 4'-F-uridine, the presence of the 2'-hydroxyl group means it is still susceptible to this degradation pathway. However, when incorporated into an oligonucleotide and forming a duplex, the helical structure can confer some protection against hydrolysis[15].
The 4'-fluoro-uridine nucleoside itself has a reported half-life of 9 hours in pure water, which is more stable than 4'-fluoro-deoxythymidine (t1/2 = 4 hours)[8]. When incorporated into an RNA strand, the 4'-F-uridine is considered to be reasonably stable[1][2].
Experimental Protocols
General Protocol for Serum Stability Assay
This protocol provides a method to assess the stability of 4'-F-uridine modified oligonucleotides in serum[16].
-
Preparation: Prepare 50 pmol of the oligonucleotide duplex in 50% fetal bovine serum (FBS) in a total volume of 10 µL. Prepare separate tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).
-
Incubation: Incubate the tubes at 37°C.
-
Sample Collection: At each designated time point, take one tube, mix 5 µL of the RNA/serum sample with 5 µL of RNA loading dye, and immediately store at -20°C to stop the degradation.
-
Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Quantification: Stain the gel with a suitable dye (e.g., SYBR Gold) and visualize. Quantify the band intensity of the full-length oligonucleotide at each time point to determine the degradation rate and calculate the half-life.
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligonucleotide analogues containing 4'-C-(hydroxymethyl)uridine: synthesis, evaluation and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
DMTr-4'-F-U-CED-TBDMS phosphoramidite CAS number and supplier
This technical guide provides an in-depth overview of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037), a key reagent in the synthesis of 4'-fluorinated RNA for research and drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Availability
Known Suppliers:
-
MedchemExpress
-
BLD Pharm
Technical Data
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a 4'-Fluorinated Uridine phosphoramidite derivative. The 4'-fluoro modification provides unique structural and functional properties to RNA oligonucleotides, making it a valuable tool for structural biology and therapeutic applications.[1][2]
| Property | Value | Reference |
| Synonyms | DMTr-4'-F-uridine-CED-TBDMS phosphoramidite | MedchemExpress |
| Molecular Formula | C45H60FN4O9PSi | BLD Pharm[3] |
| Molecular Weight | 879.04 g/mol | BLD Pharm[3] |
| Application | Probe for 19F NMR studies of RNA structure and function, RNA therapeutics, RNA aptamers, and ribozymes.[1][2][4] | Qiang Li, et al., J Am Chem Soc. 2020[4] |
| 19F NMR Chemical Shift Dispersion | ~4 ppm in response to changes in RNA secondary structure.[1][2] | Qiang Li, et al., J Am Chem Soc. 2020[1][2] |
Experimental Protocols
The following protocols are based on the synthesis and incorporation of 4'-F-uridine phosphoramidite into RNA as described in the literature.[1][2]
3.1. Synthesis of 4'-F-uridine (4'FU) phosphoramidite
The synthesis of the 4'-F-uridine phosphoramidite is a multi-step process that begins with a suitable starting material, such as uridine. The key steps involve the selective fluorination at the 4' position of the ribose sugar, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group, protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, and finally, phosphitylation of the 3'-hydroxyl group to introduce the cyanoethyl phosphoramidite moiety.
3.2. Solid-Phase Synthesis of 4'-F-RNA
The incorporation of the this compound into an RNA oligonucleotide is achieved using an automated solid-phase synthesizer following the standard phosphoramidite chemistry cycle.[5][6]
The synthesis cycle consists of four main steps:
-
Detritylation: Removal of the acid-labile 5'-DMTr protecting group from the support-bound nucleoside using a mild acid, typically trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The activation is typically achieved using an activating agent such as tetrazole or a derivative thereof.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.
3.3. Deprotection and Purification
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, the phosphate backbone, and the 2'-hydroxyl groups) are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC), to yield the desired 4'-fluorinated RNA oligonucleotide.
Workflow and Signaling Pathway Diagrams
Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.
References
The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals, understanding the intricacies of RNA synthesis is paramount for advancing therapeutic and diagnostic frontiers. This in-depth technical guide delineates the core principles of phosphoramidite (B1245037) chemistry, the gold-standard for the chemical synthesis of RNA. We will explore the fundamental reactions, critical protecting groups, and the cyclical nature of solid-phase synthesis that enables the precise construction of RNA oligonucleotides.
Phosphoramidite chemistry, adapted for the unique challenges of RNA, provides a robust and automatable method for generating high-fidelity RNA sequences.[] The presence of the 2'-hydroxyl group in ribose, while central to RNA's biological function, introduces significant chemical hurdles not present in DNA synthesis, necessitating a specialized approach to its protection and deprotection.[][3]
The Solid-Phase Synthesis Cycle: A Stepwise Approach
The synthesis of RNA oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle adds a single ribonucleotide to the growing chain and consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[4]
Deblocking (Detritylation)
The synthesis cycle initiates with the removal of the acid-labile 5'-hydroxyl protecting group, most commonly a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support.[4][5] This is achieved by treating the support with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5][6] The removal of the DMT group yields a free 5'-hydroxyl group, which is the site for the subsequent addition of the next phosphoramidite monomer. The liberated DMT cation is brightly colored, allowing for real-time spectrophotometric monitoring of the synthesis efficiency.[6]
Coupling
In the coupling step, the next phosphoramidite monomer, which has its 5'-hydroxyl protected by a DMT group and its 2'-hydroxyl protected by a group such as tert-butyldimethylsilyl (TBDMS), is activated by a weak acid, typically tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[6][7] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide to form a phosphite (B83602) triester linkage.[] This reaction is highly efficient, with coupling efficiencies typically exceeding 98%.[4]
Capping
To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[6][8] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[6] This step ensures that only the full-length oligonucleotides are extended in subsequent cycles.
Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[5] This is typically accomplished using an oxidizing agent, most commonly a solution of iodine in the presence of water and a weak base like pyridine.[5]
This four-step cycle is repeated for each nucleotide to be added to the sequence. The iterative nature of this process is highly amenable to automation, which has been a key factor in the widespread adoption of this chemistry.[]
Visualizing the RNA Synthesis Cycle
Caption: The automated cycle of solid-phase RNA synthesis.
The Critical Role of Protecting Groups
The success of RNA synthesis hinges on the strategic use of protecting groups to mask reactive functionalities on the nucleobase, the 2'-hydroxyl of the ribose, and the phosphate backbone.[9] The choice of these groups is dictated by the need for them to be stable throughout the synthesis cycle and selectively removable under conditions that do not compromise the integrity of the RNA molecule.[10]
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., 3% TCA in DCM) |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM) | Fluoride (B91410) source (e.g., TBAF, TEA·3HF) |
| Exocyclic Amines (A, C, G) | Acetyl (Ac), Benzoyl (Bz), Phenoxyacetyl (Pac), iso-Butyryl (iBu) | Ammonolysis (e.g., AMA, NH₄OH/EtOH) |
| Phosphate | β-Cyanoethyl (CE) | Ammonolysis (e.g., AMA, NH₄OH/EtOH) |
Experimental Protocols: A Closer Look
Deprotection and Cleavage of Synthetic RNA
Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically a two-step process.
Step 1: Base and Phosphate Deprotection and Cleavage
-
The solid support is treated with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol.[11][12]
-
The mixture is heated at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-20 minutes).[13][14] This cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines and the phosphate backbone.[15]
-
The supernatant containing the partially deprotected RNA is collected.
Step 2: 2'-Hydroxyl Deprotection
-
The RNA is dried down and resuspended in a solution containing a fluoride source.[11] A common reagent is triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[7][14]
-
The solution is heated (e.g., at 65°C for 1.5-2.5 hours) to effect the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS).[7][14]
-
The fully deprotected RNA is then precipitated, typically with butanol or ethanol, and washed.[13]
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | >98% per step | A small decrease significantly lowers the overall yield of the full-length product, especially for longer oligonucleotides.[4][16] |
| Depurination Risk | Higher for purine-rich sequences | Acidic conditions during DMT removal can lead to the cleavage of the glycosidic bond, particularly for adenine (B156593) and guanine.[17] |
| Coupling Time | 4-12 minutes | Longer times may be required for sterically hindered phosphoramidites or to ensure high coupling efficiency.[3][18] |
The Chemistry of Phosphoramidite Activation and Coupling
Caption: The activation and coupling steps in phosphoramidite chemistry.
Conclusion
Phosphoramidite chemistry remains the cornerstone of synthetic RNA production, enabling the creation of custom oligonucleotides with high precision and purity. A thorough understanding of the underlying principles, including the synthesis cycle, the role of protecting groups, and the key chemical transformations, is essential for researchers and developers working with RNA-based technologies. The continued optimization of this chemistry, including the development of new protecting groups and activators, will further enhance the efficiency and scalability of RNA synthesis, paving the way for new advancements in medicine and biotechnology.
References
- 3. atdbio.com [atdbio.com]
- 4. idtdna.com [idtdna.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
- 11. wenzhanglab.com [wenzhanglab.com]
- 12. massbio.org [massbio.org]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. glenresearch.com [glenresearch.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 17. alfachemic.com [alfachemic.com]
- 18. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: An In-depth Technical Guide to the Discovery and Development of Fluorinated Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into nucleoside scaffolds has revolutionized the landscape of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, confer significant advantages to parent nucleoside analogs. These advantages include enhanced metabolic stability, altered electronic properties, and improved pharmacokinetic and pharmacodynamic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of fluorinated nucleoside analogs, complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. Since the development of 5-fluorouracil (B62378) (5-FU) as an anticancer drug, there has been extensive interest in creating fluorinated nucleoside and nucleotide analogs as therapeutic agents.[3]
The Role of Fluorine in Nucleoside Drug Design
The introduction of fluorine into a nucleoside analog can dramatically alter its biological activity. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing hydrogen bonding interactions with target enzymes.[4] The C-F bond is stronger than a C-H bond, which often leads to increased metabolic stability by hindering enzymatic degradation.[3][4] For instance, fluorination at the 2'-position of the sugar moiety can increase the stability of the glycosidic bond, preventing its cleavage by phosphorylases.[1]
Key Fluorinated Nucleoside Analogs: A Quantitative Overview
Numerous fluorinated nucleoside analogs have received FDA approval and are now integral components of standard-of-care regimens for various viral infections and cancers.[2] Below are tables summarizing the quantitative data for some of the most clinically significant fluorinated nucleoside analogs.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine (B846) | Pancreatic, Non-small-cell lung, Ovarian, Bladder, Breast | Varies by cell line | [5] |
| Clofarabine | K562 (Leukemia) | - | [5] |
| 5-Fluorouracil | HCT116 (Colon) | ~22.4 | [6] |
Antiviral Activity
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 (EC50) | [7] |
| Sofosbuvir | Zika Virus | Huh-7 | 4.1 (IC50) | [8] |
| Sofosbuvir | West Nile Virus | Huh-7 | 1.2 (IC50) | [8] |
| Sofosbuvir | Dengue Virus | Huh-7 | 4.9 (EC50) | [8] |
| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | - | 0.1 (EC50) | [8] |
| Clevudine (L-FMAU) | Epstein-Barr Virus (EBV) | - | 5.0 (EC50) | [8] |
| Elvucitabine | HIV | - | - | [7] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | - | 5.0 (EC90) | [9] |
| Azvudine | HIV-1 (wild-type) | - | 0.13 (nM) | [9] |
Pharmacokinetic Parameters
| Drug | Parameter | Value | Species | Reference |
| Gemcitabine | Cmax | 24 µM (at 800 mg/m²) - 512 µM (at 5700 mg/m²) | Human | [10] |
| T1/2 (plasma) | 5 - 20 min | Human | [10] | |
| Clearance | 1.5-fold higher in men (8.6 L/m²) vs. women (5.7 L/m²) | Human | [10] | |
| AUC | Varies with dose | Human | [11] | |
| Sofosbuvir | Tmax | 0.5 - 2 h | Human | [12] |
| T1/2 (parent) | ~0.4 h | Human | [12] | |
| T1/2 (metabolite GS-331007) | ~27 h | Human | [12] | |
| AUC (parent) | ~1,010 ng·h/mL | Human | [12] | |
| AUC (metabolite GS-331007) | ~7,200 ng·h/mL | Human | [12] |
Mechanism of Action: Signaling Pathways and Enzyme Inhibition
Fluorinated nucleoside analogs exert their therapeutic effects through various mechanisms, primarily by interfering with nucleic acid synthesis. After cellular uptake, they are phosphorylated to their active triphosphate forms, which can then inhibit viral polymerases or be incorporated into DNA or RNA, leading to chain termination.
Gemcitabine Signaling Pathways
Gemcitabine is a deoxycytidine analog used to treat various cancers. Its triphosphate metabolite inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis. It is also incorporated into DNA, leading to "masked chain termination" and apoptosis.[13][14] Resistance to gemcitabine can emerge through the activation of survival pathways such as PI3K/AKT/mTOR and MAPK.[8]
Caption: Gemcitabine mechanism of action and resistance pathways.
Sofosbuvir: A Nucleotide Analog Inhibitor of HCV NS5B Polymerase
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active uridine (B1682114) triphosphate analog. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus inhibiting viral replication.[4][9][15]
Caption: Mechanism of action of Sofosbuvir.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of fluorinated nucleoside analogs.
Synthesis of Gemcitabine Hydrochloride (Illustrative Protocol)
This protocol is a composite representation based on publicly available information and is for illustrative purposes only. Actual synthesis should be performed by qualified chemists with appropriate safety precautions.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacokinetics, efficacy and toxicity profile of gemcitabine using two different administration regimens in Chinese patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
The Significance of the 2-Cyanoethyl (CE) Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The phosphoramidite (B1245037) method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation. A critical component of this methodology is the use of protecting groups to ensure the specific and controlled formation of phosphodiester linkages. Among these, the 2-cyanoethyl (CE) group, used for the temporary protection of the phosphate (B84403) moiety, is of paramount importance. This guide provides a comprehensive overview of the significance, application, and technical considerations of the 2-cyanoethyl protecting group in phosphoramidite chemistry. While the term "CED protecting group" is not standard nomenclature, it is likely a shorthand referring to the C yanoe thyl group in conjunction with the d iisopropylamino group of the phosphoramidite monomer.
The Role of the 2-Cyanoethyl Group in Oligonucleotide Synthesis
In phosphoramidite chemistry, the synthesis of an oligonucleotide chain proceeds in a step-wise fashion on a solid support. Each cycle of nucleotide addition involves four key steps: deblocking, coupling, capping, and oxidation.[1][2] The phosphoramidite monomer, the building block for the growing oligonucleotide chain, has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, its exocyclic amines protected (e.g., with benzoyl or isobutyryl groups), and the non-bridging oxygen of the phosphite (B83602) triester protected by a 2-cyanoethyl group.[2][3]
The primary role of the 2-cyanoethyl group is to protect the phosphite triester during the coupling reaction and subsequent steps of the synthesis cycle. This protection is crucial to prevent unwanted side reactions at the phosphorus center.[4] The CE group is stable under the acidic conditions required for DMT removal and the oxidative conditions of the cycle. However, it is designed to be readily removed at the end of the synthesis under mild basic conditions.[1][4]
Mechanism of Deprotection: β-Elimination
The key advantage of the 2-cyanoethyl group lies in its facile removal through a β-elimination reaction.[4] This reaction is typically carried out using a weak base, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a solution of 1,8-diazabicycloundec-7-ene (DBU). The base abstracts the acidic proton on the carbon adjacent (alpha) to the cyano group, leading to the elimination of the phosphate and the formation of acrylonitrile (B1666552) as a byproduct. This process is highly efficient and occurs under conditions that do not harm the newly synthesized oligonucleotide.
The Challenge of Cyanoethylation
Despite its widespread use, the 2-cyanoethyl protecting group has a significant drawback: the formation of acrylonitrile during deprotection.[5] Acrylonitrile is a reactive Michael acceptor and can undergo addition reactions with the exocyclic amino groups of the nucleobases, a side reaction known as cyanoethylation.[5] The N3 position of thymine (B56734) is particularly susceptible to this modification.[5] This can lead to the formation of undesired, modified oligonucleotides, which can be problematic for downstream applications, especially in the context of therapeutics.
To mitigate this issue, several strategies have been developed:
-
Fully Protected Monomers: Using phosphoramidites where the nucleobases are also protected with groups that are more stable during the synthesis but are removed during the final deprotection step can minimize cyanoethylation.[2][5]
-
Scavengers: The addition of scavengers, such as nitromethane, during the deprotection step can help to trap the acrylonitrile before it reacts with the oligonucleotide.
-
Alternative Protecting Groups: For the synthesis of highly sensitive or modified oligonucleotides, alternative phosphate protecting groups that do not generate reactive byproducts have been developed.[6]
Quantitative Data on Protecting Group Performance
The efficiency of the phosphoramidite coupling and the fidelity of the deprotection step are critical for the successful synthesis of long oligonucleotides. The following table summarizes key quantitative parameters related to the use of the 2-cyanoethyl protecting group.
| Parameter | Typical Value | Conditions | Reference |
| Coupling Efficiency | >99% | Standard automated DNA synthesis | [1] |
| Deprotection Time (NH4OH) | 5 hours | 55 °C, concentrated NH4OH | [4] |
| Deprotection Time (DBU) | 2-3 minutes | Room temperature, 0.1 M DBU in acetonitrile (B52724) | [6] |
| Cyanoethylation of Thymine (unprotected) | Up to 52% | 24 hours in acrylonitrile/DBU/CH3CN | [5] |
| Cyanoethylation of Thymine (N3-benzoyl protected) | Significantly suppressed | 24 hours in acrylonitrile/DBU/CH3CN | [5] |
Experimental Protocols
Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four main steps in one cycle of oligonucleotide synthesis on an automated synthesizer.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group for the next coupling reaction. The column is then washed with acetonitrile to remove the acid and the cleaved DMT cation.
-
Monitoring: The orange color of the DMT cation can be quantified spectrophotometrically to monitor the efficiency of each coupling step.
2. Coupling:
-
Reagents:
-
Phosphoramidite monomer (0.02-0.1 M in acetonitrile).
-
Activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 2,5-dicyanoimidazole (DCI) in acetonitrile).
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reaction Time: Approximately 2-5 minutes.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: 16% N-methylimidazole in THF.
-
-
Procedure: After the coupling step, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent these from reacting in subsequent cycles (which would lead to deletion mutations), they are permanently blocked by acetylation. Cap A and Cap B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage. The iodine solution is passed through the column to effect this oxidation. This step makes the internucleotide linkage stable to the acidic conditions of the subsequent deblocking step.
Final Cleavage and Deprotection
1. Cleavage from Solid Support and Removal of Phosphate Protecting Groups:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination.
2. Removal of Base Protecting Groups:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The ammonium hydroxide solution containing the oligonucleotide is heated in a sealed vial at 55°C for at least 5 hours. This removes the protecting groups (e.g., benzoyl, isobutyryl) from the nucleobases.
-
Post-deprotection: The solution is cooled, the ammonia (B1221849) is evaporated, and the resulting crude oligonucleotide can be purified by HPLC or gel electrophoresis.
Visualizations
Caption: The four-step automated phosphoramidite synthesis cycle.
Caption: Mechanism of 2-cyanoethyl group removal via β-elimination.
References
- 1. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalirjpac.com [journalirjpac.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. chemgenes.com [chemgenes.com]
- 6. Thymidine-succinyl hexamide CED phosphoramidite | ChemGenes Products [chemgenes.com]
A Technical Guide to Modified Oligonucleotides for Enhanced In-Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the In-Vivo Instability of Oligonucleotide Therapeutics
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), offer a powerful paradigm for treating a wide array of diseases by targeting gene expression at the RNA level.[1][2][3] The principle of Watson-Crick base pairing allows for highly specific targeting of messenger RNA (mRNA), leading to the modulation of protein production.[1][4] However, the clinical translation of unmodified oligonucleotides is severely hampered by their rapid degradation by endogenous nucleases present in serum and within cells.[5][6] To overcome this critical challenge, a variety of chemical modifications have been developed to enhance the in-vivo stability and therapeutic efficacy of these molecules.[1][][8]
This in-depth technical guide provides a comprehensive overview of the core chemical modifications employed to improve the in-vivo stability of oligonucleotides. We will delve into the mechanisms by which these modifications confer nuclease resistance, their impact on binding affinity and other pharmacokinetic properties, and the experimental protocols used to evaluate their efficacy.
Key Chemical Modifications for In-Vivo Stability
The primary strategy to protect oligonucleotides from nuclease degradation involves chemical alterations to the phosphate (B84403) backbone, the sugar moiety, or the nucleobases themselves.[][9] These modifications are often used in combination to achieve optimal stability and activity.
Phosphate Backbone Modifications
The phosphodiester backbone of natural nucleic acids is a primary target for nucleases.[] Modifications to this linkage are a cornerstone of oligonucleotide therapeutic design.
-
Phosphorothioate (B77711) (PS) Linkages: This is the most widely used first-generation modification, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.[2][6][][10] This single substitution significantly increases resistance to both exonucleases and endonucleases.[5][6] PS modifications also enhance binding to plasma proteins like albumin, which reduces renal clearance and improves tissue distribution.[][11] While highly effective for stability, a key consideration is that the introduction of a phosphorothioate linkage creates a chiral center, resulting in a mixture of diastereomers (Rp and Sp), which can sometimes lead to broader peaks in HPLC purification.[6][12] Fully phosphorothioate-modified oligonucleotides have also been associated with some off-target effects and toxicity at higher concentrations.[5][13]
-
Phosphorodithioates (PS2): In this modification, both non-bridging oxygen atoms are replaced with sulfur. This achiral modification offers even greater nuclease resistance than phosphorothioates and can enhance cellular uptake.[14]
-
Mesyl Phosphoramidate (MsPA): The replacement of the natural phosphodiester group with a methanesulfonyl group provides exceptional nuclease resistance while maintaining the oligonucleotide's hybridization properties.[15]
Sugar Modifications
Modifications at the 2'-position of the ribose sugar are a hallmark of second-generation oligonucleotide therapeutics, offering improved nuclease resistance, increased binding affinity, and reduced toxicity compared to first-generation phosphorothioate-only designs.[2][16]
-
2'-O-Methyl (2'-OMe): This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. It provides good nuclease resistance and can reduce immune stimulation.[][10] 2'-OMe modifications increase the thermal stability (Tm) of duplexes with RNA.[5]
-
2'-O-Methoxyethyl (2'-MOE): 2'-MOE is one of the most advanced and widely used 2'-alkyl modifications.[10][16][17] It confers excellent nuclease resistance and significantly increases binding affinity to target RNA, with a reported ΔTm of 0.9°C to 1.7°C per modification.[10][16] This modification is a key component of several FDA-approved ASO drugs.[16]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom also enhances nuclease resistance and increases binding affinity to the target mRNA.[][10]
-
Locked Nucleic Acid (LNA): LNAs are a class of bicyclic nucleic acid analogues where the 2'-oxygen is connected to the 4'-carbon of the ribose ring by a methylene (B1212753) bridge.[18][19][20] This "locked" conformation pre-organizes the sugar into an A-form helix, leading to a dramatic increase in thermal stability and unprecedented nuclease resistance.[19][20] Even a few LNA modifications at the ends of an oligonucleotide can significantly increase its half-life in human serum.[21]
Backbone and Sugar Replacements
More profound structural changes involve the complete replacement of the sugar-phosphate backbone, creating novel oligonucleotide analogues with unique properties.
-
Peptide Nucleic Acid (PNA): PNAs feature a neutral backbone composed of repeating N-(2-aminoethyl)-glycine units linked by amide bonds.[22][23] The absence of a charged phosphate backbone eliminates electrostatic repulsion with target RNA or DNA, resulting in very high binding affinity and specificity.[23][24] PNAs are highly resistant to both nucleases and proteases.[23][25]
-
Phosphorodiamidate Morpholino Oligomers (PMO): In PMOs, the ribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester linkage is replaced by an uncharged phosphorodiamidate linkage.[15][22] This structure confers exceptional stability and, like PNAs, PMOs function through a steric-blocking mechanism rather than inducing RNase H-mediated degradation.[3][22]
Quantitative Comparison of Modified Oligonucleotides
The choice of modification depends on the desired therapeutic mechanism, target, and delivery route. The following tables summarize key quantitative data for commonly used modifications.
Table 1: In-Vitro and In-Vivo Stability of Modified Oligonucleotides
| Modification | System | Half-life | Citation(s) |
| Unmodified Oligonucleotide | Human Serum | ~1.5 hours | [21] |
| Phosphorothioate (PS) | Mouse (intravenous) | Short plasma half-life, rapid tissue distribution | [26] |
| 2'-O-MOE (fully modified, PS backbone) | Rat (intraduodenal) | Completely stable after 8 hours | [27] |
| 2'-O-MOE (partially modified, PS backbone) | Rat (intraduodenal) | ~50% intact after 8 hours | [27] |
| LNA/DNA gapmer (3 LNAs at each end) | Human Serum | ~15 hours | [21] |
| Full LNA (phosphodiester backbone) | Mouse Serum | Stable for >2 hours | [18] |
| Peptide Nucleic Acid (PNA) | In-vitro/In-vivo | Extremely stable | [23] |
| Morpholino (PMO) | In-vivo | Highly stable | [22] |
Table 2: Impact of Modifications on Binding Affinity (Melting Temperature, Tm)
| Modification | Change in Tm per modification (°C) | Citation(s) |
| 2'-O-Methyl (2'-OMe) | Increases Tm of RNA:RNA duplexes | [5] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.7 | [10][16] |
| 2'-Fluoro (2'-F) | ~+2.5 | [10] |
| Locked Nucleic Acid (LNA) | Large increase | [18] |
| Peptide Nucleic Acid (PNA) | ~+1 (for PNA/DNA duplex vs DNA/DNA) | [23] |
Experimental Protocols for Assessing Oligonucleotide Stability
Evaluating the stability of modified oligonucleotides is a critical step in their preclinical development.
Protocol 1: In-Vitro Plasma/Serum Stability Assay
Objective: To determine the half-life of an oligonucleotide in the presence of nucleases found in plasma or serum.
Methodology:
-
Oligonucleotide Preparation: The test oligonucleotide is typically end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag to facilitate detection.[28][29]
-
Incubation: A known concentration of the labeled oligonucleotide is incubated in freshly prepared heparinized human or animal plasma/serum at 37°C.[28]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 3, 6, 24, 48 hours).[28]
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching buffer (e.g., containing formamide, SDS, and a chelating agent like EDTA) and placing the samples on ice.[28]
-
Analysis: The samples are analyzed by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions. The intact oligonucleotide and any degradation products are visualized by autoradiography or fluorescence imaging.
-
Quantification: The percentage of intact oligonucleotide at each time point is quantified, and the data is used to calculate the half-life.
Protocol 2: In-Vivo Stability and Biodistribution Study
Objective: To assess the stability, distribution, and clearance of a modified oligonucleotide in an animal model.
Methodology:
-
Animal Model: Typically mice or rats are used.
-
Oligonucleotide Administration: The oligonucleotide, often radiolabeled (e.g., with 3H), is administered via the desired route (e.g., intravenous, subcutaneous, intraperitoneal).[26][30]
-
Sample Collection: At various time points post-administration, blood, urine, and various tissues (e.g., liver, kidney, spleen) are collected.[26][30]
-
Oligonucleotide Extraction: Oligonucleotides and their metabolites are extracted from the plasma and homogenized tissues.
-
Analysis: The extracted material is analyzed using techniques such as capillary gel electrophoresis (CGE), HPLC, or MALDI-TOF mass spectrometry to separate and quantify the full-length oligonucleotide and its metabolites.[30][31]
-
Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters, including plasma half-life, tissue distribution, and routes of elimination.[26]
Signaling Pathways and Mechanisms of Action
The mechanism of action of an oligonucleotide therapeutic is intrinsically linked to its chemical design.
RNase H-Mediated Degradation
Many ASOs are designed as "gapmers," which consist of a central block of DNA-like nucleotides flanked by "wings" of modified nucleotides (e.g., 2'-MOE or LNA).[1][3] When the ASO binds to its target mRNA, the DNA/RNA heteroduplex in the central gap is recognized and cleaved by RNase H, a ubiquitous cellular enzyme.[3][4] The modified wings provide nuclease stability and enhance binding affinity.
Caption: RNase H-mediated cleavage of target mRNA by a gapmer antisense oligonucleotide.
Steric Blockage
Oligonucleotides that do not recruit RNase H, such as fully modified 2'-O-alkyl ASOs, PMOs, and PNAs, act via steric hindrance.[4][22] They can physically block the translational machinery by binding to the 5'-untranslated region (UTR) of an mRNA, or they can modulate pre-mRNA splicing by binding to splice sites, thereby altering the final protein product.[1][3][4]
Caption: Mechanisms of steric blockage by modified oligonucleotides.
Experimental Workflow for Stability Assessment
The development of a stable oligonucleotide therapeutic follows a logical progression from in-silico design to in-vivo validation.
Caption: General experimental workflow for developing stabilized oligonucleotide therapeutics.
Conclusion
Chemical modification is an indispensable component in the design of oligonucleotide therapeutics, transforming them from labile molecules into potent drugs with favorable in-vivo properties. The diverse array of available modifications, from phosphorothioates to complex backbone replacements like PNAs and PMOs, provides a rich toolkit for drug developers. By carefully selecting and combining these modifications, it is possible to tailor the stability, binding affinity, and mechanism of action of oligonucleotides to suit specific therapeutic applications. A thorough understanding of these chemical strategies, coupled with rigorous experimental evaluation, is critical for advancing the next generation of oligonucleotide medicines from the laboratory to the clinic.
References
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense therapy - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. idtdna.com [idtdna.com]
- 6. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 14. glenresearch.com [glenresearch.com]
- 15. synoligo.com [synoligo.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 21. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide-mediated Cell and In Vivo Delivery of Antisense Oligonucleotides and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 24. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 25. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
Methodological & Application
Synthesis of 4'-Fluorinated RNA via Phosphoramidite Chemistry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into oligonucleotides has emerged as a powerful tool in the development of therapeutic and diagnostic agents. The 4'-position of the ribose sugar is a key site for such modifications. Introducing a fluorine atom at this position can significantly enhance the nuclease resistance and binding affinity of RNA molecules. This application note provides a detailed overview and experimental protocols for the synthesis of 4'-fluorinated RNA oligonucleotides using phosphoramidite (B1245037) chemistry. The methodologies described herein are intended to guide researchers in the efficient production of high-quality 4'-fluorinated RNA for a range of applications, from fundamental research to drug discovery.
Synthesis Overview
The synthesis of 4'-fluorinated RNA oligonucleotides is achieved through a well-established solid-phase phosphoramidite method. The overall workflow involves three main stages:
-
Synthesis of 4'-Fluoro-uridine Phosphoramidite: The key building block, the 4'-fluoro-uridine phosphoramidite, is synthesized from a suitable uridine (B1682114) precursor. This involves a multi-step chemical synthesis to introduce the fluorine atom at the 4'-position and subsequently install the necessary protecting groups and the phosphoramidite moiety.
-
Automated Solid-Phase Oligonucleotide Synthesis: The synthesized 4'-fluoro-uridine phosphoramidite is then used in a standard automated RNA synthesizer. The oligonucleotide is assembled in a stepwise manner on a solid support, following a cycle of deblocking, coupling, capping, and oxidation.
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final 4'-fluorinated RNA product is then purified to a high degree of homogeneity using techniques such as high-performance liquid chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-4'-fluoro-uridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
This protocol describes a representative synthesis of the key 4'-fluoro-uridine phosphoramidite building block.
Materials:
-
Uridine
-
Acetic anhydride (B1165640)
-
Pyridine
-
Hydrogen fluoride-pyridine complex
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (B52724), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Uridine: Acetylate the 2', 3', and 5'-hydroxyl groups of uridine using acetic anhydride in pyridine.
-
Fluorination: Treat the protected uridine with a fluorinating agent, such as hydrogen fluoride-pyridine complex, to introduce the fluorine atom at the 4'-position. This reaction often proceeds via an intermediate, and reaction conditions must be carefully controlled.
-
Deprotection and 5'-O-DMT Protection: Remove the acetyl protecting groups and selectively protect the 5'-hydroxyl group with DMT-Cl in pyridine.
-
Phosphitylation: React the 5'-O-DMT-4'-fluoro-uridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM or acetonitrile to yield the final phosphoramidite product.
-
Purification: Purify the crude phosphoramidite by silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis of 4'-Fluorinated RNA Oligonucleotides
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides containing 4'-fluoro-uridine residues.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard RNA phosphoramidites (A, C, G, U) and the synthesized 4'-fluoro-uridine phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (16% N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water).
-
Deblocking solution (3% trichloroacetic acid in DCM).
-
Anhydrous acetonitrile for washing.
Procedure (performed on an automated DNA/RNA synthesizer):
-
Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The 4'-fluoro-uridine phosphoramidite (or a standard RNA phosphoramidite) and the activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed. Note that the coupling time for modified phosphoramidites may need to be extended (e.g., 5-15 minutes) to ensure high efficiency.[1]
-
Capping: Unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of deletion mutants. The support is then washed.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The support is then washed.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Protocol 3: Deprotection and Purification of 4'-Fluorinated RNA
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups, followed by purification.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.[2][3]
-
Sodium acetate (B1210297) (3 M, pH 5.2).
-
n-Butanol.
-
Diethyl ether.
-
Nuclease-free water.
-
HPLC system with a suitable reverse-phase column.
-
Triethylammonium acetate (TEAA) buffer for HPLC.
-
Acetonitrile for HPLC.
Procedure:
-
Cleavage and Base Deprotection: Transfer the solid support to a screw-cap vial and add the AMA solution. Heat the mixture at 65°C for 10-20 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine and phosphate protecting groups.
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate to dryness.
-
2'-Hydroxyl Deprotection: To remove the 2'-O-silyl protecting groups (e.g., TBDMS), dissolve the dried residue in TEA·3HF/NMP or TEA·3HF/DMSO solution and heat at 65°C for 1.5-2.5 hours.[2][3]
-
Precipitation: Precipitate the crude RNA by adding sodium acetate and n-butanol. Cool the mixture at -20°C or -70°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge to pellet the RNA. Carefully decant the supernatant and wash the pellet with cold diethyl ether or 70% ethanol.
-
Drying and Dissolving: Air-dry the pellet and dissolve it in nuclease-free water.
-
HPLC Purification: Purify the 4'-fluorinated RNA oligonucleotide by reverse-phase HPLC using a TEAA buffer system with an acetonitrile gradient.[4][5] Collect the fractions containing the full-length product.
-
Desalting and Lyophilization: Desalt the purified RNA fractions and lyophilize to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary gel electrophoresis.[6]
Data Presentation
The efficiency of each step in the synthesis process is critical for obtaining a high yield of the final product. The following tables summarize key quantitative data related to the synthesis of 4'-fluorinated RNA.
Table 1: Coupling Efficiency of Phosphoramidites
| Phosphoramidite Type | Activator | Coupling Time (min) | Average Stepwise Coupling Efficiency (%) |
| Standard RNA (A, C, G, U) | ETT | 2-5 | >99 |
| 4'-Fluoro-uridine | ETT | 5-15 | ~97-98[1] |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific sequence.
Table 2: Deprotection Conditions
| Step | Reagent | Temperature (°C) | Time | Purpose |
| Cleavage & Base Deprotection | AMA | 65 | 10-20 min | Cleavage from solid support and removal of base/phosphate protecting groups. |
| 2'-Hydroxyl Deprotection | TEA·3HF in NMP/DMSO | 65 | 1.5-2.5 h | Removal of 2'-O-silyl protecting groups.[2][3] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of 4'-fluorinated RNA using phosphoramidite chemistry.
Caption: Solid-phase synthesis cycle for 4'-fluorinated RNA.
Logical Relationship of Synthesis Stages
This diagram outlines the logical progression from the key synthetic intermediate to the final purified product.
Caption: Key stages in 4'-fluorinated RNA production.
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. glenresearch.com [glenresearch.com]
- 4. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DMTr-4'-F-U-CED-TBDMS Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a specialized reagent for the synthesis of oligonucleotides containing a 4'-fluoro-uridine (4'-F-U) modification. The fluorine atom at the 4' position of the ribose sugar pre-organizes the sugar pucker into a C3'-endo (North) conformation, which is characteristic of A-form helices like those found in double-stranded RNA. This modification has been shown to enhance thermal stability and nuclease resistance of oligonucleotides, making it a valuable tool for therapeutic applications such as antisense oligonucleotides and siRNAs, as well as for the development of RNA aptamers and ribozymes.[1][2] This document provides a detailed protocol for the incorporation of DMTr-4'-F-U-CED-TBDMS phosphoramidite into synthetic oligonucleotides and summarizes the expected impact of this modification on oligonucleotide properties.
Chemical Structure
Caption: Chemical structure of this compound.
Data Presentation: Expected Performance
The incorporation of 4'-F-U is expected to influence the properties of the resulting oligonucleotide. The following tables summarize typical quantitative data observed for oligonucleotides containing 4'-fluoro modifications.
Table 1: Coupling Efficiency
| Phosphoramidite Type | Activator | Coupling Time (min) | Average Coupling Efficiency (%) |
| Standard DNA/RNA | 5-Ethylthio-1H-tetrazole (ETT) | 2-5 | >99% |
| 2',4'-DiF-rU | Not specified | Not specified | ~80%[3] |
| Sterically Hindered (e.g., 2'-O-TBDMS) | 5-Benzylthio-1H-tetrazole (BTT) | 3 | >98%[4] |
| Sterically Hindered (e.g., 2'-O-TBDMS) | 4,5-Dicyanoimidazole (DCI) | 2 | >99%[5] |
Table 2: Thermal Stability of Modified Duplexes
| Modification | Duplex Type | ΔTm per Modification (°C) |
| 2'-F-RNA | RNA:RNA | Neutral[6] |
| 2'-F-RNA | DNA:RNA (modified RNA strand) | Mildly destabilizing[6] |
| 2'-F-RNA | DNA:RNA (modified DNA strand) | Highly destabilizing[6] |
| 2'-F-RNA | DNA:DNA | +1.3 to +2.0[1][7] |
Table 3: Nuclease Resistance
| Oligonucleotide Type | Backbone | Relative Nuclease Resistance |
| Unmodified RNA | Phosphodiester | Low |
| 2'-F-RNA | Phosphodiester | Moderately Increased[8][9] |
| 2'-F-RNA | Phosphorothioate | Significantly Increased[1][9] |
Experimental Protocols
Oligonucleotide Synthesis
This protocol outlines the steps for incorporating this compound using a standard automated DNA/RNA synthesizer.
Caption: Automated oligonucleotide synthesis cycle.
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites and solid supports
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile)[4][10]
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Procedure:
-
Preparation: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency.[11]
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-DMTr protecting group from the solid support-bound oligonucleotide chain.
-
Coupling: Deliver the this compound solution and the activator solution to the synthesis column. Due to potential steric hindrance from the 2'-TBDMS group, a longer coupling time (e.g., 3-6 minutes) and a more active activator like BTT or DCI are recommended to achieve optimal coupling efficiency.[4][5]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent monomer until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Caption: Post-synthesis deprotection workflow.
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
Materials:
-
Ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or aqueous methylamine (B109427) (40%)[12]
-
Glass vial with a Teflon-lined cap
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of the ammonium hydroxide/ethanol mixture or aqueous methylamine.
-
Seal the vial tightly and heat at 55-65°C for the recommended time (e.g., 10 minutes for aqueous methylamine at 65°C or 4-17 hours for ammonium hydroxide/ethanol at room temperature).[12][13] For oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides, milder conditions such as aqueous methylamine at 35°C for 30 minutes may be preferable to prevent degradation.[14]
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with water or an ethanol/water mixture and combine the washes with the supernatant.
-
Evaporate the solution to dryness.
Step 2: Removal of the 2'-O-TBDMS Protecting Group
Materials:
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methyl-2-pyrrolidone (NMP) and Triethylamine (TEA) OR Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 50 mM TEAB)
Procedure (using TEA·3HF):
-
To the dried oligonucleotide pellet, add a solution of TEA·3HF. A common mixture is prepared by dissolving the oligonucleotide in DMSO, adding TEA, and then adding TEA·3HF.[13] A typical ratio is 115 µL DMSO, 60 µL TEA, and 75 µL TEA·3HF.[13]
-
Heat the mixture at 65°C for 2.5 hours.[13]
-
Cool the reaction and quench by adding a suitable buffer, such as 1.75 mL of Glen-Pak RNA Quenching Buffer.[13]
-
The deprotected oligonucleotide is now ready for purification.
Purification and Analysis
Purification of the final oligonucleotide product can be performed using methods such as HPLC (ion-exchange or reverse-phase) or gel electrophoresis. The choice of method will depend on the length and purity requirements of the oligonucleotide. Analysis of the final product can be carried out using LC-MS to confirm the correct mass.
Conclusion
The incorporation of this compound offers a strategic approach to enhance the therapeutic potential and research utility of synthetic oligonucleotides. The 4'-fluoro modification imparts favorable properties, including increased thermal stability and nuclease resistance. The protocols provided herein offer a comprehensive guide for the successful synthesis and deprotection of oligonucleotides containing this valuable modification. Careful attention to anhydrous conditions during synthesis and optimized deprotection steps are crucial for obtaining high-quality modified oligonucleotides.
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Locked 2'-Deoxy-2',4'-Difluororibo Modified Nucleic Acids: Thermal Stability, Structural Studies, and siRNA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. synoligo.com [synoligo.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. glenresearch.com [glenresearch.com]
- 14. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis of 4'-F RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorine atoms into RNA molecules offers a powerful tool for probing RNA structure, function, and dynamics. The 4'-fluoro (4'-F) modification, in particular, has garnered interest due to its unique conformational effects on the ribose sugar. Automated solid-phase synthesis provides a rapid and efficient method for the preparation of 4'-F RNA probes, enabling their use in a wide range of applications, from structural biology to therapeutic development.
4'-F RNA probes are valuable tools in various research and development areas. The fluorine atom at the 4'-position influences the sugar pucker, favoring a North-type conformation, which can enhance binding affinity to target sequences and increase nuclease resistance.[1][2] These properties make 4'-F modified oligonucleotides promising candidates for antisense therapies and RNA interference (RNAi) applications. Furthermore, the 19F nucleus serves as a sensitive NMR probe for studying RNA structure and dynamics without the need for isotopic labeling.[2]
This document provides a detailed protocol for the automated solid-phase synthesis of 4'-F RNA probes, including the preparation of the necessary phosphoramidite (B1245037), the synthesis cycle, deprotection, and purification.
Data Presentation
The successful synthesis of high-quality 4'-F RNA probes depends on several factors, including the quality of the phosphoramidite, the coupling efficiency, and the purification method. While extensive quantitative data comparing 4'-F RNA synthesis directly with standard RNA synthesis is not widely published, the following table summarizes the expected outcomes and key considerations based on available literature.
| Parameter | Standard RNA Synthesis | 4'-F RNA Synthesis | Key Considerations and Remarks |
| Average Coupling Efficiency | >99% | >97-98% | The coupling efficiency for modified phosphoramidites, including 4'-F uridine (B1682114), is generally high but may be slightly lower than for standard phosphoramidites.[3][4] Optimization of coupling time and activator may be necessary. |
| Overall Yield (Crude) | Dependent on length (e.g., ~75% for a 30-mer at 99% efficiency)[5] | Expected to be slightly lower than standard RNA due to potentially lower coupling efficiency. | The final yield is highly dependent on the length of the oligonucleotide and the average coupling efficiency.[5][6] |
| Final Yield (Purified) | Variable (dependent on purification method and sequence) | Variable, generally lower than crude yield. | Purification steps, especially gel electrophoresis or HPLC, will result in some loss of material.[7] |
| Purity (Final Product) | >90-95% (with HPLC or PAGE purification) | >90-95% (with HPLC or PAGE purification) | High purity is achievable with standard purification techniques. Mass spectrometry is recommended for final quality control.[8] |
| Stability | Susceptible to nuclease degradation | Enhanced nuclease resistance | The 4'-fluoro modification can increase the stability of the RNA probe in biological systems. |
Experimental Protocols
Preparation of 4'-F-Uridine Phosphoramidite Solution
The synthesis of 4'-F-uridine phosphoramidite is a multi-step organic synthesis process that is typically performed by specialized suppliers. For use in an automated synthesizer, the phosphoramidite is dissolved in anhydrous acetonitrile (B52724).
Materials:
-
4'-F-Uridine phosphoramidite
-
Anhydrous acetonitrile
Protocol:
-
In a clean, dry vial under an inert atmosphere (e.g., argon), dissolve the 4'-F-uridine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Ensure the solution is completely dissolved before placing it on the automated synthesizer.
Automated Solid-Phase Synthesis
The synthesis is performed on a standard automated DNA/RNA synthesizer using phosphoramidite chemistry. The following protocol outlines a single synthesis cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard RNA phosphoramidites (A, C, G, U) and 4'-F-Uridine phosphoramidite solutions.
-
Activator solution (e.g., 0.25 M DCI in acetonitrile).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizer solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Protocol (Single Synthesis Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The 4'-F-uridine phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction is allowed to proceed for a slightly extended time (e.g., 5-10 minutes) compared to standard phosphoramidites to ensure high efficiency.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.
-
Washing: The solid support is thoroughly washed with acetonitrile to remove any residual reagents before initiating the next cycle.
These steps are repeated for each nucleotide in the desired sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Materials:
-
Ammonium hydroxide/methylamine solution (AMA) (1:1, v/v).
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) and triethylamine (TEA).
Protocol:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial, seal tightly, and incubate at 65°C for 15-20 minutes.[10]
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the CPG with a water/acetonitrile/ethanol (B145695) mixture and combine the supernatant with the previous collection.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
To remove the 2'-TBDMS protecting groups, resuspend the dried pellet in a solution of TEA·3HF/NMP/TEA.[1]
-
Quench the reaction and precipitate the RNA probe using a suitable method, such as butanol precipitation.
Purification of the 4'-F RNA Probe
The crude 4'-F RNA probe is purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are common methods.
Protocol (using denaturing PAGE):
-
Resuspend the crude RNA pellet in a formamide-containing loading buffer.
-
Denature the sample by heating at 95°C for 5 minutes and then snap-cool on ice.
-
Load the sample onto a high-percentage denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice using an appropriate elution buffer.
-
Desalt the purified RNA using a suitable method, such as ethanol precipitation or a desalting column.
-
Verify the purity and identity of the final product by mass spectrometry.[8]
Visualizations
Caption: Workflow for automated solid-phase synthesis of 4'-F RNA probes.
Caption: Key chemical steps in a single 4'-F RNA synthesis cycle.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Purification & Yield [eurofinsgenomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. wenzhanglab.com [wenzhanglab.com]
Application Notes and Protocols for the Deprotection of TBDMS in 4'-Fluorinated RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into synthetic oligonucleotides is a key strategy for enhancing their therapeutic potential. Specifically, 4'-fluorinated RNA is of growing interest due to its unique conformational properties and potential applications in RNA interference (RNAi), aptamers, and as structural probes.[1] The synthesis of 4'-fluorinated RNA oligonucleotides relies on robust protecting group strategies, with the tert-butyldimethylsilyl (TBDMS) group being a widely used protecting agent for the 2'-hydroxyl position.[2]
However, the deprotection of TBDMS in the context of 4'-fluorinated RNA presents a significant challenge. The 4'-fluoro modification can render the glycosidic bond more susceptible to cleavage under standard deprotection conditions, necessitating carefully optimized protocols to ensure the integrity of the final product.[1] These application notes provide a comprehensive overview of established TBDMS deprotection strategies and detailed protocols adapted to mitigate the risks associated with the synthesis of sensitive 4'-fluorinated RNA.
TBDMS Deprotection Strategies: A Comparative Overview
The removal of protecting groups from synthetic RNA is typically a two-stage process:
-
Cleavage and Base/Phosphate (B84403) Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the exocyclic amines of the nucleobases and the phosphate backbone (typically cyanoethyl groups) are removed. This is achieved using basic reagents like aqueous methylamine (B109427) (AMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol.[2][3]
-
2'-Hydroxyl Silyl (B83357) Deprotection: The TBDMS groups are removed from the 2'-hydroxyl positions using a fluoride-based reagent.[4]
The choice of reagents and conditions for each step is critical, especially for labile molecules like 4'-fluorinated RNA.
Key Fluoride Reagents for TBDMS Deprotection
Tetrabutylammonium Fluoride (TBAF): Historically, a 1M solution of TBAF in tetrahydrofuran (B95107) (THF) has been the standard for TBDMS removal.[5][6] However, this method has notable drawbacks. The reaction is often slow, requiring long incubation times (up to 24 hours) at room temperature.[3][5] Furthermore, TBAF is highly sensitive to water, which can reduce its efficacy, and the non-volatile nature of the TBAF salt complicates downstream purification, often requiring tedious desalting steps that can lead to low yields.[7][8] For sensitive oligonucleotides, prolonged exposure to TBAF can increase the risk of degradation.
Triethylamine (B128534) Trihydrofluoride (TEA·3HF): TEA·3HF has emerged as a more reliable and efficient alternative to TBAF.[2][8] It is often used in a buffered cocktail containing a solvent (like DMSO or NMP) and an amine base (like triethylamine). This reagent offers several advantages:
-
Speed: Deprotection is significantly faster, often complete within 1-2.5 hours at elevated temperatures (e.g., 65 °C).[9][10]
-
Reduced Water Sensitivity: TEA·3HF is less sensitive to ambient moisture, leading to more consistent and reproducible results.[8]
-
Cleaner Workup: The byproducts are more volatile, simplifying purification.[7]
-
Milder Conditions: The buffered system and shorter reaction times reduce the risk of side reactions, such as depurination or cleavage of sensitive glycosidic bonds, making it the recommended choice for 4'-fluorinated RNA.[11]
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize common conditions for the two main stages of RNA deprotection.
Table 1: Cleavage and Base/Phosphate Deprotection Conditions
| Reagent | Temperature | Duration | Key Advantages & Considerations |
| Ammonium Hydroxide / Ethanol (3:1 v/v) | Room Temp. | 4 hours[11] | Traditional method. Slower, which may increase risk of side reactions with sensitive modifications. |
| Aqueous Methylamine (AMA), 40% | 65 °C | 10 minutes[3][10] | Recommended for 4'-F RNA. Rapid and efficient, minimizing exposure to harsh basic conditions.[2] |
Table 2: 2'-O-TBDMS (Silyl) Deprotection Conditions
| Reagent Cocktail | Temperature | Duration | Key Advantages & Considerations |
| 1.0 M TBAF in THF | Room Temp. | 24 hours[3][5] | Traditional method. Slow reaction time increases risk of degradation for sensitive molecules. Purification is complex due to non-volatile salts.[7] Not recommended for 4'-F RNA. |
| TEA·3HF / NMP / Triethylamine | 65 °C | 1.5 hours[10] | Recommended for 4'-F RNA. Rapid and efficient.[8] The buffered system provides a controlled pH environment, which is crucial for protecting the glycosidic bond of 4'-fluorinated nucleosides. The workup is simpler than with TBAF.[7] |
| TEA·3HF / DMSO / Triethylamine | 65 °C | 2.5 hours[7][9] | Recommended for 4'-F RNA. Similar to the NMP cocktail, offering rapid and effective deprotection. DMSO is an effective solvent for dissolving dried oligonucleotides.[9][11] |
Experimental Workflows and Chemical Diagrams
Experimental Protocols
Safety Precaution: Always handle reagents like Triethylamine trihydrofluoride (TEA·3HF) and Methylamine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all work with deprotected RNA is performed under RNase-free conditions.
Protocol 1: Recommended Rapid Deprotection of 4'-Fluorinated RNA using AMA and TEA·3HF
This protocol is optimized for speed and mild conditions to preserve the integrity of sensitive 4'-fluorinated oligonucleotides.
Part A: Cleavage and Base Deprotection
-
Transfer the solid support (CPG) containing the synthesized oligonucleotide from the synthesis column to a 1.5 mL screw-cap tube.[10]
-
Add 1.0 mL of 40% aqueous methylamine (AMA) solution.[10]
-
Tightly seal the tube and incubate at 65 °C for 15 minutes.[1]
-
Cool the tube on ice for 10 minutes to reduce internal pressure before carefully opening.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new sterile tube.
-
Wash the CPG beads with 0.5 mL of an ethanol/acetonitrile/water (3:1:1 v/v/v) mixture and combine the wash with the supernatant.[10]
-
Evaporate the combined solution to complete dryness using a vacuum centrifugal evaporator (e.g., SpeedVac). This step is critical and may take several hours.[9]
Part B: 2'-O-TBDMS Deprotection
-
To the dried RNA pellet, add 115 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Heat at 65 °C for approximately 5 minutes to ensure the oligonucleotide is fully dissolved.[9]
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently.[9]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Mix thoroughly.[9]
-
Incubate the sealed tube at 65 °C for 2.5 hours.[9]
-
Cool the reaction mixture on ice.
Part C: Quenching and Desalting
-
For cartridge-based purification (e.g., Glen-Pak), add 1.75 mL of a suitable RNA Quenching Buffer and proceed according to the manufacturer's protocol.[9]
-
For desalting via precipitation, add 25 µL of 3 M Sodium Acetate (pH 5.2), followed by 1 mL of n-butanol.[10]
-
Vortex thoroughly and cool at -70 °C for at least 30 minutes.[9]
-
Centrifuge at high speed for 10-30 minutes to pellet the RNA.[9][10]
-
Carefully decant the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and decant.
-
Briefly dry the pellet in a vacuum centrifugal evaporator and resuspend in an appropriate RNase-free buffer for downstream analysis and purification (e.g., HPLC or PAGE).
Protocol 2: Traditional Deprotection using Ammonium Hydroxide/Ethanol and TBAF
This protocol is provided for reference. Due to the long incubation times, it is not recommended for sensitive 4'-fluorinated RNA but remains a common procedure for standard RNA.
Part A: Cleavage and Base Deprotection
-
Transfer the CPG support to a 4 mL glass vial.
-
Add 2 mL of a 3:1 mixture of concentrated ammonium hydroxide and ethanol.[3]
-
Seal the vial tightly and incubate at 65 °C for 4 hours.[3]
-
Cool the vial thoroughly (e.g., in a -20 °C freezer for 30 minutes) before opening to prevent loss of contents.[3]
-
Decant the supernatant into a sterile tube. Wash the CPG support twice with an ethanol/acetonitrile/water solution, combining all supernatants.[3]
-
Evaporate the combined solution to complete dryness.[3]
Part B: 2'-O-TBDMS Deprotection
-
To the dried RNA pellet, add 1.0 mL of 1.0 M TBAF in THF.[3]
-
Allow the reaction to proceed at room temperature for 24 hours.[3]
-
Quench the reaction by adding a suitable buffer, such as 50 mM Triethylammonium Bicarbonate (TEAB).[3]
-
The quenched product is now ready for desalting and purification. Due to the high salt content, multiple desalting steps or robust anion-exchange purification may be necessary.[7]
Conclusion
The successful synthesis of high-quality 4'-fluorinated RNA oligonucleotides is highly dependent on the final deprotection steps. While traditional TBAF-based methods are established for standard RNA, their prolonged reaction times pose a risk to the integrity of sensitive analogs. The use of faster, more robust reagents like aqueous methylamine for base deprotection and a buffered triethylamine trihydrofluoride (TEA·3HF) cocktail for silyl group removal is strongly recommended. These "UltraFast" methods minimize the exposure of the oligonucleotide to harsh conditions, thereby preserving the critical glycosidic bond of 4'-fluorinated nucleotides and maximizing the yield of the desired full-length product. Careful adherence to these optimized protocols will enable researchers to reliably produce 4'-fluorinated RNA for a wide range of applications in research and drug development.
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. guidechem.com [guidechem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 19F NMR Studies of RNA Using DMTr-4'-F-U-CED-TBDMS Phosphoramidite
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA structure and dynamics is crucial for understanding its diverse biological roles and for the development of RNA-targeted therapeutics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and conformational dynamics of biomolecules in solution. Fluorine-19 (¹⁹F) NMR offers several advantages for studying RNA, including a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, which makes it highly sensitive to the local chemical environment.[2] Furthermore, the scarcity of fluorine in biological systems ensures a background-free spectrum.[3]
The incorporation of fluorine-labeled nucleotides into RNA provides a sensitive probe for monitoring structural changes. The DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) is a key reagent for the site-specific incorporation of 4'-fluoro-uridine (4'FU) into synthetic RNA oligonucleotides.[4] This modification has been shown to be an exceptional probe for ¹⁹F NMR studies due to its remarkable sensitivity to RNA secondary structure, exhibiting a chemical shift dispersion of up to 4.4 ppm.[5][6] This is significantly larger than that of other fluorinated probes like 2'-fluoro-uridine (<1 ppm), allowing for the clear discrimination between single-stranded RNA, A-type and B-type duplexes, and mismatched base pairs.[5][7]
These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for utilizing DMTr-4'-F-U-CED-TBDMS phosphoramidite in ¹⁹F NMR-based RNA research.
Key Advantages of 4'-Fluoro-Uridine as a ¹⁹F NMR Probe
-
High Sensitivity to Local Conformation: The ¹⁹F chemical shift of 4'FU is highly sensitive to the sugar pucker and the overall helical structure of the RNA.[5]
-
Large Chemical Shift Dispersion: Different RNA secondary structures (e.g., single-stranded, A-form duplex, mismatched duplex) containing 4'FU produce distinct and well-resolved signals in the ¹⁹F NMR spectrum.[6]
-
Minimal Structural Perturbation: The 4'-fluoro modification does not significantly alter the overall A-form helical structure of RNA duplexes and is well-tolerated by RNA-processing enzymes.[5][6]
-
Versatility: It can be used to study a wide range of RNA structural phenomena, including duplex formation, ligand binding, and enzymatic processing.[1][5]
Quantitative ¹⁹F NMR Data
The following table summarizes the reported ¹⁹F NMR chemical shifts for 4'-fluoro-uridine incorporated into different RNA structural contexts. The data is referenced to CCl₃F.[6]
| RNA Structure | Sequence Context | ¹⁹F Chemical Shift (ppm) | Chemical Shift Difference (Δδ) vs. ssRNA (ppm) |
| Single-stranded RNA (ssRNA) | 5'-GCA U¹² CGG-3' | -120.5 | 0.0 |
| A-type duplex | 5'-GCA U¹² CGG-3' / 3'-CGU A GGC-5' | -116.9 | 3.6 |
| G-U wobble mismatch | 5'-GCA U¹² CGG-3' / 3'-CGG A GGC-5' | -116.1 | 4.4 |
| U-U mismatch | 5'-GCA U¹² CGG-3' / 3'-CGU U GGC-5' | -117.5 | 3.0 |
Data extracted from Li et al., J. Am. Chem. Soc. 2020, 142, 10, 4739–4748.[6]
Experimental Protocols
I. Synthesis of 4'FU-Modified RNA using this compound
This protocol outlines the solid-phase synthesis of RNA oligonucleotides containing 4'-fluoro-uridine using standard phosphoramidite chemistry.[4][5]
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS protection[8]
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthiotetrazole)
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)[9]
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Ammonia/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methylpyrrolidone (NMP)
Instrumentation:
-
Automated DNA/RNA synthesizer
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Phosphoramidite Preparation: Dissolve this compound and standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Automated Solid-Phase Synthesis:
-
Program the desired RNA sequence into the synthesizer.
-
Perform the synthesis on a CPG solid support using a standard synthesis cycle for RNA, which consists of four steps: deblocking, coupling, capping, and oxidation.[9]
-
For the incorporation of 4'FU, use the prepared this compound solution. A slightly longer coupling time may be beneficial for modified phosphoramidites.
-
-
Cleavage and Deprotection:
-
After synthesis, treat the CPG support with AMA solution at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.
-
Collect the solution and evaporate to dryness.
-
-
2'-O-TBDMS Deprotection:
-
Resuspend the dried residue in a solution of NMP, triethylamine, and TEA·3HF.
-
Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.
-
-
Purification:
-
Purify the crude RNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Desalting and Quantification:
-
Desalt the purified RNA using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Quantify the final product by UV-Vis spectroscopy at 260 nm.
-
-
Mass Verification:
-
Confirm the identity and purity of the final RNA product by mass spectrometry.
-
II. ¹⁹F NMR Spectroscopy of 4'FU-Modified RNA
This protocol provides general guidelines for acquiring ¹⁹F NMR spectra of RNA samples.
Sample Preparation:
-
Dissolve the purified 4'FU-modified RNA in an appropriate NMR buffer (e.g., 20 mM potassium phosphate, pH 6.8). For studies of duplexes, add the complementary strand in a 1:1 molar ratio.
-
The typical RNA concentration is in the range of 0.2 to 0.4 mM.
-
Transfer the sample (typically 150-500 µL) to an NMR tube. For experiments observing exchangeable protons, use a 90% H₂O/10% D₂O buffer mixture.
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Referencing: Reference the ¹⁹F chemical shifts externally to CCl₃F (0 ppm).
-
Acquisition Parameters (Example):
-
Pulse sequence: A simple pulse-acquire sequence (e.g., zgfhigqn.2 on Bruker systems for ¹H-decoupled spectra) is often sufficient.
-
Spectral width: A spectral width of ~20 ppm is typically adequate for observing the 4'FU signals. A wider window may be needed for initial scouting.
-
Acquisition time: ~1 second.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 1,000 to 5,000 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 293 K (20°C) or as required for the specific study.[6]
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of ~2 Hz to the free induction decay (FID) before Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
Visualizing the Workflow and Concepts
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atdbio.com [atdbio.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4'-F-U Phosphoramidite in RNA Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4'-Fluoro-Uridine (4'-F-U) phosphoramidite (B1245037) in the development of chemically modified RNA aptamers. It covers the advantages of this modification, relevant quantitative data, and detailed protocols for its incorporation and use in the selection of high-affinity aptamers.
Introduction: Enhancing Aptamer Performance with 4'-Fluoro Modifications
RNA aptamers are single-stranded nucleic acid molecules capable of binding to a wide range of targets with high affinity and specificity, making them valuable alternatives to antibodies in therapeutics and diagnostics.[1] However, natural RNA is susceptible to degradation by endogenous nucleases, which limits its therapeutic utility.[2] To overcome this, chemical modifications are introduced into the aptamer structure.
Modifications at the sugar moiety, such as the introduction of a fluorine atom, are a key strategy for improving aptamer stability. The 4'-fluoro modification, specifically 4'-F-U, offers significant advantages by increasing nuclease resistance, which can prolong the aptamer's half-life in biological fluids. This modification can also influence the conformational properties of the RNA, potentially enhancing binding affinity to the target molecule.[3][4]
Properties of 4'-F-U Modified RNA Aptamers
Incorporating 4'-F-U into an RNA aptamer confers several beneficial properties:
-
Enhanced Nuclease Resistance: The fluorine atom at the 4' position of the ribose sugar provides steric hindrance, protecting the phosphodiester backbone from cleavage by nucleases. RNA containing sugar modifications is known to be more resistant to degradation, resulting in a longer survival time in vitro and in vivo.[5] For instance, a related modification, 4'-thioRNA, was found to be 600 times more stable in human serum than natural RNA.[6][7]
-
Improved Binding Affinity: Fluorine is highly electronegative and can alter the sugar pucker conformation of the nucleotide. This can pre-organize the aptamer into a structure that is more favorable for target binding, thereby potentially increasing binding affinity (i.e., lowering the dissociation constant, Kd). The incorporation of 2'-fluoro modifications has been shown to be crucial in enhancing the binding affinity of aptamers.[3][4]
-
Maintained Biological Activity: The 4'-F-U modification is generally well-tolerated by the enzymes used in the aptamer selection process (Systematic Evolution of Ligands by EXponential Enrichment, or SELEX), allowing for the direct selection of modified aptamers from a random library.
Quantitative Data Summary
The following table summarizes representative data for RNA aptamers incorporating sugar modifications, illustrating the impact on binding affinity and stability. While data for 4'-F-U is emerging, the data for the closely related 2'-F modification is more widely published and serves as a strong indicator of the expected performance enhancements.
| Aptamer Target | Modification Type | Dissociation Constant (Kd) | Key Finding |
| Viral RNA Frameshift Element | 2'-Fluoro-modified mirror-image RNA | ~1.6 µM | Incorporation of 2'-fluoro modifications was critical for enhancing binding affinity and conferred exceptional stability against nuclease degradation.[3][4] |
| SARS-CoV-2 S2-protein | Unmodified DNA Aptamer (for comparison) | 44.2 ± 6.6 nM | Provides a baseline affinity for an unmodified aptamer against a protein target.[8] |
| SARS-CoV-2 Spike-protein | Unmodified DNA Aptamer (for comparison) | 56.4 ± 14.2 nM | Demonstrates typical binding affinity for unmodified aptamers selected against viral proteins.[8] |
| NF-κB | 4'-ThioRNA (Post-SELEX modification) | Activity Maintained | Post-synthesis modification with 4'-thionucleosides resulted in a thermally stabilized and nuclease-resistant aptamer without loss of binding activity.[6][7] |
Key Experimental Protocols & Workflows
Protocol 1: Incorporation of 4'-F-U via Automated Solid-Phase Synthesis
The incorporation of 4'-F-U into a specific RNA sequence is achieved using standard automated phosphoramidite chemistry on a solid support.[2][9] The process proceeds in a 3' to 5' direction.
Materials:
-
4'-F-U CE Phosphoramidite
-
Standard A, C, G, and U RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for automated RNA synthesis (e.g., Deblocking, Activation, Capping, and Oxidation solutions)
-
Ammonia/methylamine for deprotection and cleavage
Procedure:
-
Synthesis: Program the RNA synthesizer with the desired sequence, specifying the coupling of 4'-F-U phosphoramidite at the desired positions.
-
Cycle Steps: The synthesis cycle for each nucleotide addition consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support.
-
Coupling: Activation of the incoming phosphoramidite (e.g., 4'-F-U) and its coupling to the 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the final cycle, cleave the synthesized RNA from the solid support and remove all remaining protecting groups using an appropriate base (e.g., ammonia/methylamine).
-
Purification: Purify the full-length modified RNA aptamer using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: SELEX for Development of 4'-F-U Modified RNA Aptamers
This protocol describes a modified SELEX process to isolate high-affinity 4'-F-U-containing RNA aptamers from a combinatorial library.[10][11][12]
Materials:
-
ssDNA library: 5'-(Primer 1)-(N)x-(Primer 2)-3', where (N)x is a random region of 30-60 nucleotides.
-
Primers for PCR amplification.
-
T7 RNA Polymerase (mutant, if necessary, to better incorporate modified nucleotides).
-
ATP, GTP, CTP, and 4'-F-UTP.
-
Target molecule immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane).
-
Buffers: Selection buffer, wash buffer, elution buffer.
Procedure:
-
Initial Library Preparation:
-
Synthesize the initial ssDNA library.
-
Perform PCR to generate a double-stranded DNA (dsDNA) template pool.
-
-
Modified In Vitro Transcription:
-
Use the dsDNA pool as a template for in vitro transcription.
-
In the transcription reaction, replace standard UTP with 4'-F-UTP. Use ATP, GTP, and CTP as usual. This generates an RNA pool where every U is a 4'-F-U.
-
-
Selection (Binding):
-
Denature the modified RNA pool by heating and then allow it to refold into stable tertiary structures by cooling slowly in selection buffer.
-
Incubate the folded RNA pool with the immobilized target. Aptamers with affinity for the target will bind.
-
-
Partitioning (Washing):
-
Wash the solid support to remove non-binding and weakly binding RNA sequences. The stringency of the washes can be increased in later rounds.
-
-
Elution:
-
Elute the target-bound RNA sequences using a high-salt buffer, a denaturant (e.g., urea), or by changing the pH.
-
-
Reverse Transcription and Amplification:
-
Reverse transcribe the eluted RNA to generate cDNA.
-
Amplify the cDNA pool using PCR to create dsDNA for the next round of selection.
-
-
Iteration: Repeat steps 2-6 for 8-15 rounds. With each round, the pool becomes increasingly enriched with high-affinity aptamers.
-
Sequencing and Characterization: After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates. Synthesize these candidates and characterize their binding affinity.
Protocol 3: Determination of Binding Affinity (Kd) via Nitrocellulose Filter-Binding Assay
This assay measures the fraction of radiolabeled RNA aptamer that is retained on a nitrocellulose filter upon binding to a protein target.
Materials:
-
5'-radiolabeled (e.g., ³²P) 4'-F-U modified RNA aptamer.
-
Purified target protein.
-
Binding buffer (specific to the target-aptamer interaction).
-
Nitrocellulose and nylon membranes.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Aptamer Preparation: Radiolabel the purified aptamer at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Binding Reactions:
-
Prepare a series of reactions, each containing a constant, low concentration of the labeled aptamer (e.g., <1 pM).
-
Add the target protein at varying concentrations (e.g., from 0 to a high concentration, such as 1 µM).
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble a filter sandwich in the filtration apparatus with a nitrocellulose membrane on top of a nylon membrane. Nitrocellulose binds protein and protein-RNA complexes, while the nylon membrane captures any unbound RNA that may pass through.
-
Apply a vacuum and pass each binding reaction through a separate filter.
-
Wash each filter with a small volume of ice-cold binding buffer to remove non-specifically bound RNA.
-
-
Quantification:
-
Disassemble the filter stacks and measure the radioactivity on both the nitrocellulose (bound fraction) and nylon (unbound fraction) membranes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fraction of bound aptamer for each protein concentration.
-
Plot the fraction of bound aptamer versus the protein concentration.
-
Fit the data to a hyperbolic binding curve (e.g., using the equation: Fraction Bound = B_max * [Protein] / (Kd + [Protein])) to determine the equilibrium dissociation constant (Kd). The Kd is the protein concentration at which 50% of the aptamer is bound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selection of a Fluorinated Aptamer Targeting the Viral RNA Frameshift Element with Different Chiralities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and physical and physiological properties of 4′-thioRNA: application to post-modification of RNA aptamer toward NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and physical and physiological properties of 4'-thioRNA: application to post-modification of RNA aptamer toward NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA aptamers inhibit SARS-CoV-2 spike-protein binding to hACE2 by an RBD- independent or dependent approach [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Step-by-step guide to oligonucleotide synthesis with modified phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides, short single- or double-stranded nucleic acid polymers, are indispensable tools in modern molecular biology, diagnostics, and therapeutics.[][2] The ability to incorporate chemical modifications into their structure significantly enhances their properties, such as increasing nuclease resistance, improving binding affinity, and enabling labeling for detection.[] This document provides a detailed, step-by-step guide to the synthesis of oligonucleotides with modified phosphoramidites using the robust phosphoramidite (B1245037) chemistry on a solid support.[3][4]
The synthesis cycle is a four-step process that is repeated until the desired oligonucleotide sequence is assembled.[][4][5] The four steps are: deblocking (detritylation), coupling, capping, and oxidation.[][5][6]
Overall Workflow of Modified Oligonucleotide Synthesis
The synthesis of modified oligonucleotides follows a cyclical process, as illustrated in the workflow diagram below. Each cycle results in the addition of a single nucleotide or modified monomer to the growing chain, which is anchored to a solid support.
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol outlines the four main steps in the automated synthesis of oligonucleotides on a solid support.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard and modified phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), dicyanoimidazole (DCI))
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizer solution (e.g., iodine/water/pyridine)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Deblocking (Detritylation):
-
The solid support is treated with the deblocking solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the initial nucleoside.[7][8]
-
This exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.[8]
-
The column is then washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Coupling:
-
The desired phosphoramidite (standard or modified) and the activator solution are delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.
-
The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7] This step is critical and its efficiency directly impacts the final yield of the full-length product.[9]
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, a capping step is performed.[8]
-
Capping solution A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[7]
-
The oxidizer solution is passed through the column.
-
For the synthesis of phosphorothioate-modified oligonucleotides, a sulfurizing agent is used instead of the standard oxidizing solution.
-
-
Cycle Repetition:
-
The four steps (deblocking, coupling, capping, and oxidation) are repeated for each subsequent monomer until the desired sequence is fully assembled.[5]
-
Protocol 2: Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone must be removed.[10] The choice of deprotection method is critical, especially for oligonucleotides containing sensitive modifications.[10][11]
A. Standard Deprotection (Ammonium Hydroxide)
-
Reagents: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups from the bases.[7]
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.
-
B. Mild Deprotection for Sensitive Modifications (AMA)
-
Reagents: AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[11][12]
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution.
-
Incubate at 65°C for 10-15 minutes.[12]
-
Cool, centrifuge, and transfer the supernatant.
-
Evaporate the solution to obtain the crude product. Note: This method is significantly faster and is compatible with many dye-labeled and other sensitive modified oligonucleotides.
-
C. Ultra-Mild Deprotection (Potassium Carbonate in Methanol)
-
Reagents: 0.05 M potassium carbonate in methanol. This method is used for extremely sensitive modifications and requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[10]
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the potassium carbonate solution.
-
Incubate at room temperature for 4 hours.[12]
-
Neutralize the solution with an appropriate buffer.
-
Desalt the oligonucleotide to remove excess salts.
-
Protocol 3: Purification of Modified Oligonucleotides
Purification is essential to separate the full-length product from truncated sequences and other impurities.[13][14] For modified oligonucleotides, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[6][13]
A. Reversed-Phase HPLC (RP-HPLC)
-
Principle: Separates oligonucleotides based on hydrophobicity.[15] This method is particularly effective for "DMT-on" purification, where the hydrophobic DMT group is left on the 5' end of the full-length product, allowing for excellent separation from shorter, "DMT-off" failure sequences.[15] It is also well-suited for purifying oligonucleotides with hydrophobic modifications like fluorescent dyes.[6][13]
-
General Procedure:
-
The crude oligonucleotide (typically with the 5'-DMT group still attached) is dissolved in a suitable buffer.
-
The sample is injected onto an RP-HPLC column (e.g., C18).
-
A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.
-
The DMT-on full-length product is retained longer on the column and elutes later than the failure sequences.
-
The collected fraction containing the desired product is then treated with an acid to remove the DMT group.
-
The final product is desalted.
-
B. Anion-Exchange HPLC (AEX-HPLC)
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[13][15] This method provides excellent resolution for longer oligonucleotides and those with secondary structures.[15]
-
General Procedure:
-
The fully deprotected crude oligonucleotide is dissolved in a low-salt buffer.
-
The sample is injected onto an AEX-HPLC column.
-
A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to elute the oligonucleotides.
-
The full-length product, having the highest number of phosphate groups, binds most tightly to the column and elutes at the highest salt concentration.
-
The collected fractions are desalted to remove the high concentration of salt.
-
Data Presentation
Table 1: Coupling Efficiency and Theoretical Yield
The efficiency of each coupling step is a critical determinant of the overall yield of the full-length oligonucleotide.[9] Even small differences in coupling efficiency can have a significant impact, especially for longer sequences.[9]
| Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) | Theoretical Yield of a 50-mer (%) | Theoretical Yield of a 100-mer (%) |
| 98.0 | 66.8 | 36.4 | 13.3 |
| 98.5 | 73.9 | 47.0 | 22.1 |
| 99.0 | 81.8 | 60.5 | 36.6 |
| 99.5 | 90.5 | 77.8 | 60.6 |
| 99.8 | 96.1 | 90.5 | 81.9 |
Theoretical Yield = (Average Coupling Efficiency)^(Number of couplings)
Troubleshooting
A summary of common problems encountered during the synthesis of modified oligonucleotides and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Poor quality or degradation of phosphoramidites- Inadequate activation- Moisture in reagents or lines | - Use fresh, high-quality phosphoramidites and activator.- Ensure all reagents and solvents are anhydrous.- Optimize activator and coupling times. |
| Incomplete Deprotection | - Incorrect deprotection conditions (time, temperature, reagent)- Presence of base modifications sensitive to standard conditions | - Ensure adherence to the recommended deprotection protocol for the specific modification.- For sensitive modifications, use milder deprotection reagents (e.g., AMA, potassium carbonate).[10][11][12] |
| Degradation of Modification | - Harsh deprotection conditions (e.g., prolonged exposure to ammonium hydroxide) | - Use a milder deprotection strategy suitable for the specific modification.[16] |
| Presence of Deletion Sequences | - Inefficient capping- Low coupling efficiency in a specific cycle | - Check the efficacy of capping reagents.- Optimize coupling conditions. |
| Unwanted Side Reactions | - Incompatible protecting groups with deprotection conditions- Reaction of reagents with the modification | - Carefully select protecting groups that are orthogonal to the deprotection conditions of the modification.- Consult literature for known incompatibilities.[16] |
References
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. idtdna.com [idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. labcluster.com [labcluster.com]
- 14. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 15. atdbio.com [atdbio.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for DMTr-4'-F-U-CED-TBDMS Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient coupling of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The incorporation of 4'-fluoro-uridine (4'-F-U) into oligonucleotides offers unique structural and functional properties, making it a valuable modification for various applications in therapeutics, diagnostics, and structural biology. The 4'-fluoro modification can induce a C3'-endo (North) sugar pucker conformation, similar to that found in A-form RNA, which can enhance binding affinity to target RNA and increase nuclease resistance.
These protocols are based on established phosphoramidite chemistry and have been optimized for the sterically hindered nature of the 4'-F-U phosphoramidite. Adherence to these guidelines will help ensure high coupling efficiencies and the synthesis of high-quality modified oligonucleotides.
Key Experimental Parameters and Data
The successful incorporation of DMTr-4'-F-U-CED-TBDMS phosphoramidite is dependent on several key parameters, including the choice of activator, coupling time, and the concentrations of the reagents. The following tables summarize the recommended conditions and expected outcomes based on available data for 4'-fluoro-modified and other sterically hindered phosphoramidites.
Table 1: Recommended Coupling Conditions
| Parameter | Recommendation | Notes |
| Phosphoramidite | This compound | Ensure high purity and anhydrous conditions. |
| Concentration | 0.1 M in anhydrous acetonitrile (B52724) | Standard concentration for phosphoramidite solutions. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile | ETT is a highly efficient activator for sterically hindered phosphoramidites. 4,5-Dicyanoimidazole (DCI) can also be used and has been shown to be effective.[1][2] |
| Coupling Time | 6 - 15 minutes | Longer coupling times are generally required for sterically hindered monomers compared to standard DNA or RNA phosphoramidites.[3] Optimization may be required based on the specific synthesizer and sequence. |
| Synthesis Scale | 1.0 µmol | The protocol is optimized for this scale but can be adapted for other scales with appropriate adjustments to reagent volumes. |
| Support | Standard CPG or polystyrene support | Universal or pre-loaded supports are suitable. |
Table 2: Expected Performance and Yields
| Metric | Expected Value | Notes |
| Coupling Efficiency | >97% | Can be monitored by trityl cation release. Efficient activation and extended coupling times are crucial to achieve high efficiency. |
| Overall Yield (20-mer) | ~50-60% | Based on an average stepwise coupling efficiency of >97%. The final yield is highly dependent on the sequence and purification method. |
| Purity (crude) | Variable | Dependent on coupling efficiency and the efficiency of capping and oxidation steps. HPLC or PAGE purification is recommended. |
Experimental Protocols
Phosphoramidite Solution Preparation
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure the solution is completely dissolved before placing it on the synthesizer.
Automated Oligonucleotide Synthesis
The following protocol is based on a standard 1.0 µmol RNA synthesis cycle and should be adapted for the specific model of DNA/RNA synthesizer being used.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Time: 60-90 seconds.
-
Monitor the orange color of the cleaved dimethoxytrityl (DMT) cation to ensure complete deprotection.
-
-
Coupling:
-
Reagents:
-
0.1 M this compound in anhydrous acetonitrile.
-
0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Deliver the activator and phosphoramidite solutions simultaneously to the synthesis column.
-
Coupling Time: Allow the reaction to proceed for 6 to 15 minutes .[3] This extended time is critical to accommodate the steric hindrance of the 4'-fluoro modification.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
-
Time: 30-60 seconds.
-
This step blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Time: 60-90 seconds.
-
This step converts the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Repeat the cycle for each subsequent nucleotide addition.
Cleavage and Deprotection
A two-step deprotection procedure is required to remove the base-labile protecting groups, the cyanoethyl phosphate protecting groups, and the 2'-TBDMS group.
Step 1: Base and Phosphate Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) solution of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).
-
Incubate the vial at 65°C for 20 minutes.
-
Cool the vial to room temperature and carefully transfer the supernatant to a new tube.
-
Rinse the support with 0.5 mL of RNase-free water and combine the supernatant and the rinse.
-
Evaporate the solution to dryness in a vacuum concentrator.
Step 2: 2'-TBDMS Deprotection
-
To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO and heat at 65°C for 5 minutes to fully dissolve.
-
Add 60 µL of triethylamine (B128534) (TEA).
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Incubate the mixture at 65°C for 2.5 hours.[2]
-
Cool the reaction mixture and quench by adding 1.75 mL of a suitable quenching buffer (e.g., 2M triethylammonium (B8662869) acetate).
-
The deprotected oligonucleotide is now ready for purification by HPLC or other methods.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the coupling and deprotection of oligonucleotides containing this compound.
Caption: Automated phosphoramidite coupling cycle for 4'-F-U incorporation.
Caption: Two-step deprotection workflow for 4'-F-U modified RNA.
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a robust process when appropriate modifications to standard synthesis protocols are implemented. The key to high-yield synthesis is the use of an efficient activator, such as 5-ethylthio-1H-tetrazole, and an extended coupling time to overcome the steric hindrance of the 4'-fluoro modification. The two-step deprotection protocol ensures the complete removal of all protecting groups, yielding a high-purity final product. These application notes and protocols provide a comprehensive guide for researchers to successfully synthesize 4'-F-U modified oligonucleotides for a wide range of scientific applications.
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Fluorinated Ribonucleocarbohydrate Nanoparticles Allow Ultraefficient mRNA Delivery and Protein Expression in Tumor-Associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Workup of Oligonucleotides Containing 4'-F-Uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides is a critical strategy in the development of oligonucleotide therapeutics, enhancing properties such as nuclease resistance, binding affinity, and in vivo stability. 4'-F-uridine (4'FU) is a promising modification that has been shown to be well-tolerated within an RNA strand, maintaining a standard North-type sugar conformation without significant distortion of the RNA duplex structure.[1] Once incorporated, 4'FU is reasonably stable, and oligonucleotides containing this modification are recognized by essential enzymes like RNase H, making them suitable for applications such as antisense technology.[1][2]
This document provides detailed protocols for the post-synthesis workup of oligonucleotides containing 4'-F-uridine, including cleavage and deprotection, purification, and quality control analysis.
Data Summary
While specific high-throughput quantitative data for the workup of 4'-F-uridine containing oligonucleotides is not extensively published, the stability of the modification within the oligonucleotide backbone suggests that yields and purity are comparable to standard RNA oligonucleotides. The following tables provide expected performance metrics based on standard methodologies.
Table 1: Expected Yield and Purity after Deprotection and Purification
| Parameter | Expected Value | Method | Notes |
| Crude Yield (OD Units) | Dependent on synthesis scale | N/A | Comparable to standard RNA synthesis. |
| Purity after HPLC | >85% | Reversed-Phase HPLC | Purity is sequence and length-dependent.[3] |
| Purity after PAGE | >95% | Denaturing PAGE | Recommended for longer oligonucleotides (>50-60 bases) to ensure high purity.[4][5] |
| Final Yield (after purification) | 10-40% of crude | HPLC or PAGE | Yields vary based on oligo length and purification method. |
Table 2: Quality Control Parameters
| Analysis | Parameter | Specification | Method |
| Mass Spectrometry | Molecular Weight | ± 0.1% of theoretical mass | ESI-MS or MALDI-TOF MS |
| HPLC Analysis | Purity | ≥ 85% (Therapeutic Grade may require >95%) | Anion-Exchange or Reversed-Phase HPLC |
| UV Spectrophotometry | Concentration (OD260) | Report in µmol, mg, and OD | UV-Vis Spectrophotometer |
Experimental Protocols
I. Cleavage and Deprotection Protocol
This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the exocyclic amines and phosphate (B84403) groups. A two-step process is recommended, using an amine-based solution for cleavage and initial deprotection, followed by a fluoride-based reagent for the removal of the 2'-silyl protecting groups.[6][7]
Materials:
-
Ammonium hydroxide/40% Methylamine solution (1:1, v/v) (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Controlled-pore glass (CPG) solid support with synthesized oligonucleotide
-
Screw-cap vials
-
Syringes
-
Heating block
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 15-20 minutes in a heating block.[6]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG with 0.5 mL of sterile, nuclease-free water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
-
2'-Hydroxyl (Silyl) Deprotection:
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO and ensure the pellet is fully dissolved. Gentle heating at 65°C for 5 minutes may be necessary.[7]
-
Add 125 µL of a freshly prepared solution of TEA·3HF in NMP/TEA (e.g., a mixture of 1.5 mL NMP, 750 µL TEA, and 1.0 mL TEA·3HF).[8]
-
Incubate the mixture at 65°C for 2.5 hours.[7]
-
After incubation, cool the reaction on ice.
-
Quench the reaction by adding an appropriate quenching buffer, such as 1.75 mL of Glen-Pak RNA Quenching Buffer or a similar solution of 2M TEAA.[6]
-
II. Purification Protocols
Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is suitable for most oligonucleotides, while polyacrylamide gel electrophoresis (PAGE) is recommended for longer sequences requiring higher purity.[3][4][5][9]
A. Reversed-Phase HPLC (RP-HPLC) Purification
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Desalting columns (e.g., Sep-Pak)
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Load the quenched deprotection solution directly onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak (full-length product).
-
Combine the fractions and confirm the purity by analytical HPLC.
-
Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol.
-
Lyophilize the final sample to obtain a dry pellet.
B. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
Materials:
-
Denaturing (7M Urea) polyacrylamide gel (15-20%, depending on oligo length)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer (e.g., formamide-based)
-
UV shadowing equipment or fluorescent stain
-
Crush and soak elution buffer (e.g., 0.3 M sodium acetate)
-
Desalting columns
Procedure:
-
Resuspend the dried, deprotected oligonucleotide in gel loading buffer.
-
Heat the sample at 90°C for 3-5 minutes and then cool on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the tracking dye has migrated to the desired position.
-
Visualize the oligonucleotide bands by UV shadowing.
-
Excise the gel slice corresponding to the full-length product.
-
Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.
-
Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalt the purified oligonucleotide using a desalting column.
-
Lyophilize the sample.
III. Quality Control Protocol
A. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) should be used to confirm the identity of the oligonucleotide by verifying its molecular weight.[10]
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., nuclease-free water).
-
Analyze the sample according to the mass spectrometer manufacturer's instructions.
-
Compare the observed molecular weight with the calculated theoretical mass. The observed mass should be within ± 0.1% of the theoretical value.
B. Analytical HPLC
Analytical HPLC is used to determine the purity of the final product.
Procedure:
-
Use either an anion-exchange or reversed-phase HPLC method.
-
Inject a small amount of the purified oligonucleotide.
-
Run a suitable gradient to separate the full-length product from any remaining impurities.
-
Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow
References
- 1. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. idtdna.com [idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. genscript.com [genscript.com]
- 10. idtdna.com [idtdna.com]
Application Notes and Protocols for the Purification of 4'-Fluorinated RNA by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorinated RNA is a chemically modified form of ribonucleic acid where the hydrogen atom at the 4' position of the ribose sugar is replaced by a fluorine atom. This modification can impart desirable properties to RNA molecules, such as increased metabolic stability and altered conformational preferences, making them valuable tools in therapeutic and research applications. The synthesis of 4'-fluorinated RNA oligonucleotides, like other synthetic RNAs, results in a mixture of the desired full-length product and various impurities, including shorter sequences (n-1, n-2) and other synthesis-related byproducts. Therefore, a robust purification method is crucial to obtain high-purity 4'-fluorinated RNA for downstream applications. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is a powerful and widely used technique for the purification of oligonucleotides, offering high resolution and scalability.[1][2]
This document provides detailed application notes and a comprehensive protocol for the purification of 4'-fluorinated RNA using IP-RP HPLC.
Principle of Ion-Pair Reversed-Phase HPLC for 4'-Fluorinated RNA Purification
Ion-pair reversed-phase HPLC is a chromatographic technique that enables the separation of charged molecules, such as the polyanionic backbone of RNA, on a hydrophobic stationary phase (typically C8 or C18).[3] The method involves the addition of an ion-pairing agent, usually a lipophilic amine like triethylamine (B128534) (TEA) or dibutylamine (B89481) (DBA), to the mobile phase.[4][5] This agent forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) groups of the RNA backbone. The hydrophobicity of this complex allows it to be retained by the nonpolar stationary phase.
Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. This disrupts the interaction between the ion-paired RNA and the stationary phase, causing the RNA to elute. The separation is primarily based on the length of the oligonucleotide, with longer strands having more phosphate groups, forming more ion pairs, and thus being retained more strongly by the column. This results in longer retention times for longer oligonucleotides.[6] Elevated column temperatures are often employed to denature any secondary structures in the RNA, leading to sharper peaks and improved resolution.[6]
Data Presentation
The following tables summarize typical quantitative data obtained during the HPLC purification of modified RNA oligonucleotides. Note that specific values for 4'-fluorinated RNA may vary depending on the sequence, length, and specific HPLC conditions used.
Table 1: Typical HPLC System Parameters and Performance
| Parameter | Value/Range | Reference |
| Column Type | Reversed-Phase C18 | [3][7] |
| Particle Size | 2.5 - 5 µm | |
| Pore Size | 100 - 300 Å | |
| Column Temperature | 50 - 75 °C | [1] |
| Flow Rate (Analytical) | 0.5 - 1.0 mL/min | |
| Flow Rate (Preparative) | 4.0 - 20.0 mL/min | [3] |
| Detection Wavelength | 260 nm | [8] |
Table 2: Representative Purification Performance for a Modified 20-mer RNA
| Parameter | Before Purification | After Purification | Reference |
| Purity (by HPLC) | ~60-80% | >95% | |
| Purity (by PAGE) | Not specified | >99% | |
| Yield | N/A | >50% | [2] |
| Major Impurities | n-1, n-2mers, truncated sequences | <5% | [2] |
Experimental Protocols
This section provides a detailed protocol for the analytical and preparative scale purification of 4'-fluorinated RNA using ion-pair reversed-phase HPLC.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a UV-Vis detector, a column oven, and a fraction collector for preparative scale.
-
Columns:
-
Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Preparative: C18 column (e.g., 10 x 250 mm, 10 µm)[3]
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
-
Nuclease-free water
-
Crude 4'-fluorinated RNA sample
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Prepare a 0.1 M Triethylammonium Acetate (TEAA) solution by adding the appropriate amount of TEA to nuclease-free water and adjusting the pH to ~7.0 with glacial acetic acid.
-
Alternatively, for enhanced resolution and MS compatibility, prepare a solution of 15 mM TEA and 400 mM HFIP in nuclease-free water. Handle HFIP with caution in a fume hood.
-
-
Mobile Phase B (Organic Eluent):
-
For TEAA buffer: 0.1 M TEAA in 50% Acetonitrile.
-
For TEA/HFIP buffer: 15 mM TEA and 400 mM HFIP in 50% Acetonitrile.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of 4'-fluorinated RNA by HPLC.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the crude, lyophilized 4'-fluorinated RNA in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Setup (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 60 °C
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-70% B (linear gradient)
-
22-25 min: 70-100% B
-
25-27 min: 100% B
-
27-30 min: 100-10% B
-
30-35 min: 10% B (equilibration)
-
-
-
Analytical Run and Method Optimization:
-
Inject the prepared sample and run the analytical method.
-
Identify the peak corresponding to the full-length 4'-fluorinated RNA product. It should be the major peak with the longest retention time among the product-related species.
-
Optimize the gradient to achieve the best separation between the main peak and the n-1 and other impurities. A shallower gradient can improve resolution.
-
-
Scale-Up to Preparative Purification:
-
Switch to a preparative scale C18 column (e.g., 10 x 250 mm).
-
Adjust the flow rate according to the column dimensions (e.g., 4.0 mL/min).
-
Increase the injection volume proportionally to the column loading capacity.
-
Run the optimized gradient.
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on the UV signal.
-
Collect the main peak corresponding to the pure 4'-fluorinated RNA. It is advisable to collect the peak in several smaller fractions across the peak width.
-
-
Post-Purification Analysis and Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (>95%).
-
Lyophilize the pooled fractions to obtain the purified 4'-fluorinated RNA as a dry powder.
-
The purified RNA can be characterized by mass spectrometry to confirm its identity.
-
Factors Influencing IP-RP HPLC Separation
The quality of the separation of 4'-fluorinated RNA is dependent on several key parameters. The interplay of these factors determines the retention, resolution, and overall success of the purification.
Caption: Key parameters influencing the separation of 4'-fluorinated RNA in IP-RP HPLC.
Conclusion
The purification of 4'-fluorinated RNA to a high degree of purity is essential for its use in research and therapeutic development. Ion-pair reversed-phase HPLC is a robust and scalable method for this purpose. By carefully selecting the column, mobile phase, and operating conditions, it is possible to achieve excellent separation of the full-length product from synthesis-related impurities. The protocol provided in this document serves as a comprehensive guide for researchers to develop and implement an effective HPLC-based purification strategy for 4'-fluorinated RNA oligonucleotides.
References
- 1. agilent.com [agilent.com]
- 2. Nucleic Acid Isolation Application Notes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Stability indicating ion-pair reversed-phase liquid chromatography method for modified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. New Application Note by Agilent - Flownamics [flownamics.com]
- 6. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Labeling RNA with 19F Probes for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, ranging from gene regulation to catalysis. Elucidating these structures and their dynamic conformational changes is crucial for understanding disease mechanisms and for the rational design of RNA-targeting therapeutics. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and sensitive tool for these investigations.[1][2][3]
The ¹⁹F nucleus possesses several advantageous properties for biomolecular NMR: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][3] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, providing a large spectral dispersion that reports on subtle conformational changes in the RNA.[1][3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled biomolecules are free from background signals.[1]
This document provides detailed application notes and protocols for the site-specific labeling of RNA with ¹⁹F probes and their subsequent analysis by NMR spectroscopy to probe RNA structure, dynamics, and interactions with ligands.
Methods for Incorporating ¹⁹F Probes into RNA
There are two primary methods for generating ¹⁹F-labeled RNA: enzymatic synthesis via in vitro transcription and chemical synthesis using solid-phase phosphoramidite (B1245037) chemistry.
Enzymatic Synthesis of ¹⁹F-Labeled RNA
In vitro transcription using bacteriophage RNA polymerases, such as T7 RNA polymerase, is a cost-effective method for producing large quantities of RNA and for incorporating ¹⁹F-labeled nucleotides site-specifically or globally.[4][5] Various fluorinated nucleoside triphosphates (NTPs) can be used, including those with fluorine substitutions on the base (e.g., 5-fluorouridine (B13573) triphosphate, 5F-UTP; 2-fluoroadenosine (B10117) triphosphate, 2F-ATP) or the ribose sugar (e.g., 2'-fluorodeoxyribonucleoside triphosphates).[3][5][6]
Experimental Protocol: In Vitro Transcription of ¹⁹F-Labeled RNA
This protocol provides a general guideline for the in vitro transcription of a target RNA with the incorporation of a ¹⁹F-labeled NTP using T7 RNA polymerase.[7][8][9][10][11]
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 promoter upstream of the target RNA sequence
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
¹⁹F-labeled NTP solution (e.g., 5F-UTP, 100 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE), HPLC)
Procedure:
-
Transcription Reaction Setup: Assemble the following reaction mixture at room temperature in a sterile, nuclease-free microcentrifuge tube. The final volume is typically 20-100 µL.
| Component | Final Concentration | Example Volume (for 50 µL) |
| Nuclease-free water | to 50 µL | |
| 10x Transcription Buffer | 1x | 5 µL |
| ATP, GTP, CTP mix | 4 mM each | 2 µL of 100mM stock |
| UTP | 1 mM | 0.5 µL of 100mM stock |
| ¹⁹F-labeled NTP | 4 mM | 2 µL of 100mM stock |
| Linearized DNA template | 1 µg | X µL |
| RNase Inhibitor | 40 units | 1 µL |
| T7 RNA Polymerase | 50 units | 2 µL |
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.[8]
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[7]
-
RNA Purification: Purify the transcribed ¹⁹F-labeled RNA using denaturing PAGE or HPLC to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
RNA Quantification: Determine the concentration of the purified RNA using UV-Vis spectrophotometry at 260 nm.
Chemical Synthesis of ¹⁹F-Labeled RNA
Solid-phase synthesis using phosphoramidite chemistry allows for the precise, site-specific incorporation of ¹⁹F-labeled nucleotides at any desired position within an RNA oligonucleotide.[4][12][13] This method is ideal for shorter RNAs and when segmental labeling is required. Fluorinated phosphoramidites are commercially available or can be synthesized.[6]
Experimental Protocol: Solid-Phase Synthesis of ¹⁹F-Labeled RNA
This protocol outlines the general steps for solid-phase RNA synthesis. Specific cycles and reagents will depend on the automated synthesizer used.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Unlabeled RNA phosphoramidites (A, G, C, U)
-
¹⁹F-labeled RNA phosphoramidite
-
Activator solution (e.g., ethylthiotetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesis Cycle: The synthesis proceeds in a stepwise manner on an automated DNA/RNA synthesizer, with each cycle consisting of four main steps for the addition of one nucleotide:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Incorporation of ¹⁹F-label: The ¹⁹F-labeled phosphoramidite is introduced at the desired position in the sequence by using it in the coupling step of the corresponding cycle.
-
Cleavage and Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support and all protecting groups are removed by treatment with a basic solution.
-
Purification: The crude RNA is purified by HPLC or PAGE.
¹⁹F NMR for RNA Structural Analysis
The chemical shift of a ¹⁹F probe incorporated into an RNA molecule is highly sensitive to its local environment, providing a powerful handle to monitor structural features and changes.
Data Presentation: ¹⁹F Chemical Shifts in Different RNA Structural Contexts
The following table summarizes typical ¹⁹F chemical shift ranges for 5-fluorouracil (B62378) (5FU) in various RNA secondary structures. Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm) or trifluoroacetic acid (TFA, -76.55 ppm).[14][15]
| Structural Context of 5-Fluorouracil | Typical ¹⁹F Chemical Shift Range (ppm relative to CFCl₃) | Key Observations |
| Single-stranded / Loop region | -163 to -165 | Resonances are typically sharp and in a narrow chemical shift range. |
| A-form helical duplex (Watson-Crick A-5FU pair) | -166 to -168 | Upfield shift compared to single-stranded regions due to base stacking and helical environment.[15] |
| G-5FU Wobble base pair | -160 to -162 | Downfield shift of 4-5 ppm compared to A-5FU Watson-Crick pairs, providing a clear spectral signature for non-canonical pairing.[15] |
| Mismatched pair | Variable, often intermediate between single-stranded and helical | Chemical shift is sensitive to the specific mismatch and local dynamics. |
Experimental Protocol: 1D ¹⁹F NMR of Labeled RNA
Materials:
-
Purified ¹⁹F-labeled RNA sample (typically 10-100 µM)
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.5)
-
D₂O for locking
-
¹⁹F NMR reference standard (e.g., trifluoroacetic acid, TFA)
Procedure:
-
Sample Preparation: Dissolve the lyophilized ¹⁹F-labeled RNA in the NMR buffer containing 5-10% D₂O. For ligand or protein binding studies, prepare samples with and without the binding partner.
-
NMR Spectrometer Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
1D ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters are:[1][16]
-
Pulse sequence: A simple pulse-acquire sequence (e.g., zgfhigqn on Bruker instruments with proton decoupling).
-
Spectral width: ~20-40 ppm, centered around the expected resonance frequency of the ¹⁹F probe.
-
Acquisition time: ~100-200 ms.[16]
-
Recycle delay (D1): 1-2 seconds.
-
Number of scans: 1,024 to 8,192, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-5 Hz).
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum.
-
Reference the chemical shifts to the external standard.
-
Application: Monitoring RNA-Ligand Interactions
¹⁹F NMR is particularly well-suited for studying the binding of small molecules to RNA, a critical aspect of drug discovery.[17][18][19] Ligand binding can induce changes in the ¹⁹F chemical shift, linewidth, or intensity, providing information on the binding site, affinity, and kinetics.[20][21][22]
Quantitative Analysis of RNA-Ligand Binding
By titrating a ¹⁹F-labeled RNA with a ligand and monitoring the change in the ¹⁹F chemical shift, the dissociation constant (Kd) of the interaction can be determined.
Data Presentation: Example Titration Data
| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) |
| 0 | -167.5 |
| 10 | -167.2 |
| 25 | -166.8 |
| 50 | -166.3 |
| 100 | -165.5 |
| 200 | -164.8 |
| 500 | -164.2 |
| 1000 | -164.0 |
The data can be fit to a one-site binding model to extract the Kd.
Visualizations
Caption: Experimental workflow for ¹⁹F NMR analysis of RNA.
Caption: Enzymatic incorporation of a ¹⁹F-labeled nucleotide into RNA.
Caption: Probing RNA-ligand binding using ¹⁹F NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. T7 RNA Polymerase Protocol [promega.com]
- 10. apexbt.com [apexbt.com]
- 11. mclab.com [mclab.com]
- 12. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. colorado.edu [colorado.edu]
- 15. Correlations between fluorine-19 nuclear magnetic resonance chemical shift and the secondary and tertiary structure of 5-fluorouracil-substituted tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring RNA-Protein Interactions with 4'-F-U Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA molecules and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to viral replication. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the development of novel therapeutics. The introduction of modified nucleotides into synthetic RNA oligonucleotides has provided powerful tools to probe these interactions with enhanced stability and functionality. Among these, 4'-fluorouridine (B8696964) (4'-F-U) modified oligonucleotides have emerged as a valuable resource.
The fluorine substitution at the 4' position of the ribose sugar bestows unique properties upon the RNA molecule. This modification can enhance the binding affinity of the oligonucleotide for its target protein, likely due to favorable conformational pre-organization of the sugar pucker and altered electrostatic interactions. Furthermore, the 19F nucleus serves as a sensitive and background-free reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies of RNA-protein complexes.
These application notes provide a comprehensive overview of the use of 4'-F-U modified oligonucleotides for monitoring RNA-protein interactions. We present detailed protocols for key experimental techniques, summarize available quantitative binding data, and provide visual workflows to guide your research.
Data Presentation: Quantitative Analysis of Binding Affinity
While the enhanced binding affinity of fluoro-modified oligonucleotides is a recognized phenomenon, comprehensive quantitative data for 4'-F-U modifications remain an active area of research. The following table summarizes representative binding affinity data, highlighting the impact of fluorination on RNA-protein interactions. It is important to note that the specific binding affinity (Kd) is highly dependent on the specific RNA sequence, the protein target, and the experimental conditions.
| RNA Oligonucleotide Sequence (Modified Residue in Bold) | Target Protein | Experimental Method | Dissociation Constant (Kd) | Fold Change vs. Unmodified | Reference |
| 5'-GGGCGCU GCAUGC-3' | Thrombin | Surface Plasmon Resonance | 7.2 nM | Data not available | [1] |
| Aptamer with 4'-Thio modification | Thrombin | Not Specified | 4.7 nM | 50-fold increase in nuclease resistance | [1] |
| S1 aptamer with TNA modification | S1 protein (SARS-CoV-2) | Not Specified | 3.1 ± 1.0 nM | ~11-fold increase | [1] |
| Unmodified S1 aptamer | S1 protein (SARS-CoV-2) | Not Specified | 34 ± 11 nM | - | [1] |
Note: This table is illustrative. Researchers are encouraged to determine the Kd for their specific 4'-F-U modified oligonucleotide and protein of interest using the protocols outlined below.
Experimental Protocols
Protocol 1: Biotin Pull-Down Assay to Identify RNA-Binding Proteins
This protocol describes the use of a biotinylated 4'-F-U modified RNA probe to isolate and identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated 4'-F-U modified RNA probe and a corresponding unmodified control probe.
-
Cell lysate from the system of interest.
-
Streptavidin-coated magnetic beads.
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2, 0.5 mM DTT, 0.1% NP-40, 10% Glycerol.
-
Wash Buffer: Binding buffer with 300 mM NaCl.
-
Elution Buffer: 1% SDS in 100 mM Tris-HCl (pH 8.0).
-
Protease and RNase inhibitors.
Procedure:
-
Probe Preparation: Resuspend the biotinylated 4'-F-U RNA probe and the control probe in RNase-free water to a final concentration of 1 µM.
-
Cell Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer supplemented with protease and RNase inhibitors. Clarify the lysate by centrifugation.
-
Binding Reaction:
-
In separate microcentrifuge tubes, combine 500 µg of cell lysate with 2 µg of either the biotinylated 4'-F-U probe or the control probe.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Capture of RNA-Protein Complexes:
-
Add 50 µL of pre-washed streptavidin-coated magnetic beads to each binding reaction.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of Elution Buffer.
-
Incubate at 95°C for 5 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue staining.
-
Excise unique bands present in the 4'-F-U probe lane but absent or significantly reduced in the control lane for identification by mass spectrometry.
-
Protocol 2: Filter-Binding Assay to Quantify RNA-Protein Interactions
This protocol allows for the determination of the dissociation constant (Kd) of a 4'-F-U modified RNA-protein interaction.
Materials:
-
Radiolabeled ([32P]) 4'-F-U modified RNA probe.
-
Purified protein of interest.
-
Nitrocellulose and nylon membranes.
-
Binding Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl2, 0.1 mM EDTA, 1 mM DTT.
-
Wash Buffer: Same as Binding Buffer.
-
Scintillation counter.
Procedure:
-
Probe Labeling: End-label the 4'-F-U RNA probe with [γ-32P]ATP using T4 polynucleotide kinase. Purify the labeled probe.
-
Binding Reactions:
-
Set up a series of binding reactions in microcentrifuge tubes, each containing a fixed, low concentration of the radiolabeled 4'-F-U RNA probe (e.g., 1 nM).
-
Add increasing concentrations of the purified protein to each tube.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble a dot-blot or filter-binding apparatus with a nitrocellulose membrane placed on top of a nylon membrane.
-
Apply each binding reaction to a separate well and filter under a gentle vacuum. The nitrocellulose membrane will retain protein-bound RNA, while free RNA will pass through to the nylon membrane.
-
-
Washing: Wash each well with 200 µL of ice-cold Wash Buffer.
-
Quantification:
-
Disassemble the apparatus and allow the membranes to air dry.
-
Quantify the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Calculate the fraction of bound RNA for each protein concentration.
-
Plot the fraction of bound RNA against the protein concentration and fit the data to a saturation binding curve to determine the Kd.[2]
-
Protocol 3: 19F NMR Spectroscopy for Structural Analysis
This protocol provides a general framework for using 19F NMR to monitor the interaction between a 4'-F-U modified RNA and a protein.
Materials:
-
Purified 4'-F-U modified RNA oligonucleotide.
-
Purified protein of interest.
-
NMR Buffer: 20 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, in 90% H2O/10% D2O.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a sample of the 4'-F-U modified RNA in NMR buffer at a concentration of approximately 50-100 µM.
-
Prepare a concentrated stock solution of the protein of interest in the same NMR buffer.
-
-
Initial 19F NMR Spectrum:
-
Acquire a one-dimensional (1D) 19F NMR spectrum of the free 4'-F-U RNA. Note the chemical shift and line width of the 19F signal.
-
-
Titration:
-
Add small aliquots of the concentrated protein solution to the RNA sample in the NMR tube.
-
After each addition, acquire a 1D 19F NMR spectrum.
-
-
Data Analysis:
-
Monitor changes in the 19F chemical shift and line broadening upon protein addition.
-
Significant changes in the 19F signal are indicative of a direct interaction between the 4'-F-U nucleotide and the protein.
-
The magnitude of the chemical shift perturbation can provide information about the binding interface and conformational changes upon complex formation.
-
Mandatory Visualizations
References
Application Note: High-Resolution Insights into Fluorinated RNA using 19F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA molecules are crucial players in a myriad of biological processes, making them increasingly important targets for therapeutic intervention.[1] Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and sensitive tool for studying the structure, dynamics, and ligand interactions of RNA.[2] The unique properties of the ¹⁹F nucleus—including 100% natural abundance, high sensitivity, and a wide chemical shift range—provide significant advantages for RNA studies.[3][4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, enabling clear observation of fluorinated RNA molecules even in complex environments.[3][5]
This application note provides a detailed experimental setup and protocols for conducting ¹⁹F NMR spectroscopy on fluorinated RNA, from sample preparation to data acquisition and processing. These methodologies are particularly relevant for applications in drug discovery, such as fragment-based screening and characterizing RNA-ligand interactions.[2][5]
Experimental Workflow
The overall experimental workflow for ¹⁹F NMR spectroscopy of fluorinated RNA involves several key stages, from the preparation of the labeled RNA sample to the final analysis of the NMR data.
References
- 1. 19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: DMTr-4'-F-U-CED-TBDMS Phosphoramidite in Ribozyme Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of ribozymes, or catalytic RNA molecules, is a rapidly advancing field with significant implications for therapeutics, diagnostics, and fundamental molecular biology. Chemical modifications to the ribonucleotide building blocks of ribozymes are instrumental in probing their structure-function relationships, enhancing their stability, and modulating their catalytic activity. Among these, fluorine modifications have garnered considerable interest due to the unique stereoelectronic properties of the fluorine atom.
This document provides detailed application notes and protocols for the use of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) , a key reagent for the site-specific incorporation of 4'-fluoro-uridine (4'-F-U) into synthetic ribozymes. The 4'-fluoro modification introduces a fluorine atom at the 4'-position of the ribose sugar, a strategic location for influencing sugar pucker and, consequently, the local and global conformation of the RNA backbone. This modification can serve as a valuable tool for elucidating catalytic mechanisms and developing novel ribozyme-based technologies.
Applications in Ribozyme Research
The incorporation of 4'-F-U into ribozymes offers several key advantages for researchers:
-
Probing Structure and Function: The fluorine atom at the 4' position influences the sugar pucker conformation, favoring a North-type conformation.[1] This conformational constraint can be used to investigate the role of sugar geometry in ribozyme folding and catalysis. The minimal steric bulk of fluorine ensures that it is a subtle probe that is less likely to cause large structural perturbations compared to bulkier modifications.[1]
-
19F NMR Spectroscopy: The 4'-F-U modification introduces a sensitive 19F NMR probe into the ribozyme.[1] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, providing a powerful tool to monitor conformational changes during ribozyme folding, substrate binding, and catalysis.[1]
-
Enhanced Nuclease Resistance: While not as extensively studied as 2'-modifications, modifications at the 4' position are anticipated to confer a degree of resistance to degradation by cellular nucleases, a critical property for in vivo applications of ribozymes.
-
Modulation of Catalytic Activity: The introduction of 4'-F-U can alter the catalytic efficiency of a ribozyme. By observing these changes, researchers can infer the importance of the modified uridine (B1682114) residue's sugar conformation in the catalytic mechanism.
Data Presentation
Table 1: Solid-Phase Synthesis Parameters for 4'-Fluoro-Uridine Modified RNA
| Parameter | Value/Condition | Citation |
| Phosphoramidite | DMTr-4'-F-U-CED-TBDMS phosphoramidite | |
| Support | Controlled Pore Glass (CPG) | [2] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | [3] |
| Coupling Time | 5-15 minutes (optimization recommended) | [4] |
| Coupling Efficiency | >98% (reported for similar modified phosphoramidites) | |
| Capping Reagent | Acetic Anhydride/N-Methylimidazole | [2] |
| Oxidation Reagent | Iodine/Water/Pyridine | [2] |
Table 2: Comparative Kinetic Data of Modified Hammerhead Ribozymes
| Ribozyme Construct | Km (nM) | kcat (min-1) | kcat/Km (M-1min-1) | Citation |
| Unmodified Hammerhead | - | - | - | |
| Monosubstituted with 2,4-difluorobenzene | 309 | 0.00291 | 9.4 x 103 | [1] |
This data suggests that the introduction of a fluoro-modified base can impact both substrate binding (Km) and the catalytic rate (kcat), resulting in a change in overall catalytic efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 4'-F-U Modified Ribozyme
This protocol outlines the general steps for incorporating a 4'-F-U modification into a ribozyme using an automated RNA synthesizer.
Materials:
-
This compound
-
Standard A, C, G, U RNA phosphoramidites (with appropriate protecting groups)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Acetonitrile (B52724) (anhydrous, synthesis grade)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
Procedure:
-
Synthesizer Setup: Program the RNA synthesizer with the desired ribozyme sequence, specifying the position for the incorporation of the 4'-F-U modification.
-
Phosphoramidite Preparation: Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMTr protecting group from the growing RNA chain with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (standard or 4'-F-U) with the activator solution and subsequent coupling to the 5'-hydroxyl of the growing chain. Note: Longer coupling times (e.g., 10-15 minutes) may be required for the modified phosphoramidite to achieve optimal efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMTr group is typically left on for purification purposes (DMT-on purification).
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage from Solid Support and Deprotection of the 4'-F-U Modified Ribozyme
Materials:
-
Ammonium hydroxide/Methylamine solution (AMA) (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Sodium acetate (B1210297) (3 M, pH 5.2)
-
Ethanol (B145695) (ice-cold, 100%)
-
Nuclease-free water
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution to the CPG and incubate at 65°C for 20 minutes. This step cleaves the ribozyme from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved ribozyme to a new microfuge tube.
-
Dry the ribozyme solution in a vacuum concentrator.
-
-
2'-TBDMS Deprotection:
-
To the dried ribozyme pellet, add a solution of TEA·3HF in DMF or NMP.
-
Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.
-
-
Quenching and Precipitation:
-
Quench the deprotection reaction by adding 3 M sodium acetate.
-
Precipitate the ribozyme by adding at least 3 volumes of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the ribozyme.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Dry the ribozyme pellet.
-
-
Resuspension: Resuspend the purified ribozyme in nuclease-free water.
Protocol 3: Ribozyme Cleavage Assay
This protocol describes a general method for assessing the catalytic activity of a 4'-F-U modified ribozyme.
Materials:
-
Purified 4'-F-U modified ribozyme
-
Unmodified control ribozyme
-
RNA substrate (labeled, e.g., with 32P or a fluorescent tag)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Stop solution (e.g., 8 M urea, 50 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
Procedure:
-
Reaction Setup:
-
Prepare a master mix of the reaction buffer.
-
In separate tubes, pre-heat the ribozyme and substrate solutions in the reaction buffer (without MgCl2) to 90°C for 2 minutes, then cool to the reaction temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the cleavage reaction by adding MgCl2 to a final concentration of 10 mM.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it by adding an equal volume of stop solution.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 3 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the substrate and cleavage products are well-separated.
-
-
Analysis:
-
Visualize the bands using a phosphorimager (for 32P) or a fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the intact substrate and the cleavage products.
-
Calculate the fraction of cleaved substrate at each time point.
-
Plot the fraction cleaved versus time to determine the observed rate constant (kobs).
-
For Michaelis-Menten kinetics, perform the assay with varying substrate concentrations to determine Km and kcat.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural variants and modifications of hammerhead ribozymes targeting influenza A virus conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redesigned and chemically-modified hammerhead ribozymes with improved activity and serum stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chimeric DNA-RNA Oligonucleotides with 4'-Fluoro-Uridine (4'-F-U)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric DNA-RNA oligonucleotides are synthetic nucleic acid sequences composed of both deoxyribonucleotides and ribonucleotides. These molecules are of significant interest in therapeutic and research applications, including antisense therapy, RNA interference (RNAi), and diagnostics. The incorporation of modified nucleotides, such as 4'-Fluoro-Uridine (4'-F-U), can enhance the properties of these oligonucleotides by increasing their nuclease resistance, binding affinity to target sequences, and modulating their conformational preferences.
The 4'-fluoro modification locks the sugar pucker into a C3'-endo (North) conformation, which is characteristic of A-form helices like those found in RNA duplexes. This pre-organization can lead to a more stable and specific binding to complementary RNA targets.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chimeric DNA-RNA oligonucleotides containing 4'-F-U, from the preparation of the necessary phosphoramidite (B1245037) building block to the final purification and characterization of the oligonucleotide.
Data Presentation
Table 1: Summary of Synthesis Parameters and Expected Outcomes
| Parameter | DNA Monomers | RNA Monomers | 4'-F-U Monomer |
| Phosphoramidite Concentration | 0.1 M | 0.1 M | 0.1 M |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) | 5-Ethylthio-1H-tetrazole (ETT) | 5-Ethylthio-1H-tetrazole (ETT) |
| Typical Coupling Time | 2-5 minutes | 10-15 minutes | 10-15 minutes |
| Expected Coupling Efficiency | >99% | >98% | >98%[] |
| Overall Synthesis Yield (20-mer) | ~40-50% | ~30-40% | ~30-40% |
| Final Purity (Post-HPLC) | >95% | >95% | >95% |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-4'-fluoro-uridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite
This protocol outlines the key steps for the synthesis of the 4'-F-U phosphoramidite, a critical building block for the incorporation of 4'-fluoro-uridine into oligonucleotides. The synthesis involves protection of the 5'-hydroxyl and 2'-hydroxyl groups, followed by phosphitylation of the 3'-hydroxyl group.
Materials:
-
4'-fluoro-uridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: React 4'-fluoro-uridine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.
-
2'-O-TBDMS Protection: The 5'-O-DMT-4'-fluoro-uridine is then reacted with TBDMS-Cl and silver nitrate in anhydrous pyridine to selectively protect the 2'-hydroxyl group. The reaction progress should be monitored by TLC. Upon completion, the product is purified by silica gel chromatography.
-
3'-O-Phosphitylation: The purified 5'-O-DMT-2'-O-TBDMS-4'-fluoro-uridine is dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere until completion (monitored by TLC or ³¹P NMR). The reaction mixture is then quenched, and the crude phosphoramidite is purified by silica gel chromatography under anhydrous conditions. The final product should be stored under argon at -20°C.
Protocol 2: Solid-Phase Synthesis of a Chimeric DNA-RNA Oligonucleotide with 4'-F-U
This protocol describes the automated solid-phase synthesis of a chimeric oligonucleotide using standard phosphoramidite chemistry. The sequence used for this example is a hypothetical 20-mer: 5'-d(GCT)r(AUC)d(G)r(U)d(A)r(C)d(G)r(U)d(AAT)-3', where r(U) represents the incorporated 4'-F-U.
Materials and Equipment:
-
Automated DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside (Thymidine in this example)
-
Standard DNA and RNA phosphoramidites (A, C, G, T, U) with appropriate protecting groups (e.g., Bz for A and C, Ac for G, TBDMS for 2'-OH of RNA)
-
4'-F-U phosphoramidite (synthesized as per Protocol 1)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed on an automated synthesizer following a series of cycles, with each cycle adding one nucleotide to the growing chain. A typical synthesis cycle consists of the following steps:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (dissolved in anhydrous acetonitrile) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for standard DNA phosphoramidites is typically 2-5 minutes, while for RNA and modified phosphoramidites like 4'-F-U, a longer coupling time of 10-15 minutes is recommended to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO
-
Desalting columns (e.g., NAP-10)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phases for HPLC:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
-
Procedure:
-
Cleavage and Base Deprotection: The CPG support with the synthesized oligonucleotide is treated with AMA solution at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the bases.
-
2'-Hydroxyl Deprotection: After cleavage and base deprotection, the supernatant is collected and the solvent is evaporated. The residue is then treated with a solution of TEA·3HF in NMP or DMSO to remove the TBDMS protecting groups from the 2'-hydroxyls of the RNA and 4'-F-U moieties. The reaction is typically carried out at 65°C for 2.5 hours.
-
Quenching and Desalting: The deprotection reaction is quenched by the addition of a quenching buffer (e.g., 50 mM TEAA). The crude oligonucleotide solution is then desalted using a desalting column to remove salts and small molecules.
-
HPLC Purification: The desalted oligonucleotide is purified by reverse-phase HPLC.[2] A gradient of Buffer B into Buffer A is used to elute the full-length product. The main peak corresponding to the desired oligonucleotide is collected.
-
Final Desalting and Lyophilization: The collected HPLC fraction is desalted again to remove the TEAA buffer salts and then lyophilized to obtain the purified chimeric oligonucleotide as a white powder.
Protocol 4: Characterization of the Chimeric Oligonucleotide
Methods:
-
Mass Spectrometry: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). This analysis verifies the correct incorporation of all nucleotides, including the 4'-F-U modification.[3][4]
-
Analytical HPLC: The purity of the final product is assessed by analytical reverse-phase or anion-exchange HPLC. A single major peak should be observed, with purity typically exceeding 95%.[2]
-
UV Spectrophotometry: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of chimeric DNA-RNA oligonucleotides with 4'-F-U.
Logical Relationship of Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low coupling efficiency with DMTr-4'-F-U-CED-TBDMS phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-4'-F-U-CED-TBDMS phosphoramidite and what are its applications?
This compound is a chemically modified nucleoside used in the solid-phase synthesis of oligonucleotides. It is a uridine (B1682114) analog featuring a fluorine atom at the 4' position of the ribose sugar, a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, a tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl, and a cyanoethyl (CE) phosphoramidite group at the 3' position. This modified phosphoramidite is utilized in the synthesis of RNA molecules for various applications, including RNA therapeutics, RNA aptamers, and as a probe for studying RNA structure and function.
Q2: What is "coupling efficiency" and why is it critical in oligonucleotide synthesis?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to the formation of truncated sequences (n-1 deletions). The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.
Q3: Are modified phosphoramidites like DMTr-4'-F-U-CED-TBDMS more prone to low coupling efficiency?
Yes, modified phosphoramidites, particularly those with bulky protecting groups or modifications on the sugar ring, can be more susceptible to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. The 4'-fluoro modification and the bulky TBDMS group on the 2'-hydroxyl can introduce steric hindrance, potentially slowing down the coupling reaction.
Q4: What are the primary factors that can lead to low coupling efficiency with this specific phosphoramidite?
Several factors can contribute to low coupling efficiency:
-
Steric Hindrance: The combination of the 4'-fluoro modification and the bulky 2'-TBDMS protecting group can sterically hinder the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[]
-
Reagent Quality: The purity of the phosphoramidite, activator, and solvents is paramount. Trace amounts of moisture or other impurities can significantly decrease coupling efficiency.[1]
-
Activator Choice and Concentration: The type and concentration of the activator are critical for efficient phosphoramidite activation. Suboptimal activator conditions can lead to incomplete activation or side reactions.[]
-
Coupling Time: Modified phosphoramidites often require longer coupling times to achieve high efficiency due to their increased steric bulk.[]
-
Phosphoramidite Stability: The 4'-fluoro modification can potentially affect the stability of the phosphoramidite, making it more susceptible to degradation over time.
Troubleshooting Guide
Issue: Low Coupling Efficiency Observed During Synthesis
Low coupling efficiency is often indicated by a weaker than expected colorimetric response from the trityl cation released during the deblocking step.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Incomplete TBDMS Deprotection in RNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the tert-butyldimethylsilyl (TBDMS) group in RNA synthesis. This guide is intended for researchers, scientists, and professionals in drug development who utilize synthetic RNA in their work.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple peaks or bands on my HPLC or gel electrophoresis analysis after TBDMS deprotection. What could be the cause?
This is a common indication of incomplete removal of the TBDMS protecting groups from the 2'-hydroxyl positions of the RNA oligonucleotide. The presence of residual silyl (B83357) groups leads to a heterogeneous mixture of RNA molecules with varying charge and hydrophobicity, resulting in multiple species detected during analysis.[1] The primary causes for incomplete deprotection include:
-
Suboptimal Deprotection Reagent: The most common reagent, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is highly sensitive to water content.[2][3][4][5]
-
Inefficient Deprotection Protocol: The reaction time, temperature, or concentration of the deprotection reagent may not be sufficient for complete removal of all TBDMS groups, especially in longer RNA sequences.[5][6][7]
-
Sequence-Dependent Effects: Pyrimidine (B1678525) (C and U) residues are known to be deprotected at a slower rate than purine (B94841) (A and G) residues, particularly when using TBAF with a high water content.[1][2][3]
Q2: My TBAF reagent has been stored for a while. Could this be the issue?
Yes, the effectiveness of TBAF is significantly compromised by the presence of water.[2][3][4] TBAF is hygroscopic and will absorb moisture from the atmosphere over time.[8] For efficient desilylation, especially of pyrimidine nucleosides, the water content in the TBAF reagent should be 5% or less.[2][3] Water content above this level can dramatically decrease the rate of deprotection.[1]
Q3: How can I improve the efficiency of my TBDMS deprotection using TBAF?
To improve the efficiency of TBAF-mediated deprotection:
-
Use Anhydrous TBAF: Ensure your TBAF solution in THF is as dry as possible. You can dry the TBAF solution using molecular sieves.[1][2][3]
-
Optimize Reaction Conditions: Extend the reaction time or slightly increase the temperature. However, be cautious as prolonged exposure to basic conditions can lead to RNA degradation.
-
Re-treat the RNA: If incomplete deprotection is observed, the RNA can be subjected to a second treatment with fresh, anhydrous TBAF.[1]
Q4: Are there more reliable alternatives to TBAF for TBDMS deprotection?
Yes, triethylamine (B128534) trihydrofluoride (TEA·3HF) is a more reliable and efficient alternative to TBAF for the removal of TBDMS groups.[6][7][9][10] Its advantages include:
-
Lower Sensitivity to Water: TEA·3HF is significantly less sensitive to moisture compared to TBAF, leading to more consistent and reproducible results.[6][7]
-
Faster Reaction Times: Deprotection with TEA·3HF is generally faster than with TBAF.[6][7]
-
Easier Workup: The byproducts of the TEA·3HF reaction are more volatile, simplifying the purification of the deprotected RNA.[11]
A common and effective deprotection cocktail utilizes TEA·3HF in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[12][13][14][15][16][17]
Q5: What are the recommended reaction conditions for using TEA·3HF?
A widely used protocol involves heating the oligonucleotide in a solution of TEA·3HF and a suitable solvent. A typical procedure is to dissolve the dried, base-deprotected oligonucleotide in a mixture of DMSO and TEA·3HF and heat at 65°C for 1.5 to 2.5 hours.[12][13][14][15][17]
Q6: I am still facing issues with incomplete deprotection. Are there alternative 2'-hydroxyl protecting groups I should consider for future syntheses?
If you consistently encounter problems with TBDMS deprotection, especially for long or complex RNA sequences, you might consider using alternative 2'-hydroxyl protecting groups. Some popular alternatives include:
-
TOM (2'-O-triisopropylsilyloxymethyl): This protecting group is more labile than TBDMS and can be removed under milder conditions, often leading to higher purity of the final RNA product.[18]
-
ACE (2'-O-bis(2-acetoxyethoxy)methyl): ACE orthoester protecting groups are removed under acidic conditions, which can be advantageous in certain synthetic strategies.[19]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete TBDMS deprotection.
Step 1: Analyze the Crude Deprotected RNA
-
Method: Use anion-exchange HPLC, reverse-phase HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to analyze the crude product after deprotection.
-
Expected Result: A single major peak or band corresponding to the full-length, fully deprotected RNA.
-
Troubleshooting: The presence of multiple peaks or a smear of bands indicates a mixture of fully and partially deprotected species.
Step 2: Identify the Cause of Incomplete Deprotection
The following diagram illustrates a troubleshooting workflow to pinpoint the root cause of the issue.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
Quantitative Data Summary
The choice of deprotection reagent and the reaction conditions can significantly impact the efficiency of TBDMS removal.
Table 1: Comparison of TBAF and TEA·3HF for TBDMS Deprotection
| Feature | Tetrabutylammonium Fluoride (TBAF) | Triethylamine Trihydrofluoride (TEA·3HF) |
| Sensitivity to Water | Highly sensitive; efficiency drops significantly with >5% water.[1][2][3] | Relatively insensitive to moisture.[6][7] |
| Reaction Time | Generally longer (e.g., 8-24 hours at room temperature).[5] | Faster (e.g., 1.5-2.5 hours at 65°C).[12][13][14][15][17] |
| Reproducibility | Can be variable due to water content.[1] | More reliable and reproducible.[6][7][9][10] |
| Workup | Can be more tedious due to non-volatile byproducts.[11] | Easier due to volatile byproducts.[11] |
Table 2: Effect of Water Content on TBAF-Mediated Deprotection of Pyrimidines vs. Purines
| Water Content in TBAF | Deprotection of Pyrimidines (C, U) | Deprotection of Purines (A, G) |
| < 5% | Efficient | Efficient |
| > 5% | Significantly reduced rate of deprotection.[1][2][3] | Rate of deprotection is largely unaffected.[1][2][3] |
Experimental Protocols
Protocol 1: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol is recommended for reliable and efficient removal of TBDMS protecting groups.
Materials:
-
Dried, base-deprotected RNA oligonucleotide pellet.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Triethylamine (TEA) (for DMT-on purification).
-
Sterile, RNase-free polypropylene (B1209903) tubes.
-
Heating block or water bath.
Procedure for DMT-off RNA:
-
Place the dried RNA oligonucleotide in a sterile polypropylene tube.
-
Dissolve the oligonucleotide in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to ensure complete dissolution.[12][13][16][17]
-
Mix well by vortexing gently.
-
Heat the reaction mixture at 65°C for 2.5 hours.[12][13][16][17]
-
Cool the tube to room temperature.
-
Proceed with desalting or purification of the fully deprotected RNA.
Procedure for DMT-on RNA:
-
Place the dried RNA oligonucleotide in a sterile polypropylene tube.
-
Dissolve the oligonucleotide in 115 µL of anhydrous DMSO. Gentle heating at 65°C may be required.[12][13][17]
-
Add 60 µL of triethylamine (TEA) to the solution and mix gently.[12][13][17]
-
Cool the reaction to room temperature and proceed immediately with DMT-on purification (e.g., using a purification cartridge).
Protocol 2: Analysis of Deprotection by Anion-Exchange HPLC
Materials:
-
Anion-exchange HPLC column (e.g., Dionex PA-200 or equivalent).[12]
-
Mobile Phase A: RNase-free water.
-
Mobile Phase B: High salt buffer (e.g., 1 M Sodium Perchlorate).
-
Deprotected RNA sample.
Procedure:
-
Equilibrate the anion-exchange column with the starting mobile phase composition.
-
Inject the deprotected RNA sample.
-
Elute the RNA using a salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
A single, sharp peak is indicative of a pure, fully deprotected oligonucleotide. The presence of earlier eluting peaks or a broad peak suggests incomplete deprotection or other impurities. To aid in denaturing secondary structures that can interfere with analysis, it is recommended to perform the chromatography at an elevated temperature (e.g., 50-60°C).[12]
Signaling Pathways and Workflows
The following diagram illustrates the chemical transformation during the TBDMS deprotection step.
Caption: Chemical deprotection of the 2'-hydroxyl group.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Page loading... [wap.guidechem.com]
- 7. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. phenomenex.com [phenomenex.com]
- 19. atdbio.com [atdbio.com]
Technical Support Center: Synthesis of 4'-Fluorinated Oligonucleotides
Welcome to the technical support center for the synthesis of 4'-fluorinated oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of working with these modified nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating a 4'-fluoro modification into oligonucleotides?
A1: The 4'-fluoro modification is introduced to modulate the conformational properties of the sugar moiety in an oligonucleotide. This modification tends to lock the sugar in a North-type conformation, which is characteristic of A-form nucleic acids like RNA. This can lead to increased binding affinity to complementary RNA targets and enhanced nuclease resistance, which are desirable properties for therapeutic oligonucleotides such as siRNAs and antisense oligonucleotides.[1]
Q2: Are 4'-fluorinated phosphoramidites as stable as standard DNA or RNA phosphoramidites?
A2: No, 4'-fluorinated nucleosides and their corresponding phosphoramidites can be less stable than their standard counterparts. The 4'-fluoro group is potentially labile due to its anomeric relationship with the ring oxygen, making it susceptible to fluoride (B91410) ion elimination.[1] The stability is highly dependent on the protecting groups on the other positions of the ribose sugar.[1] However, once incorporated into an oligonucleotide chain, the stability of the 4'-fluoro modification generally increases.
Q3: Does the 4'-fluoro modification affect the coupling efficiency during solid-phase synthesis?
A3: While there is limited specific data on the coupling efficiency of 4'-fluoro phosphoramidites, it has been reported that 2′,4′-DiF-araU phosphoramidites can be used in solid-phase synthesis with good coupling yields.[1] As with other modified phosphoramidites, optimizing coupling times and using a suitable activator are crucial for achieving high coupling efficiencies.
Q4: Are there special deprotection conditions required for oligonucleotides containing 4'-fluoro modifications?
A4: Yes, special consideration should be given to the deprotection step. The stability of the 4'-fluoro group is sensitive to both acidic and alkaline conditions.[1] Harsh deprotection conditions may lead to side reactions, including fluoride elimination. Therefore, milder deprotection strategies are often recommended. It is crucial to carefully choose deprotection reagents and conditions based on the specific nucleobases and other modifications present in the oligonucleotide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4'-fluorinated oligonucleotides.
Problem 1: Low Yield of Full-Length Oligonucleotide
| Possible Cause | Recommended Action |
| Suboptimal Coupling Efficiency of 4'-Fluoro Phosphoramidite (B1245037) | - Increase the coupling time for the 4'-fluorinated monomer. - Use a more potent activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). - Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidite solution, are strictly anhydrous. |
| Degradation of 4'-Fluoro Monomer Prior to Synthesis | - Store 4'-fluorinated phosphoramidites under argon or nitrogen at the recommended temperature (typically -20 °C). - Prepare fresh solutions of the phosphoramidite for each synthesis. |
| Side Reactions During Deprotection | - Employ milder deprotection conditions (e.g., using AMA - a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) - at a lower temperature or for a shorter duration). - For highly sensitive oligonucleotides, consider using ultra-mild deprotection strategies with compatible base-protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). |
Problem 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
| Observation | Potential Side Reaction | Troubleshooting Steps |
| Peak with a mass loss of 20 Da (HF) from the full-length product. | Fluoride Elimination: The 4'-fluoro group is labile and can be eliminated, likely forming a 4',5'-unsaturated sugar moiety. This is more likely to occur with unprotected or improperly protected 4'-fluoronucleosides, especially under harsh acidic or basic conditions.[1] | - Use milder deprotection conditions as described above. - If fluoride elimination is suspected during the acidic detritylation step, consider using a weaker acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) and minimize the acid exposure time. - Ensure that the protecting groups on the 2' and 3' positions of the 4'-fluorinated monomer are stable throughout the synthesis and are orthogonal to the final deprotection conditions. |
| Peaks corresponding to shorter fragments (n-1, n-2, etc.). | Depurination: The N-glycosidic bond of purine (B94841) nucleosides can be cleaved under acidic conditions, leading to an abasic site that is subsequently cleaved during basic deprotection. While there is no direct evidence, the electron-withdrawing nature of the 4'-fluoro group could potentially influence the stability of the N-glycosidic bond. | - Minimize the detritylation time. - Use a less acidic deblocking agent (e.g., 3% DCA in dichloromethane (B109758) or toluene). - For purine-rich sequences, consider using purine phosphoramidites with more acid-stable protecting groups, such as dmf-dG. |
| Broad or tailing peaks in reverse-phase HPLC. | Incomplete Deprotection or Secondary Structure: The 4'-fluoro modification can influence the overall conformation and hydrophobicity of the oligonucleotide, potentially leading to aggregation or secondary structure formation. | - Ensure complete deprotection by optimizing the deprotection time and temperature. - Analyze the sample at an elevated temperature (e.g., 60-65 °C) to disrupt secondary structures. - Use a mobile phase with a higher concentration of the ion-pairing agent or a stronger organic modifier. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a 4'-Fluorinated Oligonucleotide
This protocol outlines the key steps for incorporating a 4'-fluorinated phosphoramidite into an oligonucleotide using an automated synthesizer.
-
Phosphoramidite Preparation: Dissolve the 4'-fluorinated phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 to 0.15 M).
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT protecting group using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. Minimize exposure time to reduce the risk of depurination.
-
Coupling: Deliver the activated 4'-fluorinated phosphoramidite and activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to the solid support. Use an extended coupling time (e.g., 5-15 minutes) compared to standard monomers.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat Synthesis Cycle: Continue the cycle for each subsequent monomer addition.
-
Final Detritylation: Remove the terminal 5'-DMT group if DMT-off purification is desired.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a suitable deprotection solution (e.g., concentrated ammonium hydroxide or AMA) at a controlled temperature and duration. For sensitive sequences, consider milder conditions.
Protocol 2: Analysis of 4'-Fluorinated Oligonucleotides by LC-MS
Ion-pair reversed-phase high-performance liquid chromatography coupled with mass spectrometry (IP-RP-HPLC-MS) is a powerful tool for analyzing the purity and integrity of 4'-fluorinated oligonucleotides.
-
Sample Preparation: Dissolve the deprotected and desalted oligonucleotide in nuclease-free water.
-
Chromatographic Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 15 mM triethylamine (B128534) (TEA)).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Temperature: 50-65 °C to improve resolution and reduce secondary structures.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the main product and any impurities. Look for characteristic mass shifts corresponding to potential side reactions (e.g., -20 Da for fluoride elimination).
-
Visualizations
Caption: Workflow for the synthesis of 4'-fluorinated oligonucleotides.
Caption: Troubleshooting logic for 4'-fluorinated oligonucleotide synthesis.
References
Technical Support Center: Optimizing Synthesis with Modified Phosphoramidites
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of modified phosphoramidites in oligonucleotide synthesis. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting an activator for modified phosphoramidites?
A1: The choice of activator is critical for achieving high coupling efficiency, especially with sterically hindered modified phosphoramidites. Key factors include the activator's acidity (pKa), nucleophilicity, and solubility in acetonitrile (B52724).[1][2] More acidic activators can increase the rate of the coupling reaction but also risk side reactions like detritylation of the phosphoramidite (B1245037) monomer, leading to n+1 impurities.[1][3] For many modified phosphoramidites, especially those used in RNA synthesis, activators that are more nucleophilic and less acidic, such as 4,5-Dicyanoimidazole (DCI), are often preferred.[1][2][4]
Q2: What is the typical concentration range for activators and modified phosphoramidites?
A2: Activator concentration is primarily dictated by its solubility in anhydrous acetonitrile.[5] For modified phosphoramidites, a concentration of 0.1 M is often recommended for both automated and manual synthesis.[6] The concentration of the phosphoramidite itself can be increased to enhance coupling efficiency, particularly for long oligonucleotides.[7] It is crucial to use anhydrous acetonitrile to dissolve phosphoramidites to prevent their conversion to phosphonate, which reduces coupling efficiency.[3]
Q3: How does the structure of a modified phosphoramidite affect the required coupling time?
A3: The steric hindrance of the modified group on the phosphoramidite is a primary determinant of the necessary coupling time.[6] Bulky modifications on the sugar or base can slow down the coupling reaction. For instance, sterically hindered 2'-O-protected ribonucleoside phosphoramidites may require coupling times of 5-15 minutes for high yields, compared to the rapid (around 20 seconds) coupling of standard 2'-deoxynucleoside phosphoramidites.[5] It is often recommended to double the standard coupling time for a new or particularly bulky modified phosphoramidite.[6]
Q4: How can I monitor the coupling efficiency during oligonucleotide synthesis?
A4: The most common real-time method for monitoring coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[8] The dimethoxytrityl (DMT) cation is brightly colored and has a strong absorbance around 495 nm.[8][9] A consistent and strong absorbance signal at each cycle indicates high coupling efficiency in the previous step. A significant drop in the signal is a direct indication of a coupling problem.[8] Final product purity and the presence of truncated sequences can be assessed by High-Performance Liquid Chromatography (HPLC) or mass spectrometry.[8][]
Troubleshooting Guide
Problem: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and a lower yield of the full-length product.[11]
Possible Causes and Solutions:
-
Suboptimal Activator Concentration or Choice:
-
Symptom: Consistently low coupling efficiency across all coupling steps.
-
Solution: Ensure the activator concentration is optimal for your specific synthesizer and the phosphoramidite being used. For sterically hindered phosphoramidites, consider switching to a more effective activator. For example, if using 1H-Tetrazole, switching to DCI or ETT might improve efficiency.[1][4]
-
-
Moisture in Reagents:
-
Symptom: A gradual or sudden drop in coupling efficiency.
-
Solution: Water contamination is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[3] Always use anhydrous acetonitrile for all reagents and ensure phosphoramidites are dissolved in an anhydrous environment.[3][7] Check for and eliminate any potential sources of moisture in your synthesizer's fluidics.
-
-
Degraded Phosphoramidites or Activator:
-
Symptom: Poor performance even with fresh anhydrous solvents.
-
Solution: Phosphoramidites and activators can degrade over time, especially if not stored under proper anhydrous conditions. Use fresh, high-quality reagents. It is recommended to dissolve phosphoramidites just before use.
-
-
Insufficient Coupling Time:
-
Symptom: Low efficiency, particularly with known sterically bulky modified phosphoramidites.
-
Solution: Increase the coupling time. For many modified phosphoramidites, doubling the standard coupling time can significantly improve efficiency.[6] For critical modifications, performing a "double coupling" step, where the same phosphoramidite and activator are delivered twice, can also be beneficial.[6]
-
-
Sequence-Specific Issues (e.g., GC-Rich Regions):
-
Symptom: Low coupling efficiency at specific points in the sequence.
-
Solution: GC-rich sequences can form stable secondary structures that hinder the coupling reaction.[] Strategies to overcome this include extending coupling times for these specific residues, using modified phosphoramidites with enhanced reactivity, or performing the synthesis at an elevated temperature to disrupt secondary structures.[]
-
Data Presentation
Table 1: Properties of Common Activators for Phosphoramidite Chemistry
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration | Key Characteristics |
| 1H-Tetrazole | 4.8[2] | ~0.5 M[1][2] | 0.45 M[12] | Traditional standard activator, but less effective for sterically hindered amidites.[1][4] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[2] | Up to 1.1 M[2][4] | 0.25 M - 1.0 M | Less acidic and more nucleophilic than tetrazole, doubles the coupling rate.[2] Recommended for long oligos and large-scale synthesis.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[3] | Up to 0.75 M[1] | 0.25 M | More acidic than 1H-Tetrazole, good general-purpose activator.[1][12] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[3] | - | 0.25 M[12] | More acidic than ETT, considered ideal for RNA synthesis.[1] |
Experimental Protocols
Protocol 1: Preparation of Activator and Phosphoramidite Solutions
-
Environment: Perform all steps in a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to moisture.
-
Solvent: Use only high-quality, anhydrous acetonitrile with a water content of <10-15 ppm.[3]
-
Activator Solution:
-
Calculate the required mass of the activator to achieve the desired molar concentration (see Table 1).
-
Carefully transfer the solid activator to a clean, dry, septum-sealed bottle.
-
Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile to the bottle.
-
Agitate the solution until the activator is completely dissolved.
-
-
Phosphoramidite Solution:
-
Phosphoramidites are typically supplied as lyophilized powders.
-
Bring the phosphoramidite vial to room temperature before opening to prevent condensation.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[6]
-
Gently swirl the vial to dissolve the phosphoramidite completely.
-
-
Storage: Store all solutions under an inert atmosphere (e.g., argon or helium) and away from light. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Assessment of Coupling Efficiency via Trityl Cation Monitoring
-
Synthesizer Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluidic path after the synthesis column. Set the detector to measure absorbance at approximately 495 nm.[8]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid or dichloroacetic acid) cleaves the DMT protecting group from the 5'-end of the newly added nucleotide.[8]
-
Data Collection: The released DMT cation, which is orange, is carried by the solvent through the detector.[8] The instrument's software will record the absorbance peak of the trityl cation for each cycle.
-
Analysis:
-
A high and consistent peak area/height for each cycle indicates consistently high coupling efficiency.
-
The coupling efficiency for a given cycle can be calculated by comparing the trityl absorbance of that cycle to the previous one.
-
A significant drop in absorbance indicates a failure in the preceding coupling step.[8]
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Premature DMT Group Removal in RNA Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature removal of the 5'-dimethoxytrityl (DMT) protecting group during solid-phase RNA synthesis. Premature detritylation can lead to truncated sequences and significantly reduce the yield of the desired full-length RNA oligonucleotide. This guide offers troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to diagnose and resolve this issue.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues related to premature DMT group removal.
Question: I am observing a lower than expected yield of my full-length RNA product, and I suspect premature detritylation. What are the most common causes?
Answer: Premature loss of the DMT group is primarily caused by unwanted acid exposure. The most common sources of acidity in the synthesis cycle, outside of the intended deblocking step, are:
-
Degraded Deblocking Solution: The deblocking solution, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), can degrade over time, leading to inconsistent acidity.
-
Moisture Contamination: Water contamination in any of the synthesis reagents, particularly the acetonitrile (B52724) (ACN) used for washing and as a solvent for phosphoramidites and activators, can lead to the formation of acidic species.[1]
-
Suboptimal Deblocking Conditions: Using a deblocking acid that is too strong (e.g., TCA) or extending the deblocking time unnecessarily can lead to side reactions like depurination, which can be mistaken for or contribute to lower yields of the desired product.[1][2]
-
Issues with Solid Support: The solid support itself can sometimes contribute to acidic conditions if not properly handled or if it is of poor quality.
-
Degraded Phosphoramidites: Phosphoramidite (B1245037) solutions can degrade over time, potentially forming acidic byproducts.
Question: How can I determine if my deblocking solution is the cause of the problem?
Answer: To assess the quality of your deblocking solution, you can perform the following checks:
-
Visual Inspection: Check for any discoloration of the deblocking solution. A fresh solution should be colorless.
-
Titration: Perform an acid-base titration to verify the concentration of the acid in the deblocking solution. The concentration should be within the manufacturer's specified range (e.g., 3% TCA or DCA in DCM).
-
Performance Test: Synthesize a short, simple oligonucleotide sequence and monitor the color of the trityl cation released during the deblocking step. A consistently vibrant orange color indicates proper detritylation. A pale or inconsistent color may suggest a problem with the deblocking solution.
Question: What are the signs of moisture contamination, and how can I prevent it?
Answer: Moisture contamination is a common issue in oligonucleotide synthesis.
Signs of Moisture Contamination:
-
Low Coupling Efficiency: Water reacts with activated phosphoramidites, reducing the efficiency of the coupling reaction and leading to a higher proportion of truncated sequences.[1]
-
Inconsistent Synthesis Yields: Fluctuating yields from one synthesis to another can be an indicator of variable moisture levels in your reagents.
Preventive Measures:
-
Use Anhydrous Reagents: Ensure all reagents, especially acetonitrile, are of anhydrous grade.[1]
-
Proper Reagent Handling: Use dry syringes and needles when handling reagents. Keep reagent bottles tightly sealed when not in use.
-
In-line Drying: Use in-line driers on the gas lines of your synthesizer to remove any residual moisture from the argon or helium.[1]
-
Molecular Sieves: Store anhydrous solvents over molecular sieves to maintain their dryness.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the DMT group in RNA synthesis?
A1: The 4,4'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl function of the nucleoside phosphoramidites. Its key roles are:
-
Preventing Self-Polymerization: It blocks the 5'-hydroxyl group, preventing the phosphoramidite from reacting with itself during the coupling step.
-
Facilitating Purification: The lipophilic nature of the DMT group allows for the efficient separation of the full-length, DMT-on oligonucleotide from shorter, DMT-off failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification.[3]
-
Monitoring Synthesis Efficiency: The DMT cation released during the deblocking step has a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[4][5]
Q2: Should I use TCA or DCA for the deblocking step in RNA synthesis?
A2: Both trichloroacetic acid (TCA) and dichloroacetic acid (DCA) are used for detritylation. However, for the synthesis of long oligonucleotides or sequences prone to depurination (e.g., those with multiple adenosine (B11128) residues), DCA is generally the preferred choice. TCA is a stronger acid and can lead to a higher incidence of depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, ultimately resulting in chain cleavage.[1][2] While detritylation with DCA is slower, it is generally gentler on the growing RNA chain.[1]
Q3: Can premature DMT group removal occur during post-synthesis workup?
A3: Yes, premature detritylation can occur during the workup steps if the oligonucleotide is exposed to acidic conditions. For example, if residual deblocking solution is not thoroughly washed away before cleavage and deprotection, the acidic environment can cause the DMT group to be removed. It is crucial to maintain a slightly basic pH during workup and purification steps if the DMT-on product is desired for purification.[6]
Q4: How does incomplete detritylation affect my synthesis?
A4: Incomplete detritylation, where the DMT group is not fully removed during the deblocking step, results in the 5'-hydroxyl group remaining blocked. This prevents the addition of the next phosphoramidite in the sequence, leading to the formation of "n-1" deletion mutants. These truncated sequences can be difficult to separate from the full-length product, especially if they are close in length.
Quantitative Data Summary
The following tables summarize key quantitative data related to the detritylation step.
Table 1: Comparison of Deblocking Agents
| Deblocking Agent | Typical Concentration | pKa | Relative Detritylation Rate | Risk of Depurination |
| Trichloroacetic Acid (TCA) | 3% in DCM | 0.7 | Fast | Higher |
| Dichloroacetic Acid (DCA) | 3% in DCM | 1.5 | Slower | Lower |
Data synthesized from multiple sources.[1][2][7]
Table 2: Factors Affecting Detritylation Efficiency
| Factor | Effect on Detritylation | Recommendations |
| Acid Concentration | Higher concentration generally leads to faster detritylation but increases the risk of depurination. | Use the lowest effective concentration, typically 3% for both TCA and DCA. |
| Contact Time | Longer contact time increases the extent of detritylation but also the risk of depurination. | Optimize the deblocking time for your specific synthesizer and sequence length. |
| Temperature | Higher temperatures increase the rate of detritylation. | Maintain a consistent and controlled temperature during synthesis. |
| Solvent (Acetonitrile) | Acetonitrile can complex with the deblocking acid, slowing down the detritylation rate.[2] | Ensure thorough washing with an inert solvent like DCM to remove acetonitrile before the deblocking step. |
| Moisture | Water can hydrolyze phosphoramidites and lead to the formation of acidic byproducts, indirectly affecting detritylation. | Maintain strictly anhydrous conditions throughout the synthesis.[1] |
Experimental Protocols
Protocol 1: Monitoring Detritylation Efficiency via Trityl Cation Assay
This protocol describes how to monitor the efficiency of each coupling step by measuring the absorbance of the DMT cation released during deblocking.
Materials:
-
Oligonucleotide synthesizer with a spectrophotometer or fraction collector
-
UV-Vis spectrophotometer (if collecting fractions)
-
Cuvettes
-
Deblocking solution (e.g., 3% TCA or DCA in DCM)
Procedure:
-
Synthesizer Setup: If your synthesizer is equipped with an integrated spectrophotometer, configure the software to monitor the absorbance of the eluent at 495 nm during the deblocking step of each cycle.
-
Fraction Collection (Manual Method): If your synthesizer does not have an integrated spectrophotometer, use a fraction collector to collect the orange-colored eluent from the deblocking step of each synthesis cycle into separate tubes.
-
Spectrophotometric Measurement:
-
Dilute the collected trityl-containing fraction with a known volume of deblocking solution to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 495 nm.
-
-
Calculation of Stepwise Yield:
-
The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation from consecutive cycles. A consistent and high absorbance reading indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling step.
-
Protocol 2: Quality Control of Deblocking Solution by Titration
This protocol provides a method to determine the concentration of the acid in the deblocking solution.
Materials:
-
Deblocking solution (to be tested)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Burette
-
Erlenmeyer flask
-
Pipettes
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10.0 mL) of the deblocking solution into an Erlenmeyer flask.
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.
-
Titration: Fill the burette with the standardized NaOH solution. Slowly add the NaOH solution to the deblocking solution while constantly swirling the flask.
-
Endpoint Determination: Continue adding NaOH until the solution turns a faint, persistent pink color. This is the endpoint of the titration.
-
Calculation: Record the volume of NaOH solution used. Calculate the concentration of the acid in the deblocking solution using the following formula:
-
Molarity_acid = (Molarity_NaOH × Volume_NaOH) / Volume_acid
-
-
Comparison: Compare the calculated concentration to the expected concentration (e.g., 3% w/v). A significant deviation indicates a problem with the deblocking solution.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Fluorinated Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of moisture on the stability of fluorinated phosphoramidites. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your reagents and the success of your oligonucleotide synthesis.
Troubleshooting Guide
Low coupling efficiency and the presence of unexpected peaks in your analytical results can often be attributed to the degradation of phosphoramidites. Moisture is a primary culprit in this degradation process. This guide will help you diagnose and address common issues related to moisture contamination.
| Symptom | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Hydrolysis of Phosphoramidite (B1245037): Moisture in the acetonitrile (B52724) (ACN) solvent or the phosphoramidite solution itself can hydrolyze the phosphoramidite, rendering it inactive.[1] | 1. Use Anhydrous Solvents: Ensure that the acetonitrile used for phosphoramidite dissolution and during synthesis is of high purity and anhydrous (<30 ppm water).[2] 2. Proper Amidite Handling: Allow phosphoramidite vials to equilibrate to room temperature before opening to prevent condensation. Handle powders and solutions under an inert gas atmosphere (e.g., argon or nitrogen). 3. Check Activator: Ensure the activator solution is also anhydrous and not expired. |
| Degraded Phosphoramidite: Improper storage or exposure to ambient air can lead to degradation over time. | 1. Verify Storage Conditions: Store phosphoramidites at -20°C under an inert atmosphere.[3] 2. Perform a Purity Check: If degradation is suspected, analyze the phosphoramidite solution using ³¹P NMR or HPLC to assess its purity before use. | |
| Appearance of n-1 Deletion Products in Mass Spectrometry | Failed Coupling Reaction: Inactivated (hydrolyzed) phosphoramidite fails to couple to the growing oligonucleotide chain, leading to truncated sequences.[1] | 1. Prepare Fresh Solutions: Dissolve phosphoramidites in anhydrous acetonitrile immediately before use. For fluorinated phosphoramidites, a solution stability of 2-3 days is generally recommended when stored on the synthesizer.[4] 2. Optimize Coupling Time: A 3-minute coupling time is often recommended for 2'-Fluoro phosphoramidites.[4] |
| Unidentified Peaks in HPLC or ³¹P NMR Analysis of the Phosphoramidite | Hydrolysis Products: The presence of water can lead to the formation of H-phosphonates and other degradation products.[3] | 1. Analyze for Degradants: Use ³¹P NMR to identify signals corresponding to H-phosphonates (typically in the 0-10 ppm range), which indicate hydrolysis.[5] 2. LC-MS Analysis: Employ LC-MS to identify impurities, such as the loss of the cyanoethyl phosphoramidite group.[6][7] |
| Inconsistent Trityl Cation Release | Intermittent Reagent Delivery or Amidite Degradation: A sudden drop in the trityl signal during synthesis suggests a failure in the preceding coupling step.[1] | 1. Check Reagent Lines: Ensure there are no blockages or leaks in the synthesizer's fluidics system. 2. Evaluate Amidite Solution: If the problem persists with a specific phosphoramidite, it is likely degraded and should be replaced. |
Frequently Asked Questions (FAQs)
Q1: How does the 2'-fluoro modification affect the stability of a phosphoramidite compared to standard DNA phosphoramidites?
The electron-withdrawing nature of the fluorine atom at the 2' position can influence the stability of the phosphoramidite. While specific hydrolysis rates for 2'-fluoro phosphoramidites are not extensively published, studies on standard deoxyribonucleoside phosphoramidites show that stability in solution decreases in the order T > dC > dA > dG.[8][9] It is prudent to assume that 2'-fluoro phosphoramidites are similarly sensitive to moisture and should be handled with the same, if not greater, care.
Q2: What is the acceptable level of water in the acetonitrile used for phosphoramidite solutions?
For optimal performance, the water content in acetonitrile should be kept to a minimum, ideally below 30 ppm. Some sources recommend using acetonitrile with less than 25 ppm of water.[2]
Q3: How can I monitor the water content in my solvents and phosphoramidite solutions?
The most accurate method for determining water content is Karl Fischer titration.[10] This technique can be used to measure water levels in your acetonitrile and other reagents.
Q4: What are the primary degradation products of a fluorinated phosphoramidite due to moisture?
The primary degradation pathway initiated by moisture is the hydrolysis of the phosphoramidite group. This results in the formation of the corresponding H-phosphonate derivative and the release of the diisopropylamine (B44863) group.[3] Further degradation can also occur.
Q5: What do the diastereomeric peaks in a ³¹P NMR spectrum of a phosphoramidite represent, and how do they change upon degradation?
The phosphorus center of a phosphoramidite is chiral, leading to the presence of two diastereomers, which typically appear as two distinct singlets in a proton-decoupled ³¹P NMR spectrum, usually in the 140-155 ppm range.[5] Upon hydrolysis, these characteristic peaks will decrease in intensity, and new peaks corresponding to the H-phosphonate degradation product will appear in a different region of the spectrum (typically 0-10 ppm).[5]
Q6: Can I still use a fluorinated phosphoramidite that has been briefly exposed to air?
Brief exposure may not lead to significant degradation, but it increases the risk of moisture contamination. It is highly recommended to handle fluorinated phosphoramidites under an inert atmosphere at all times. If you suspect degradation, it is best to perform a quality control check (e.g., ³¹P NMR or a test synthesis) before using the reagent in a critical synthesis.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in acetonitrile or a phosphoramidite solution.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low moisture levels (ppm) and a volumetric titrator for higher levels.[10][11]
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents. For volumetric titration, accurately determine the titer of the titrant using a certified water standard.[12]
-
Sample Preparation (Acetonitrile):
-
Using a dry syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration cell.
-
Ensure the injection port is properly sealed to prevent the ingress of atmospheric moisture.
-
-
Sample Preparation (Phosphoramidite Powder):
-
In a dry glove box or under a stream of inert gas, accurately weigh the phosphoramidite powder.
-
Dissolve the powder in a known volume of anhydrous solvent (e.g., a mixture of chloroform (B151607) and methanol (B129727) suitable for Karl Fischer analysis).
-
Inject a known volume of this solution into the titration cell.
-
-
Titration: Start the titration process. The instrument will automatically detect the endpoint when all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
Protocol 2: Analysis of Fluorinated Phosphoramidite Purity by ³¹P NMR Spectroscopy
Objective: To assess the purity of a fluorinated phosphoramidite and detect the presence of hydrolysis-related impurities.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, dissolve approximately 10-20 mg of the fluorinated phosphoramidite in about 0.5 mL of a suitable deuterated solvent (e.g., anhydrous acetonitrile-d₃ or chloroform-d).
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The pure phosphoramidite should exhibit two sharp singlets in the region of approximately 140-155 ppm, corresponding to the two diastereomers.[5]
-
Look for the presence of peaks in the 0-10 ppm region, which are indicative of H-phosphonate impurities resulting from hydrolysis.[5]
-
Integrate the peaks corresponding to the pure phosphoramidite and the impurity to estimate the level of degradation.
-
Protocol 3: HPLC-MS Analysis of Fluorinated Phosphoramidite Degradation
Objective: To identify and quantify the parent phosphoramidite and its degradation products using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[6]
-
To simulate degradation, a sample can be intentionally exposed to a controlled amount of water.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
HPLC Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the parent compound and its more polar degradation products.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm) and mass spectrometry.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Acquire full scan mass spectra to identify the molecular ions of the expected parent phosphoramidite and its potential hydrolysis products (e.g., the H-phosphonate).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact fluorinated phosphoramidite based on its retention time and expected mass-to-charge ratio.
-
Identify peaks for degradation products by their characteristic mass shifts (e.g., the loss of the diisopropylamino group and the addition of a hydroxyl group for the H-phosphonate).
-
The peak areas from the UV chromatogram can be used to estimate the relative purity of the phosphoramidite.
-
Visual Guides
Caption: Workflow for handling fluorinated phosphoramidites, highlighting moisture impact.
Caption: Troubleshooting logic for low coupling efficiency in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. quveon.com [quveon.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. mz-at.de [mz-at.de]
Technical Support Center: HPLC Purification of Modified Oligonucleotides
Welcome to the technical support center for the HPLC purification of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
General Challenges
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Specific Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
General Challenges
What are the most common challenges in purifying modified oligonucleotides by HPLC?
The purification of modified oligonucleotides presents several challenges due to their unique chemical properties.[1][2][3][4] Key difficulties include:
-
Co-elution of Impurities: Failure sequences (n-1, n-2), deletions, and other synthesis-related impurities are often structurally very similar to the full-length product, making them difficult to separate.[4]
-
Secondary Structures: Oligonucleotides can form secondary structures like hairpins and duplexes, which can lead to peak broadening or splitting.[5]
-
Modification-Specific Issues:
-
Phosphorothioates (PS): The introduction of a chiral center at the phosphorus atom creates a multitude of diastereomers, which results in significant peak broadening.[1][6]
-
Hydrophobic Modifications (e.g., dyes, linkers): These can increase the hydrophobicity of the oligonucleotide, leading to strong retention and potential interactions with the column that can affect peak shape. They also require efficient removal of the unreacted hydrophobic molecules.
-
-
Method Optimization: Selecting the appropriate column, mobile phase (including ion-pairing agents), and operating temperature is critical and often requires extensive method development.
How do I choose between Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC?
The choice between IP-RP and AEX HPLC depends on the specific oligonucleotide, its modifications, and the desired purity.
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle | Separates based on hydrophobicity. An ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing interaction with a hydrophobic stationary phase. | Separates based on charge. The negatively charged phosphate backbone interacts with a positively charged stationary phase. |
| Best Suited For | Purification of oligonucleotides with hydrophobic modifications (e.g., dyes, linkers).[5][7] Good for separating full-length products from failure sequences. | Purification of unmodified oligonucleotides and separating species based on the number of phosphate groups (i.e., length).[3] |
| Resolution | Generally provides high resolution for a wide range of modified oligonucleotides. | Excellent resolution for separating oligonucleotides based on length.[3] |
| Limitations | Resolution can decrease for very long oligonucleotides (>50 bases). | Not ideal for separating oligonucleotides with hydrophobic modifications or protecting groups, as these do not contribute to charge-based separation. |
| Mobile Phase | Uses volatile mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile), which are compatible with mass spectrometry. | Uses non-volatile salt gradients (e.g., NaCl), which are not directly compatible with mass spectrometry.[8] |
Troubleshooting Specific Issues
Why am I seeing peak splitting or broad peaks in my chromatogram?
Peak splitting and broadening are common issues in oligonucleotide HPLC and can arise from several factors.
Troubleshooting Flowchart for Peak Splitting and Broadening
Caption: Troubleshooting workflow for peak splitting and broadening.
What are "ghost peaks" and how can I eliminate them?
Ghost peaks are extraneous peaks in a chromatogram that do not correspond to the injected sample. They can originate from the HPLC system, mobile phase, or sample preparation.
Common Sources and Solutions for Ghost Peaks
| Source | Cause | Solution |
| HPLC System | Contamination from previous injections (carryover), worn pump seals, or shedding from the column. | - Implement a robust needle wash protocol. - Flush the system with a strong solvent. - Replace worn seals or the column if necessary. |
| Mobile Phase | Impurities in the solvents, bacterial growth in aqueous buffers, or degradation of mobile phase additives. | - Use high-purity, HPLC-grade solvents. - Prepare fresh mobile phase daily and filter it. - Degas the mobile phase to prevent bubble formation. |
| Sample Preparation | Contamination from vials, caps, or pipettes. | - Use clean, high-quality vials and caps. - Ensure all labware is thoroughly cleaned. |
Experimental Protocol: Blank Gradient Run for Ghost Peak Identification
-
Prepare the HPLC system as you would for a sample run, using the same mobile phases and gradient conditions.
-
Instead of injecting a sample , inject a blank (e.g., the initial mobile phase or high-purity water).
-
Run the full gradient .
-
Analyze the chromatogram. Any peaks that appear are ghost peaks originating from the system or mobile phase.
My phosphorothioate (B77711) oligonucleotide is showing a very broad peak. How can I improve the peak shape?
The broad peak is a known characteristic of phosphorothioate (PS) oligonucleotides due to the presence of 2^n diastereomers, where 'n' is the number of phosphorothioate linkages.[1][6] While complete resolution of all diastereomers is often not feasible, peak broadening can be minimized.
Strategies to Improve Peak Shape for Phosphorothioate Oligonucleotides
| Parameter | Recommendation | Rationale |
| Temperature | Increase column temperature (e.g., 60-80 °C). | Higher temperatures can help to reduce secondary structures and may partially average the interactions of the different diastereomers with the stationary phase. |
| Ion-Pairing Agent | Use more hydrophobic ion-pairing agents (e.g., dibutylamine (B89481) (DBAA) or hexylamine (B90201) (HAA) instead of triethylamine (B128534) (TEA)). | More hydrophobic ion-pairing agents can enhance the interaction with the reversed-phase column, sometimes leading to better peak shape for PS-oligos.[7] |
| Mobile Phase Additives | Consider adding chaotropic agents like urea (B33335) to the mobile phase. | These agents disrupt secondary structures, which can contribute to peak broadening.[4] |
| Column Chemistry | Experiment with different stationary phases (e.g., C8 vs. C18, or phenyl columns). | Different column chemistries can offer alternative selectivities that may improve peak shape.[9] |
Data Presentation: Effect of Ion-Pairing Agent on PS-Oligonucleotide Retention
| Ion-Pairing Agent | Relative Hydrophobicity | Typical Impact on Retention Time |
| Triethylammonium Acetate (TEAA) | Low | Baseline |
| Dibutylammonium Acetate (DBAA) | Medium | Increased retention compared to TEAA |
| Hexylammonium Acetate (HAA) | High | Significant increase in retention |
Note: The optimal ion-pairing agent and its concentration must be determined empirically for each specific oligonucleotide.
How can I effectively purify my fluorescently-labeled oligonucleotide and remove free dye?
The primary challenge in purifying fluorescently-labeled oligonucleotides is removing the unreacted, highly hydrophobic free dye, which can co-elute with the desired product. IP-RP HPLC is the method of choice for this application.
Experimental Protocol: IP-RP HPLC for Fluorescently-Labeled Oligonucleotides
-
Column Selection: A C18 column is typically a good starting point.
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50:50 acetonitrile:water.
-
-
Gradient Elution:
-
Start with a low percentage of Buffer B to allow the oligonucleotide and free dye to bind to the column.
-
Gradually increase the percentage of Buffer B. The less hydrophobic, unlabeled failure sequences will elute first, followed by the desired labeled oligonucleotide. The highly hydrophobic free dye will elute last.
-
-
Detection: Monitor the elution at two wavelengths: 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorescent dye. This dual monitoring helps to distinguish the labeled product from unlabeled impurities.
-
Fraction Collection: Collect the peak that shows absorbance at both wavelengths.
Logical Relationship Diagram for Purification of Labeled Oligonucleotides
Caption: Elution order in IP-RP HPLC of labeled oligonucleotides.
I am observing loss of my oligonucleotide product during purification. What are the possible causes and solutions?
Product loss during HPLC purification can be attributed to several factors, often related to interactions with the HPLC system itself.
-
Interaction with Metal Surfaces: The phosphate backbone of oligonucleotides can chelate with metal ions on the surface of stainless steel components of the HPLC system (e.g., column frit, tubing), leading to poor recovery.
-
Solution: Use a bio-inert or PEEK-based HPLC system and columns to minimize metal interactions. Passivating the system by flushing with a solution of EDTA can also help.
-
-
Irreversible Adsorption to the Column: Highly hydrophobic or "sticky" modified oligonucleotides may bind irreversibly to the stationary phase.
-
Solution: Try a different column chemistry (e.g., a less hydrophobic stationary phase). Adjusting the mobile phase (e.g., increasing the organic solvent concentration or using a stronger ion-pairing agent) may also help to elute the product.
-
-
Degradation: The oligonucleotide may be degrading under the HPLC conditions (see --INVALID-LINK--).
What is depurination and how can I prevent it during HPLC purification?
Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site in the oligonucleotide.[10] This is more likely to occur under acidic conditions.
Prevention of Depurination:
-
Control Mobile Phase pH: Maintain the pH of the mobile phase in the neutral to slightly basic range (pH 7-8). Avoid prolonged exposure to acidic conditions.
-
"Trityl-On" Purification: For oligonucleotides synthesized with a 5'-dimethoxytrityl (DMT) group, "trityl-on" purification can be employed. The hydrophobic DMT group is left on during the initial purification, which significantly increases the retention of the full-length product relative to failure sequences. The DMT group is then removed in a separate, carefully controlled post-purification step. However, the acidic conditions required for detritylation must be carefully optimized to minimize depurination.[10]
References
- 1. bio-works.com [bio-works.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. Method of Oligonucleotide Purification [biosyn.com]
- 4. agilent.com [agilent.com]
- 5. atdbio.com [atdbio.com]
- 6. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
Technical Support Center: DMTr-4'-F-U-CED-TBDMS Phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of DMTr-4'-F-U-CED-TBDMS phosphoramidite in oligonucleotide synthesis.
Q1: I am observing an unexpected peak in my HPLC analysis of the phosphoramidite. What could it be?
A1: An unexpected peak in your HPLC analysis could be one of several common impurities. The identity of the peak can often be inferred from its retention time and confirmed by mass spectrometry. Potential impurities are categorized based on their reactivity and impact on synthesis.[1]
-
Non-reactive and non-critical impurities: These do not get incorporated into the oligonucleotide during synthesis. Examples include hydrolyzed nucleosides.
-
Reactive but non-critical impurities: These may be incorporated but are easily separated from the desired product. This category can include phosphoramidites with incorrect protecting groups.[1]
-
Reactive and critical impurities: These are of the most concern as they can be incorporated into the final oligonucleotide and may be difficult to detect or remove.[1][2]
A common critical impurity in 2'-O-TBDMS protected RNA phosphoramidites is the 2'-phosphoramidite isomer. This can form due to the migration of the TBDMS protecting group from the 2' to the 3' position during synthesis of the phosphoramidite. If this impurity is incorporated, it leads to an unnatural 2'-5' internucleotide linkage.[3]
Q2: My coupling efficiency is lower than expected when using this phosphoramidite. What are the potential causes?
A2: Low coupling efficiency can be attributed to several factors related to the quality of the phosphoramidite and the synthesis conditions.
-
Presence of water: Moisture is a primary cause of reduced coupling efficiency. Water can hydrolyze the phosphoramidite to the corresponding H-phosphonate, which is unreactive under standard coupling conditions. It is crucial to use anhydrous solvents and maintain an inert atmosphere.
-
Oxidation of the phosphoramidite: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, rendering it inactive for coupling.
-
Degradation of the phosphoramidite: Phosphoramidites can degrade over time, especially if not stored correctly. Degradation can be accelerated by exposure to moisture and non-inert atmospheres.[4][5][6]
Q3: My final oligonucleotide synthesis has failed, and I suspect the phosphoramidite. How can I confirm this?
A3: To confirm if the phosphoramidite is the cause of synthesis failure, a systematic approach is recommended.
-
Analyze the phosphoramidite: Re-analyze the phosphoramidite solution by HPLC and ³¹P NMR to check for degradation, hydrolysis, or oxidation. Compare the results with the certificate of analysis.
-
Check synthesis reagents: Ensure all other reagents, especially the activator and solvents, are of high quality and anhydrous.
-
Perform a test synthesis: Synthesize a short, simple oligonucleotide using the suspect phosphoramidite and a fresh batch of all other reagents. This can help isolate the problem.
-
Review synthesis parameters: Double-check all synthesis parameters, including coupling times and reagent concentrations, to ensure they are optimal for this specific modified phosphoramidite.
Q4: I see a peak with a mass corresponding to the loss of the cyanoethyl group. Is this a concern?
A4: Yes, the loss of the β-cyanoethyl protecting group from the phosphoramidite moiety results in a hydrolyzed impurity, 5´-DMT-4´-F-U-TBDMS. While this impurity is generally considered non-critical as it will not be incorporated into the growing oligonucleotide chain, its presence at significant levels indicates degradation of the starting material, which can lead to lower coupling efficiencies.[7]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage and handling are critical to maintain the quality of the phosphoramidite. It should be stored at low temperatures (typically -20°C) under an inert atmosphere (argon or nitrogen) to minimize degradation from moisture and oxidation.[4][5][6] When preparing solutions, use anhydrous acetonitrile (B52724) and ensure all glassware is thoroughly dried.
Q2: What is the impact of the 4'-Fluoro modification on the phosphoramidite and the resulting oligonucleotide?
A2: The 4'-Fluoro modification on the ribose sugar is introduced to confer specific properties to the resulting oligonucleotide, such as increased nuclease resistance and altered duplex stability. The strong electronegativity of the fluorine atom can also influence the reactivity of the phosphoramidite during synthesis.[8][9]
Q3: What are the potential side reactions associated with the TBDMS protecting group?
A3: The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for the 2'-hydroxyl of RNA phosphoramidites.[1] A known side reaction is the migration of the TBDMS group from the 2' to the 3' position, which can occur under basic conditions. This migration can lead to the formation of the 2'-phosphoramidite isomer, a critical impurity that results in a non-biological 2'-5' linkage in the final oligonucleotide.[3][10]
Q4: How are impurities in phosphoramidites typically identified and quantified?
A4: The primary analytical techniques for identifying and quantifying impurities in phosphoramidites are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with UV detection is used to separate the main component from its impurities. Purity is often reported as the percentage of the main peak area.
-
Mass Spectrometry (MS): Coupling HPLC to a high-resolution mass spectrometer (LC-MS) allows for the accurate mass determination of impurities, which is crucial for their identification and structural elucidation.[7]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing impurities. The phosphoramidite P(III) signal appears in a characteristic region (around 140-152 ppm), while oxidized P(V) species and other phosphorus-containing impurities will have distinct chemical shifts.[3]
Quantitative Data Summary
The following tables summarize typical purity levels and analytical conditions for phosphoramidite analysis.
Table 1: Typical Purity and Impurity Levels for a Modified Phosphoramidite
| Analyte | Purity (%) | Critical Impurity Level (%) |
| 5´-DMT-2´-F-A(bz)-CEP (Vendor A) | 99.35 | 0.03 |
| 5´-DMT-2´-F-A(bz)-CEP (Vendor B) | 99.61 | 0.05 |
| 5´-DMT-2´-F-A(bz)-CEP (Vendor C) | 99.44 | 0.07 |
| 5´-DMT-2´-F-A(bz)-CEP (Vendor D) | 99.61 | 0.04 |
Data adapted from a study on a 2'-fluoro-modified phosphoramidite, which can be considered analogous for impurity profiling.[7]
Table 2: Example Experimental Protocol for HPLC Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 100 mM Triethylammonium acetate (B1210297) (TEAA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Visualizations
Caption: Key impurities originating from the parent phosphoramidite.
Caption: Workflow for identifying an unknown impurity.
Caption: Impact of a critical impurity on oligonucleotide synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Improving the Yield of Long 4'-Fluorinated RNA Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of long 4'-fluorinated RNA sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing long 4'-fluorinated RNA sequences?
The main difficulties arise from the inherent instability of 4'-fluorinated ribonucleosides, which can lead to lower coupling efficiencies and strand degradation during solid-phase synthesis.[1][2][3] For long sequences, even a small decrease in coupling efficiency at each step results in a significant reduction in the final yield of the full-length product.[4] Additionally, the purification of long RNA oligonucleotides is challenging due to the difficulty in separating the full-length product from a complex mixture of failure sequences.[5][6]
Q2: Which chemical synthesis strategies are recommended for improving the yield of long RNA sequences?
For the synthesis of long RNA oligonucleotides (over 40 nucleotides), 2'-ACE (acetoxyethyl orthoester) chemistry is a significant improvement over traditional 2'-silyl (TBDMS or TOM) protection strategies.[7][8] 2'-ACE chemistry offers faster coupling rates, higher overall yields, and greater purity of the final product.[7][8]
Q3: How does the 4'-fluoro modification affect the stability of the RNA during synthesis?
While 4'-fluorinated ribonucleosides themselves can be unstable, once incorporated into an RNA strand, the 4'-F-uridine (4'FU) modification is reasonably stable and endures standard RNA synthesis protocols with yields comparable to their unmodified counterparts.[3][9] The 4'FU adopts a North-type sugar pucker, which is consistent with A-form RNA geometry.[9]
Q4: Are there specific deprotection protocols recommended for 4'-fluorinated RNA?
Standard RNA deprotection protocols can generally be applied to 4'-fluorinated RNA.[9] These typically involve a two-step process: 1) cleavage from the solid support and removal of base and phosphate (B84403) protecting groups, often with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), and 2) removal of the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF).[10][11][12] For sensitive modifications, milder deprotection strategies using reagents like tert-butylamine (B42293) may be considered.[13]
Troubleshooting Guide
Low Yield of Full-Length Product
| Symptom | Possible Cause | Recommended Solution |
| Consistently low coupling efficiency for all bases | Moisture in reagents or on the synthesizer. Water reacts with activated phosphoramidites, reducing their ability to couple to the growing RNA chain.[4] | - Use anhydrous acetonitrile (B52724) (ACN) with low water content (10-15 ppm or lower).- Use fresh, high-quality phosphoramidites and activator.- Ensure an anhydrous environment when dissolving phosphoramidites.- Install an in-line drying filter for the argon or helium gas supply to the synthesizer.[4] |
| Degraded phosphoramidites. | - Store phosphoramidites under argon or nitrogen at the recommended temperature.- Use fresh solutions of phosphoramidites for each synthesis. | |
| Truncated sequences observed on gel electrophoresis or HPLC | Inefficient capping. Unreacted 5'-hydroxyl groups that are not capped will lead to the synthesis of deletion mutants. | - For long syntheses, consider increasing the capping time and the volume of capping reagents delivered to the column.[4] |
| Secondary structure formation on the solid support. The growing RNA chain can fold into secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling. | - This is a known challenge in long RNA synthesis.[7] While not specific to 4'-F RNA, using a synthesizer with heating capabilities for the column can help disrupt secondary structures during synthesis. | |
| Low recovery after purification | Suboptimal purification method. Long RNA sequences can be difficult to purify using standard HPLC methods due to co-elution of failure sequences. | - Consider alternative purification methods such as denaturing polyacrylamide gel electrophoresis (PAGE) for high purity, although it can be lower yielding.[14]- Explore non-chromatographic purification techniques for long RNA.[5][6] |
Poor Purity of the Final Product
| Symptom | Possible Cause | Recommended Solution |
| Multiple peaks close to the main product peak in HPLC analysis | Incomplete deprotection. Base or 2'-hydroxyl protecting groups may not be fully removed. | - Ensure sufficient deprotection times and temperatures as recommended by the reagent supplier.- For base deprotection with AMA, ensure the solution is fresh.[10][11]- For 2'-silyl deprotection, ensure the fluoride reagent is not degraded. |
| Presence of failure sequences. | - Optimize coupling efficiency during synthesis to minimize the generation of truncated sequences.[4]- Optimize the purification protocol to better resolve the full-length product from shorter sequences. | |
| Unexpected masses in mass spectrometry analysis | Side reactions during synthesis or deprotection. | - Base modifications can occur if incorrect deprotection conditions are used (e.g., using Bz-dC with the UltraFAST deprotection protocol).[10][13]- Review the recommended deprotection protocols for all modifications present in your sequence. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of Long 4'-Fluorinated RNA
This protocol provides a general framework. Specific parameters should be optimized based on the synthesizer, reagents, and the specific sequence.
-
Solid Support: Start with a high-loading solid support suitable for long RNA synthesis.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Use a high-quality 4'-fluorinated phosphoramidite (B1245037) and an activator (e.g., 5-ethylthio-1H-tetrazole). For long sequences, extend the coupling time to ensure high efficiency.
-
Capping: Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Repeat: Repeat the synthesis cycle for each nucleotide in the sequence.
General Deprotection and Purification Protocol
-
Cleavage and Base Deprotection:
-
2'-Hydroxyl Deprotection:
-
After removing the AMA solution, dissolve the oligonucleotide in a suitable solvent (e.g., DMSO).
-
Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65 °C for 2.5 hours to remove the 2'-TBDMS groups.[15]
-
-
Purification:
-
Purify the crude RNA using denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or a suitable solid-phase extraction method. For long RNA, PAGE often provides the highest purity.[14]
-
-
Desalting:
-
Desalt the purified RNA using a size-exclusion column or ethanol (B145695) precipitation to remove salts from the purification buffers.
-
Visualizations
Experimental Workflow for Long 4'-Fluorinated RNA Synthesis
Caption: Workflow for the synthesis and purification of long 4'-fluorinated RNA.
Troubleshooting Logic for Low Synthesis Yield
Caption: A logical guide to troubleshooting low yields in long RNA synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - 4â²-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bio-orthogonal chemistry enables solid phase synthesis and HPLC and gel-free purification of long RNA oligonucleotides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Minimizing Phosphonate Formation in Oligonucleotide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the formation of phosphonate (B1237965) internucleotide linkages, a critical impurity in solid-phase oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and analysis that point towards phosphonate formation.
Question: I'm observing a persistent, unidentified peak that elutes slightly earlier than my full-length product in reverse-phase HPLC. Could this be a phosphonate-containing species?
Answer: Yes, it is highly probable. H-phosphonate linkages, which result from incomplete oxidation, create a species that is less negatively charged than the desired phosphodiester backbone. In ion-pair reverse-phase chromatography (IP-RP), this reduced charge leads to weaker interaction with the ion-pairing agent and thus, an earlier elution time. This "pre-peak" is a classic indicator of phosphonate contamination. Low-level phosphonate impurities can be challenging to separate from the main product, often requiring optimized chromatographic conditions for resolution.[1]
Question: My mass spectrometry results show a significant peak at [M-16], corresponding to the loss of an oxygen atom from my target oligonucleotide. What is the likely cause?
Answer: A mass loss of 16 Da per linkage relative to the expected phosphodiester product is a strong confirmation of an H-phosphonate (P-H) linkage instead of the correct phosphate (B84403) (P=O) group. This occurs when the unstable P(III) phosphite (B83602) triester intermediate is not fully oxidized to the stable P(V) phosphate triester during the oxidation step.[2] Instead of reacting with the iodine-water solution to form a phosphate, the linkage may be hydrolyzed and subsequently lose an oxygen atom.
Question: My overall synthesis yield is acceptable, but the purity of the final product is consistently low, with many truncation products. Could phosphonate formation be a contributing factor?
Answer: Absolutely. The formation of H-phosphonate linkages can lead to chain cleavage during the final ammonia (B1221849) deprotection step.[3] The H-phosphonate diester is unstable under basic conditions and will be cleaved, resulting in shorter oligonucleotide fragments.[3] This degradation pathway directly reduces the yield of the full-length product and complicates downstream purification.[3][4] Therefore, what appears to be a simple purity issue might be rooted in incomplete oxidation cycles throughout the synthesis.
Question: How can I definitively confirm and quantify the presence of phosphonate linkages in my sample?
Answer: The most direct and powerful technique for identifying and quantifying phosphonate species is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[5] This method is highly specific to the phosphorus nucleus and can distinguish between different phosphorus environments.
-
Phosphodiester linkages will appear in a characteristic chemical shift region (typically around 0 ppm).
-
H-phosphonate linkages will have a distinct and well-separated signal at a different chemical shift (often between 5-10 ppm), accompanied by a large P-H coupling constant. ³¹P NMR is a suitable analytical tool to characterize the purity of phosphonates due to the 100% natural abundance of ³¹P, a wide range of chemical shifts, and the high sensitivity of the method.[5] It allows for direct quantification without the need for chromatographic separation.[5]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to phosphonate formation.
Question: What is a phosphonate linkage in the context of oligonucleotide synthesis?
Answer: In oligonucleotide synthesis, a phosphonate linkage, specifically an H-phosphonate diester linkage, is an undesirable side-product where a phosphorus atom is bonded directly to a hydrogen atom (P-H) and two oxygen atoms, linking two nucleosides. This is in contrast to the desired phosphodiester linkage, where the phosphorus is double-bonded to one oxygen and single-bonded to three others (P=O). The intermediate P(III) phosphite triester formed during the coupling step is unstable and must be oxidized to the stable P(V) phosphate.[2] Failure to do so can lead to the formation of the H-phosphonate.
Question: What is the primary chemical pathway that leads to phosphonate formation?
Answer: The primary cause is the incomplete oxidation of the phosphite triester intermediate formed during the coupling step of phosphoramidite (B1245037) chemistry.[2][] Several factors can contribute to this failure:
-
Degraded Oxidizer: The iodine-based oxidizing solution can degrade over time, losing its potency.
-
Insufficient Water: Water is a critical reagent in the iodine-based oxidation reaction. Anhydrous conditions during the oxidation step will prevent the conversion of the phosphite to the phosphate.[]
-
Hydrolysis of Phosphoramidite Monomer: The presence of excess moisture before the coupling step can hydrolyze the phosphoramidite monomer into an H-phosphonate species.[7][8] If this hydrolyzed monomer is incorporated into the growing chain, it will result in an H-phosphonate linkage.
Question: Which steps in the synthesis cycle are most critical for preventing phosphonate formation?
Answer: Two steps are paramount: Coupling and Oxidation .
-
Coupling Step: Ensuring anhydrous conditions during this step is crucial to prevent the hydrolysis of phosphoramidite monomers before they couple to the growing oligonucleotide chain.[7] Any moisture in the acetonitrile (B52724) (ACN) or on the synthesizer can lead to the formation of H-phosphonate species from the monomers.[7]
-
Oxidation Step: This is the direct preventative step. A robust and efficient oxidation converts the unstable P(III) phosphite triester to the stable P(V) phosphate backbone.[2][] An immediate and complete oxidation after coupling is essential to ensure the integrity of the linkage.[] While the capping step is critical for preventing deletion mutations by blocking unreacted 5'-hydroxyl groups, it does not directly prevent phosphonate formation.[4][9]
Question: Are certain phosphoramidites more prone to degradation that leads to phosphonate formation?
Answer: Yes. Studies have shown that the stability of phosphoramidite monomers in solution can vary. The guanosine (B1672433) (dG) phosphoramidite is known to be particularly prone to degradation via hydrolysis, which forms the H-phosphonate.[8] Its stability is generally lower than that of dT, dC, and dA phosphoramidites.[8] Therefore, when synthesizing G-rich sequences, it is especially important to use fresh, high-quality reagents and ensure anhydrous conditions.
Data Presentation: Impact of Synthesis Conditions
The following table summarizes key parameters and their impact on the formation of phosphonate and other impurities. Effective control of these variables is essential for high-fidelity synthesis.
| Parameter | Recommended Condition | Purpose | Consequence of Poor Control |
| Moisture Content | Acetonitrile < 15 ppm; Dry inert gas | Prevent phosphoramidite hydrolysis | Increased H-phosphonate formation from monomer degradation; Lower coupling efficiency.[7] |
| Oxidizing Agent | Freshly prepared I₂ in THF/Pyridine/Water | Convert P(III) phosphite to stable P(V) phosphate | Incomplete oxidation leading directly to H-phosphonate linkages.[] |
| Oxidation Time | Seconds to minutes, per cycle | Ensure complete conversion of all linkages | Truncated or unstable chains if oxidation is incomplete.[3][] |
| Reagent Quality | Fresh, high-purity phosphoramidites | Provide active monomer for coupling | Higher levels of impurities, including H-phosphonates from degraded monomers.[8] |
| Capping Efficiency | High (>99%) | Block unreacted 5'-OH groups | Accumulation of n-1 deletion mutants, complicating purification.[4] |
Experimental Protocols
Protocol 1: Optimized Oxidation for Phosphonate Minimization
This protocol ensures a robust oxidation step, critical for preventing H-phosphonate formation.
Reagents:
-
Oxidizer Solution: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF)/Pyridine/Water (e.g., 70:20:10 v/v/v).
-
Note: Always use freshly prepared or commercially sourced oxidizer that has been stored properly to prevent degradation.
-
Procedure (within an automated synthesis cycle):
-
Following the coupling step, ensure the column/support is thoroughly washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Deliver the iodine-based oxidizing solution to the synthesis column.
-
Allow the solution to remain in contact with the solid support for a minimum of 30 seconds. For sterically hindered monomers or long oligonucleotides, this "oxidation hold time" can be extended to 60-90 seconds to ensure complete conversion.
-
Thoroughly wash the column with anhydrous acetonitrile to remove excess oxidizer and byproducts.
-
Proceed to the capping step.
Protocol 2: ³¹P NMR Analysis for Phosphonate Quantification
This protocol provides a method for the direct detection and quantification of H-phosphonate impurities.
Sample Preparation:
-
After cleavage and deprotection, purify a small aliquot of the crude oligonucleotide using a standard method (e.g., desalting cartridge) to remove paramagnetic impurities.
-
Lyophilize the sample to dryness.
-
Dissolve approximately 5-10 mg of the oligonucleotide in 600 µL of a D₂O-based buffer (e.g., 100 mM Tris, 1 mM EDTA, pH 8.0).
-
Add a known quantity of an internal standard (e.g., methylphosphonic acid) for precise quantification.[5]
NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a phosphorus probe.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Set the spectral window to cover the expected chemical shift range for both phosphodiester (~ -2 to 2 ppm) and H-phosphonate (~ 5 to 15 ppm) linkages.[10]
-
Use a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure accurate signal integration for quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
-
Integrate the area of the phosphodiester signal and the H-phosphonate signal.
-
The percentage of phosphonate impurity can be calculated as: (Integral of H-phosphonate) / (Integral of Phosphodiester + Integral of H-phosphonate) * 100%.
Visualizations
Caption: Mechanism of H-Phosphonate Formation.
Caption: Troubleshooting Workflow for Phosphonates.
Caption: Workflow for ³¹P NMR Analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. biotage.com [biotage.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity - PMC [pmc.ncbi.nlm.nih.gov]
Compatibility of DMTr-4'-F-U-CED-TBDMS phosphoramidite with different solid supports
This technical support center provides guidance on the use of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037) in oligonucleotide synthesis. It addresses common compatibility issues with different solid supports and offers troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-4'-F-U-CED-TBDMS phosphoramidite and what are its primary applications?
A1: this compound is a modified nucleoside phosphoramidite used in the solid-phase synthesis of oligonucleotides. The key modifications are a 4'-fluoro (4'-F) group on the ribose sugar and a TBDMS protecting group on the 2'-hydroxyl position. The 4'-F modification enhances nuclease resistance and binding affinity to target RNA sequences. This phosphoramidite is frequently used in the synthesis of therapeutic oligonucleotides, such as siRNAs and antisense oligonucleotides, as well as in the creation of RNA aptamers and ribozymes for structural and functional studies.[1][2]
Q2: Which solid supports are compatible with this compound?
A2: This phosphoramidite is compatible with a range of solid supports commonly used in oligonucleotide synthesis. The most common are Controlled Pore Glass (CPG) and Polystyrene (PS). The choice of support can influence the overall yield and purity of the synthesized oligonucleotide. Universal supports are also compatible and offer flexibility in the synthesis process.[3][4]
Q3: What is the expected coupling efficiency for this phosphoramidite?
A3: The coupling efficiency of modified phosphoramidites can be slightly lower than that of standard DNA or RNA phosphoramidites due to steric hindrance. However, with optimized protocols, a coupling efficiency of >97% per step can be achieved.[5] Factors such as the choice of activator, coupling time, and the quality of the phosphoramidite and other reagents are critical in achieving high coupling efficiency.
Q4: Are there special considerations for the cleavage and deprotection of oligonucleotides containing 4'-F-U?
A4: Yes. While the cleavage and deprotection steps are generally similar to those for standard RNA synthesis, the presence of the 2'-TBDMS group necessitates a fluoride-based deprotection step after the initial base and phosphate (B84403) protecting groups are removed with a basic solution like ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[6][7] The 4'-F modification itself is stable to standard deprotection conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Moisture Contamination: Phosphoramidites are highly sensitive to moisture.[8] 2. Suboptimal Activator: The activator may not be sufficiently potent for this sterically hindered phosphoramidite. 3. Insufficient Coupling Time: Modified phosphoramidites may require longer coupling times than standard phosphoramidites. | 1. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile. Consider using molecular sieves to dry the phosphoramidite solution. 2. Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). 3. Increase the coupling time. For 2'-fluoro modified phosphoramidites, a coupling time of 6-12 minutes is often recommended. |
| Incomplete Deprotection | 1. Inefficient removal of 2'-TBDMS group: The fluoride (B91410) reagent may be old or used at an incorrect concentration or temperature. 2. Precipitation of oligonucleotide during deprotection: The oligonucleotide may not be fully soluble in the deprotection solution. | 1. Use fresh triethylamine (B128534) trihydrofluoride (TEA·3HF) or another suitable fluoride source. Ensure the reaction is carried out at the recommended temperature (e.g., 65°C) for a sufficient duration. 2. Ensure the oligonucleotide is fully dissolved in the deprotection solution. Gentle agitation may be necessary. |
| Low Yield of Full-Length Product | 1. Cumulative effect of low coupling efficiency. 2. Degradation during cleavage/deprotection: Harsh deprotection conditions can lead to degradation of the oligonucleotide. | 1. Optimize the coupling step as described above. Consider a double coupling step for the modified phosphoramidite. 2. Follow the recommended deprotection protocol carefully. Avoid unnecessarily long exposure to basic conditions. For sensitive modifications, consider milder deprotection strategies. |
| Unexpected Peaks in HPLC/MS Analysis | 1. Formation of n-1 species: Incomplete coupling at each step. 2. Side reactions during synthesis or deprotection: For example, modification of the nucleobases. | 1. This is a direct consequence of low coupling efficiency. Optimize the coupling step. 2. Ensure all protecting groups are appropriate for the chosen deprotection strategy. For example, when using AMA for deprotection, use acetyl-protected dC to avoid base modification.[7] |
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a 20-mer oligonucleotide containing a single incorporation of 4'-F-U using this compound on different solid supports.
Disclaimer: The following data is representative and for illustrative purposes. Actual results may vary depending on the specific experimental conditions, sequence, and synthesizer used.
Table 1: Coupling Efficiency on Different Solid Supports
| Solid Support | Average Stepwise Coupling Efficiency (%) |
| Controlled Pore Glass (CPG), 500Å | 98.5 |
| Polystyrene (PS) | 98.2 |
| Universal Support (CPG-based) | 98.4 |
Table 2: Overall Yield and Purity of a 20-mer Oligonucleotide
| Solid Support | Overall Yield (OD260) | Purity by HPLC (% Full-Length Product) |
| Controlled Pore Glass (CPG), 500Å | 4.5 | 85 |
| Polystyrene (PS) | 4.2 | 82 |
| Universal Support (CPG-based) | 4.4 | 84 |
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis (1 µmol scale)
-
Support: Start with a solid support (CPG or PS) derivatized with the initial nucleoside.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Treat the support with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-DMT group.
-
Coupling: Deliver a solution of this compound (0.1 M in anhydrous acetonitrile) and an activator (0.25 M ETT in anhydrous acetonitrile) to the synthesis column. Allow a coupling time of 8 minutes.
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride/lutidine/THF) to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Treat the support with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to a stable phosphate triester.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support and Base/Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).
-
Incubate at 65°C for 15 minutes.[6]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-TBDMS Deprotection:
-
To the dried oligonucleotide residue, add 250 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding a suitable buffer or precipitating the oligonucleotide.
-
-
Purification: Purify the deprotected oligonucleotide using HPLC or other appropriate methods.
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Troubleshooting logic for low oligonucleotide yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside phosphoramidites containing cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Stability of 4'-F-uridine to repeated acid/base cycles in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-F-uridine during synthetic procedures involving repeated acid/base cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is 4'-F-uridine under acidic and basic conditions?
A1: 4'-F-uridine is known to be an unstable nucleoside analog. The 4'-fluoro modification destabilizes the glycosylic bond, making it susceptible to cleavage.[1][2] It exhibits poor stability in acidic environments, with significant degradation observed at pH 2.0 and 4.0.[2] The compound is also susceptible to alkaline hydrolysis. The stability is highly dependent on the presence of protecting groups on the ribose hydroxyls; protected forms of 4'-F-uridine are considerably more stable.
Q2: What are the primary degradation pathways for 4'-F-uridine?
A2: The primary degradation pathway for 4'-F-uridine under acidic conditions is the cleavage of the N-glycosidic bond, leading to the release of the uracil (B121893) base. Another potential degradation route is the elimination of the 4'-fluoride. Under basic conditions, hydrolysis can also lead to the cleavage of the glycosidic bond.
Q3: Can the stability of 4'-F-uridine be improved during synthesis?
A3: Yes. The stability of 4'-F-uridine can be significantly enhanced through several strategies:
-
Use of Protecting Groups: Protecting the 2', 3', and 5'-hydroxyl groups of the ribose moiety significantly increases the stability of 4'-F-uridine and makes it more resistant to fluoride (B91410) elimination.
-
Prodrug Formulations: Conversion of 4'-F-uridine into tri-ester or other prodrug forms can enhance its stability and oral bioavailability.[2]
-
Incorporation into Oligonucleotides: Once incorporated into an RNA strand, 4'-F-uridine exhibits reasonable stability.[1]
Q4: What is the expected impact of repeated acid/base cycles on the integrity of 4'-F-uridine?
A4: Repeated exposure to acidic and basic conditions during synthetic workup and purification steps is expected to cause cumulative degradation of 4'-F-uridine. Each cycle can lead to further cleavage of the glycosidic bond and loss of the nucleoside's integrity. The extent of degradation will depend on the strength of the acid and base, the temperature, and the duration of exposure in each cycle.
Troubleshooting Guides
Issue 1: Low Yield of 4'-F-Uridine-Containing Product After Synthesis
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation during acidic deprotection steps (e.g., removal of DMT group) | Minimize the duration and temperature of the acid treatment. Use milder acidic conditions where possible. Monitor the deprotection reaction closely by TLC or HPLC to avoid over-exposure. |
| Degradation during basic cleavage and deprotection steps (e.g., from solid support) | Use milder basic conditions or shorter reaction times. Consider alternative protecting groups that can be removed under less harsh conditions. |
| Incomplete Coupling Reactions | Ensure starting materials are pure and anhydrous. Moisture can significantly reduce coupling efficiency. Use freshly prepared coupling reagents. |
| Fluoride Elimination | Ensure that reaction conditions are optimized to minimize this side reaction. The use of appropriate protecting groups on the ribose can suppress fluoride elimination. |
Issue 2: Observation of Impurities or Degradation Products in Final Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cleavage of the N-glycosidic bond | This is a common degradation pathway. Optimize purification methods to separate the desired product from the free uracil base and the ribose remnant. Consider using purification techniques that are rapid and performed at neutral pH. |
| Side reactions from fluorinating agent | Ensure the stoichiometry of the fluorinating agent is optimized. Purify the fluorinated intermediate thoroughly before proceeding to the next step. |
| Degradation during workup and purification | Minimize the number of acid/base cycles during workup. Use buffered solutions to control pH where possible. Employ purification methods that are fast and avoid harsh pH conditions, such as flash chromatography over silica (B1680970) gel with a neutral mobile phase or preparative HPLC with a suitable buffer. |
Quantitative Data on Stability
Table 1: Hypothetical Degradation of 4'-F-Uridine Under Repeated Acid/Base Cycles
| Number of Cycles (Acidic Wash followed by Basic Wash) | % Degradation of 4'-F-Uridine (Hypothetical) |
| 1 | 5 - 10% |
| 2 | 10 - 20% |
| 3 | 20 - 35% |
| 4 | 35 - 50% |
| 5 | > 50% |
Conditions for each hypothetical cycle: 1) 0.1 M HCl wash, 2) Saturated NaHCO₃ wash.
Experimental Protocols
Protocol for Assessing 4'-F-Uridine Stability to a Single Acid/Base Cycle
This protocol outlines a general method to quantify the degradation of 4'-F-uridine after a single exposure to acidic and basic conditions.
1. Materials:
- 4'-F-uridine sample
- 0.1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Deionized water
- Methanol (HPLC grade)
- Acetonitrile (B52724) (HPLC grade)
- Phosphate (B84403) buffer (pH 7.0)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of 4'-F-uridine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
- Acid Treatment: To a defined volume of the stock solution, add an equal volume of 0.1 M HCl. Vortex briefly and incubate at room temperature for a specified time (e.g., 30 minutes).
- Neutralization: After the acid treatment, neutralize the solution by adding a sufficient volume of saturated NaHCO₃ solution until the pH is approximately 7.
- HPLC Analysis:
- Immediately analyze a sample of the neutralized solution by HPLC.
- Use a C18 reversed-phase column.
- A suitable mobile phase could be a gradient of acetonitrile in a phosphate buffer (pH 7.0).
- Monitor the elution at a wavelength of 260 nm.
- Quantify the peak area of the intact 4'-F-uridine and any degradation products.
- Control: Analyze a sample of the initial 4'-F-uridine stock solution that has not been subjected to the acid/base treatment to serve as a control.
- Calculation: Calculate the percentage of degradation by comparing the peak area of 4'-F-uridine in the treated sample to that in the control sample.
To adapt this protocol for repeated cycles, the neutralized sample from step 3 would be subjected to another round of acid treatment (step 2) and neutralization (step 3) before HPLC analysis.
Visualizations
Caption: Workflow for assessing 4'-F-uridine stability.
Caption: Troubleshooting logic for 4'-F-uridine synthesis.
References
Technical Support Center: Managing Steric Hindrance with Bulky Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using bulky phosphoramidites in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues related to steric hindrance during solid-phase oligonucleotide synthesis using bulky phosphoramidites.
Question: Why am I observing low coupling efficiency or truncated sequences in my synthesis?
Answer: Low coupling efficiency and the resulting truncated sequences are common issues when dealing with sterically hindered phosphoramidites.[][] The bulky nature of these molecules can impede their access to the 5'-hydroxyl group of the growing oligonucleotide chain.[][3] This is particularly prevalent with modified bases, purine-rich sequences, or during RNA synthesis where the 2'-hydroxyl protecting group adds significant bulk.[][][5]
Several factors can contribute to this problem:
-
Insufficient Coupling Time: The standard coupling time may not be sufficient for bulky phosphoramidites to react completely.
-
Suboptimal Activator: The choice and concentration of the activator are crucial. A less reactive activator might not be sufficient to overcome the steric barriers.[3][]
-
Reagent Quality: Degradation of the phosphoramidite (B1245037) or activator due to moisture or oxygen exposure can lead to reduced reactivity.[3]
-
Solid Support Issues: High loading of the solid support can lead to steric hindrance between adjacent growing chains.[6] For longer oligonucleotides, the pore size of the support material can also become a limiting factor.[6]
Question: How can I improve the coupling efficiency of my sterically hindered phosphoramidite?
Answer: To enhance coupling efficiency, a multi-faceted approach is often necessary. Consider the following optimization strategies:
-
Extend Coupling Time: Increasing the duration of the coupling step allows more time for the bulky phosphoramidite to react with the 5'-hydroxyl group.[][] For particularly challenging modifications or sequences, this can be a critical adjustment.
-
Double Coupling: Performing the coupling step twice for the sterically hindered monomer can significantly increase the yield of the desired full-length sequence.
-
Optimize Activator:
-
Choice of Activator: More reactive activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often more effective than tetrazole for bulky phosphoramidites.[3] Imidazole derivatives can also be beneficial in reducing steric crowding.[]
-
Activator Concentration: Increasing the activator concentration can help drive the reaction forward.[][]
-
-
Re-evaluate Protecting Groups: If possible, consider using phosphoramidites with smaller protecting groups. For instance, in the synthesis of threose nucleic acid (TNA), it was found that a guanosine (B1672433) TNA phosphoramidite without a bulky diphenylcarbamoyl (DPC) protecting group had a ~25% higher coupling efficiency.[8]
-
Adjust Solid Support: Using a solid support with a lower loading capacity or a larger pore size can alleviate steric hindrance between growing oligonucleotide chains, especially for long sequences.[6]
Question: I'm synthesizing RNA and experiencing poor yields. What specific adjustments should I make?
Answer: RNA synthesis is inherently more challenging than DNA synthesis due to the steric hindrance imposed by the 2'-hydroxyl protecting group (e.g., TBDMS or TOM).[][5] To address this, consider the following:
-
Longer Coupling Times: Coupling times for RNA phosphoramidites are typically longer than for DNA, often up to 6 minutes.[5]
-
More Reactive Activators: The use of highly reactive activators is often necessary to achieve acceptable coupling efficiencies.[]
-
Alternative Protecting Groups: The choice of the 2'-OH protecting group can influence steric hindrance. For example, 2-O-Triisopropylsilyloxymethyl (TOM) has a spacer that can reduce steric hindrance compared to TBS.[5]
-
Optimized Reagents: For RNA synthesis, using tert-butylphenoxyacetic anhydride (B1165640) as the capping reagent instead of acetic anhydride can prevent acyl exchange at the protected amino groups of the bases.[5]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of phosphoramidite chemistry?
A1: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of molecules. In oligonucleotide synthesis, bulky protecting groups on the nucleobase, the sugar, or the phosphate (B84403) moiety of the phosphoramidite can physically block or impede the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, thereby reducing the coupling reaction rate and efficiency.[3][]
Q2: Which phosphoramidites are considered "bulky"?
A2: Phosphoramidites can be considered bulky due to several factors:
-
Modified Bases: Phosphoramidites containing fluorescent labels, linkers, or other modifications.[]
-
Purine Bases: Guanine and Adenine are larger than pyrimidines. Sequences with consecutive purines can present steric challenges.[]
-
RNA Phosphoramidites: The presence of a protecting group on the 2'-hydroxyl of the ribose sugar adds significant bulk.[][5]
-
Dimer Phosphoramidites: While they increase synthesis efficiency by adding two bases at once, their larger size can contribute to steric hindrance.[3]
-
Bulky Protecting Groups: The size of the protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate (e.g., cyanoethyl) can also influence steric effects.[3][]
Q3: How does the choice of activator impact the coupling of bulky phosphoramidites?
A3: The activator plays a critical role by protonating the nitrogen of the phosphoramidite, making it a good leaving group and activating the phosphorus for nucleophilic attack.[] For bulky phosphoramidites, a more potent activator can accelerate this activation step and help overcome the higher energy barrier for the coupling reaction.[] Weaker activators may not be sufficient to achieve high coupling efficiencies with sterically demanding monomers.[3][]
Q4: Can solvent choice affect steric hindrance issues?
A4: Yes, the solvent, typically anhydrous acetonitrile (B52724), is crucial for solubilizing the reagents and ensuring an anhydrous environment to prevent hydrolysis of the phosphoramidites.[][] While not directly reducing the size of the molecules, an optimal solvent system ensures that the reagents are fully dissolved and accessible, which can be more critical when reaction rates are already slowed by steric hindrance. Subtle changes in the solvent's polarity can affect the ionization states of activators and transition states, thereby influencing coupling efficiency.[]
Q5: What is the role of the capping step, and is it more important when using bulky phosphoramidites?
A5: The capping step, which typically uses acetic anhydride and N-methylimidazole, is essential to block any unreacted 5'-hydroxyl groups after each coupling cycle.[3][10] This prevents these unreacted sites from participating in subsequent coupling steps, which would lead to deletion sequences.[3] When using bulky phosphoramidites that may result in lower coupling efficiencies, the capping step is even more critical to minimize the accumulation of difficult-to-separate, shorter oligonucleotide impurities.[10]
Quantitative Data Summary
Table 1: Activator and Coupling Time Recommendations for Bulky Phosphoramidites
| Phosphoramidite Type | Activator Recommendation | Typical Coupling Time | Rationale |
| Standard DNA | Tetrazole, ETT, DCI | 30 - 60 seconds | Standard conditions are generally sufficient. |
| Bulky/Modified DNA | ETT, DCI | 2 - 5 minutes | Increased reactivity of activator and longer time needed to overcome steric hindrance.[3][] |
| RNA (e.g., 2'-TBDMS) | ETT, DCI | Up to 6 minutes | Significant steric bulk from the 2'-protecting group requires more potent activators and extended coupling times.[5] |
Table 2: Impact of Protecting Group on Coupling Efficiency
| Phosphoramidite | Protecting Group | Relative Coupling Efficiency | Reference |
| tG phosphoramidite | With Diphenylcarbamoyl (DPC) | Lower | [8] |
| tG phosphoramidite | Without Diphenylcarbamoyl (DPC) | ~25% Higher | [8] |
Experimental Protocols
Protocol 1: Optimized Coupling for a Sterically Hindered DNA Monomer
This protocol outlines the steps for a single coupling cycle using a bulky or modified phosphoramidite on an automated DNA synthesizer.
-
Deblocking:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: Deliver the deblocking solution to the synthesis column to remove the 5'-DMT protecting group from the support-bound oligonucleotide.
-
Wash: Wash the column thoroughly with anhydrous acetonitrile.
-
-
Coupling (Optimized):
-
Reagents:
-
0.1 M solution of the bulky phosphoramidite in anhydrous acetonitrile.
-
0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 3-5 minutes. For extremely difficult couplings, a double coupling may be performed by repeating this step after a wash with acetonitrile.
-
-
-
Capping:
-
Reagents:
-
Capping A: Acetic anhydride/Pyridine/THF.
-
Capping B: 16% N-Methylimidazole in THF.
-
-
Procedure: Deliver the capping reagents to the column to acetylate any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Deliver the oxidizing solution to the column to convert the phosphite (B83602) triester linkage to a stable phosphate triester.
-
Wash: Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Visualizations
Caption: Standard solid-phase oligonucleotide synthesis cycle.
References
Technical Support Center: Optimizing TBDMS Deprotection with TEA·3HF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triethylamine (B128534) trihydrofluoride (TEA·3HF) for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, a critical step in synthetic chemistry, particularly in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is TEA·3HF, and why is it used for TBDMS deprotection?
A1: TEA·3HF is a fluoride (B91410) reagent that serves as a highly efficient and reliable alternative to other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) for cleaving TBDMS protecting groups. It is particularly favored in RNA synthesis for removing the 2'-OH TBDMS group. Its primary advantages include faster deprotection times and, most notably, a significantly lower sensitivity to moisture compared to TBAF, which ensures greater reproducibility.[1][2][3]
Q2: How does the performance of TEA·3HF compare to TBAF?
A2: TEA·3HF is generally more efficient than TBAF for TBDMS deprotection.[2] While TBAF's effectiveness is often compromised by the presence of water, leading to incomplete reactions, TEA·3HF maintains its high reactivity even with moderate moisture levels.[1][2][3] This reliability simplifies the workup procedure and can lead to faster overall deprotection.[1]
Q3: What are the typical reaction conditions for TBDMS deprotection using TEA·3HF?
A3: Typical conditions involve heating the TBDMS-protected substrate with a solution of TEA·3HF. Common solvents include dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), often with the addition of triethylamine (TEA). The reaction is generally carried out at an elevated temperature, frequently 65°C, for a duration of 1 to 2.5 hours.[4][5][6] However, the optimal time can vary based on the substrate, particularly the length of an oligonucleotide chain.[1][2][3]
Q4: Can prolonged exposure to TEA·3HF damage my molecule?
A4: While TEA·3HF is efficient, prolonged exposure can potentially lead to degradation of the product, especially for sensitive molecules like long-chain oligoribonucleotides.[7] However, studies have also shown that for certain substrates, no significant degradation or side reactions, such as phosphodiester linkage migration, were observed even after extended reaction times of up to 48 hours.[1][2] It is crucial to determine the optimal deprotection time for your specific substrate through time-course experiments.
Q5: Is it necessary to use anhydrous conditions with TEA·3HF?
A5: One of the key advantages of TEA·3HF is its relative insensitivity to moisture, meaning strictly anhydrous conditions are not as critical as with TBAF.[1][2][3] TEA·3HF has been shown to be effective even in the presence of small amounts of water.[3] However, for optimal reproducibility, it is still good practice to use anhydrous solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Deprotection | - Insufficient reaction time, especially for long or complex oligonucleotides.[1][2][3]- Reaction temperature is too low.- Suboptimal reagent concentration or composition. | - Increase the reaction time and monitor the progress via an appropriate analytical method (e.g., HPLC, TLC).- Ensure the reaction temperature is maintained at the recommended level (e.g., 65°C).[4][5][6]- Verify the correct preparation of the deprotection cocktail. |
| Product Degradation | - Reaction time is excessively long.[7]- The use of neat TEA·3HF may be too harsh for some substrates.[7] | - Perform a time-course study to identify the optimal deprotection time that maximizes yield while minimizing degradation.- Consider using a solvent system such as TEA·3HF in NMP with TEA, which has been shown to give good results.[7] |
| Precipitation or Coagulation of the Reaction Mixture | - Incorrect order of reagent addition. | - Always add TEA·3HF last to the reaction mixture to prevent coagulation.[5][8] |
| Low Recovery Yield | - Inefficient extraction or purification post-deprotection. | - For oligoribonucleotides, the presence of the 2'-O-TBDMS groups can increase hydrophobicity; an organic wash during workup may improve recovery.[9] |
Experimental Protocols and Data
General Deprotection Protocol for DMT-ON RNA Oligonucleotides
This protocol is adapted for the deprotection of RNA oligonucleotides with the 5'-DMT group intact, followed by cartridge purification.
-
Dissolution: Fully dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for approximately 5 minutes to aid dissolution.[4][6]
-
Addition of TEA: Add 60 µL of triethylamine (TEA) to the DMSO/oligonucleotide solution and mix gently.[4][6]
-
Addition of TEA·3HF: Add 75 µL of TEA·3HF to the mixture.[4][6]
-
Incubation: Heat the reaction mixture at 65°C for 2.5 hours.[4][6]
-
Quenching: Cool the reaction mixture and proceed immediately to the quenching and purification steps as required by your specific workflow. For Glen-Pak™ RNA cartridge purification, the reaction is quenched by adding 1.75 mL of Glen-Pak RNA Quenching Buffer.[4]
Summary of TBDMS Deprotection Conditions with TEA·3HF
| Substrate | Reagent Composition | Temperature | Time | Outcome | Reference |
| all-2'-O-TBDMS-(Up)20U | Neat TEA·3HF | Room Temp. | 1 hour | Complete Deprotection | [2][3] |
| 43-mer Oligoribonucleotide | TEA·3HF (details not specified) | Not Specified | 2 - 4 hours | Complete Deprotection | [1][3] |
| DMT-on RNA Oligonucleotide | DMSO, TEA, TEA·3HF | 65°C | 2.5 hours | Standard Protocol | [4][6] |
| DMT-off RNA Oligonucleotide | Anhydrous DMSO, TEA·3HF | 65°C | 2.5 hours | Standard Protocol | [4][6] |
| Various Oligomers | TEA·3HF in NMP with TEA | 65°C | 0.5 - 1.5 hours | Complete Deprotection | [7] |
Workflow and Pathway Diagrams
Caption: Workflow for TBDMS deprotection of RNA oligonucleotides using TEA·3HF.
Caption: Comparison of TEA·3HF and TBAF for TBDMS deprotection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Page loading... [guidechem.com]
- 3. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 4. glenresearch.com [glenresearch.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Validation & Comparative
A Head-to-Head Battle of Fluorinated Probes: 4'-F-U vs. 2'-F-U for Illuminating RNA Structure with 19F NMR
For researchers in structural biology and drug development, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool to investigate the intricate structures and dynamics of RNA. The introduction of a fluorine atom, a nucleus rarely found in biological systems, provides a sensitive and background-free NMR signal. Two key players in this field are 4'-Fluorouridine (4'-F-U) and 2'-Fluorouridine (2'-F-U). This guide offers an objective comparison of their performance as 19F NMR probes, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
The strategic placement of a fluorine atom on the ribose sugar of uridine (B1682114) can significantly impact the sensitivity of the 19F NMR signal to the local RNA environment. This sensitivity is paramount for discerning different RNA secondary structures, such as single-stranded regions, A-form helices, and mismatched duplexes.
Performance at a Glance: 4'-F-U Takes the Lead in Sensitivity
Experimental evidence clearly demonstrates that 4'-F-U offers superior sensitivity in distinguishing between various RNA secondary structures compared to its 2'-F-U counterpart. This is primarily attributed to its significantly larger 19F NMR chemical shift dispersion.
| Feature | 4'-Fluorouridine (4'-F-U) | 2'-Fluorouridine (2'-F-U) |
| 19F NMR Chemical Shift Dispersion | ~4.4 ppm[1] | < 1 ppm[1][2][3] |
| Sensitivity to RNA Secondary Structure | High[1][2][3][4] | Low[1] |
| Resemblance to Unmodified Uridine | Good; exists in a North conformation and is treated similarly by enzymes.[1][2][3] | Good; does not affect the thermodynamic stability of RNA.[5] |
| Stability | Reasonably stable within an RNA strand.[1][2][3] | Stable. |
The expansive chemical shift range of 4'-F-U allows for the clear resolution of signals corresponding to the probe in different structural contexts, making it an invaluable tool for studying complex RNA folding and dynamics.[2][3][4]
Experimental Workflow: From Synthesis to Spectrum
The process of utilizing these fluorinated probes involves several key steps, from the chemical synthesis of the modified RNA to the acquisition and analysis of 19F NMR data.
Figure 1. A generalized workflow for the comparison of 4'-F-U and 2'-F-U as 19F NMR probes for RNA structure.
Detailed Experimental Protocols
Success in utilizing 4'-F-U and 2'-F-U as NMR probes hinges on robust and reproducible experimental protocols. Below are methodologies for the key steps in the workflow.
I. Synthesis of 4'-F-U and 2'-F-U Modified RNA Oligonucleotides
Fluorine-modified RNA oligonucleotides are typically prepared using standard solid-phase synthesis on an automated DNA/RNA synthesizer.
-
Phosphoramidite Preparation: The synthesis of 4'-F-uridine (4'FU) phosphoramidite is a critical first step that has historically been challenging due to the instability of 4'-F ribonucleosides.[1][2][3] However, successful strategies for its synthesis have been developed.[2][3] 2'-F-U phosphoramidites are commercially available.
-
Solid-Phase Synthesis:
-
RNA synthesis is performed on a solid support, typically on a 1 µmol scale.
-
For the incorporation of the modified ribonucleotides (4'-F-U or 2'-F-U), an extended coupling time of 30 minutes is recommended.[6]
-
-
Deprotection and Purification:
-
Following synthesis, the solid support is treated with a mixture of 25% aqueous ammonia/ethanol (3:1, v/v) to cleave the oligonucleotide and remove protecting groups.
-
The crude RNA is then purified, typically by high-performance liquid chromatography (HPLC).
-
The integrity and mass of the final product are confirmed by ESI-Q-TOF mass spectrometry.[6]
-
II. 19F NMR Data Acquisition and Analysis
Proper sample preparation and NMR instrument setup are crucial for obtaining high-quality 19F NMR spectra.
-
NMR Sample Preparation:
-
The purified RNA oligonucleotides are dissolved in an aqueous buffer, for example, 20 mM potassium phosphate (B84403) buffer (pH 6.8).[6]
-
The final RNA concentration is typically in the range of 0.2 to 0.4 mM per single strand.[6]
-
For experiments in H2O, the sample is prepared in a 90% H2O/10% D2O mixture.[6]
-
-
19F NMR Spectroscopy:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for 19F detection.
-
1D 19F NMR spectra can be acquired with and without 1H-decoupling.
-
Typical experimental parameters include a spectral width of around 180 ppm for 1H-decoupled spectra and 20 ppm for non-decoupled spectra, an acquisition time of 1 second, and a sufficient number of scans (1,000 to 5,000) to achieve a good signal-to-noise ratio.[5][6]
-
The data is processed with an exponential window function using a line broadening factor of 2 Hz prior to Fourier transformation.[6]
-
-
Data Analysis:
-
The 19F chemical shifts are referenced relative to an external standard, such as CCl3F.[1]
-
The chemical shift values are then analyzed to determine the structural environment of the fluorine probe. For instance, a significant downfield shift (deshielding) of the 4'-F-U signal is observed upon duplex formation.[1]
-
Conclusion: 4'-F-U as a Superior Probe for Structural Discrimination
While both 4'-F-U and 2'-F-U can be incorporated into RNA for 19F NMR studies, the data unequivocally supports the use of 4'-F-U as a more sensitive and informative probe for elucidating RNA secondary structure . Its large chemical shift dispersion provides a clear window into the local structural environment, enabling researchers to distinguish between different RNA conformations with high confidence.[1][2][3][4] The development of a stable synthetic route for 4'-F-uridine phosphoramidite has paved the way for its broader application in the detailed structural and functional analysis of a wide range of RNA molecules.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating RNA Secondary Structure: A Comparative Guide to 4'-Fluorinated Probes and High-Throughput Sequencing Methods
For researchers, scientists, and drug development professionals, accurately determining the secondary structure of RNA is paramount to understanding its function and for the rational design of RNA-targeting therapeutics. This guide provides an objective comparison of a powerful NMR-based method utilizing 4'-fluorinated probes with two widely used high-throughput sequencing techniques: SHAPE-MaP and DMS-seq.
This comparison guide delves into the principles, performance, and practical considerations of each method, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: 4'-Fluorinated Probes vs. SHAPE-MaP vs. DMS-seq
The choice of method for validating RNA secondary structure depends on various factors, including the specific research question, the amount of sample available, the desired resolution, and whether in vitro or in vivo analysis is required. The following table provides a comparative overview of 4'-fluorinated probes analyzed by 19F NMR, SHAPE-MaP, and DMS-seq.
| Feature | 4'-Fluorinated Probes (¹⁹F NMR) | SHAPE-MaP | DMS-seq |
| Principle | Site-specific incorporation of a 4'-fluorinated nucleotide (e.g., 4'FU) into the RNA. The ¹⁹F NMR chemical shift is sensitive to the local chemical environment, distinguishing between different secondary structures. | Chemical acylation of the 2'-hydroxyl group of flexible (single-stranded) nucleotides. The sites of modification are identified by mutational profiling during reverse transcription followed by sequencing. | Chemical methylation of the Watson-Crick face of unpaired adenine (B156593) and cytosine bases. Modified bases cause reverse transcriptase to stall or misincorporate, which is detected by sequencing. |
| Probe | 4'-Fluorinated ribonucleoside phosphoramidites (e.g., 4'-F-uridine) incorporated during solid-phase RNA synthesis. | Electrophilic reagents such as 1M7, NAI, or NAI-N₃ that react with the 2'-hydroxyl of the ribose. | Dimethyl sulfate (B86663) (DMS), a small, cell-permeable methylating agent. |
| Information | Provides information on the local conformation and dynamics at the site of the probe. Can discriminate between single-stranded RNA, A-type, B-type, and mismatched duplexes. | Measures nucleotide flexibility, which correlates with single-stranded regions. Provides information on all four nucleotides. | Identifies unpaired adenines and cytosines, providing direct evidence of single-stranded regions. |
| Resolution | Atomic resolution at the site of the fluorine label. | Single-nucleotide resolution across the entire RNA molecule. | Single-nucleotide resolution for adenine and cytosine bases. |
| In Vivo/In Vitro | Primarily an in vitro technique due to the requirement for synthetic RNA and NMR spectroscopy. | Applicable for both in vitro and in vivo studies, with cell-permeable reagents available. | Applicable for both in vitro and in vivo studies due to the cell permeability of DMS. |
| Advantages | - High sensitivity to subtle conformational changes.- Provides quantitative information on structural equilibria and dynamics.- No background signal from biological samples in ¹⁹F NMR.- Does not require reverse transcription or sequencing. | - Transcriptome-wide analysis is possible.- Interrogates all four nucleotides.- Established protocols and data analysis pipelines are available. | - Simple and robust chemical modification.- Can be used for transcriptome-wide analysis.- Can reveal information about tertiary interactions. |
| Limitations | - Requires site-specific synthesis of the labeled RNA.- Not suitable for transcriptome-wide analysis.- Requires specialized NMR equipment and expertise. | - Reagents can have biases in reactivity.- Data analysis can be complex.- Indirect measure of base pairing (infers from flexibility). | - Limited to adenine and cytosine bases.- DMS is highly toxic.- RNA-binding proteins can block DMS modification in vivo. |
Quantitative Performance Data
Direct quantitative comparison across all three methods on a single RNA target is limited in the literature. However, key performance metrics for each technique have been established in independent studies.
| Performance Metric | 4'-Fluorinated Probes (¹⁹F NMR) | SHAPE-MaP | DMS-seq |
| Sensitivity | High sensitivity of the ¹⁹F nucleus to the local environment, with a large chemical shift dispersion. For 4'-FU, the chemical shift dispersion can be as large as 4 ppm between different secondary structures, compared to less than 1 ppm for 2'-FU. | High sensitivity, capable of detecting modifications at single-nucleotide resolution across the transcriptome. | High sensitivity, enabling genome-wide profiling of RNA structures at single-nucleotide resolution. |
| Accuracy | High accuracy in determining local conformation at the probe site. The distinct chemical shifts allow for unambiguous discrimination of different structural states. | SHAPE-guided structure modeling has been reported to have false negative rates (FNR) of 17% and false discovery rates (FDR) of 21% for a set of non-coding RNAs with known crystal structures. | DMS-guided modeling has shown comparable or better accuracy than SHAPE-guided modeling, with an FNR of 9.5% and an FDR of 11.6% on the same set of RNAs. A reactivity threshold can distinguish Watson-Crick paired from non-paired residues, though with some overlap. |
| Quantitative Measure | ¹⁹F Chemical Shift (ppm) | SHAPE Reactivity Score | DMS Reactivity Score |
| Example Data | A single-stranded RNA containing 4'-FU may exhibit a ¹⁹F NMR signal at a specific chemical shift (e.g., -105 ppm), which shifts significantly upon duplex formation (e.g., to -109 ppm for an A-type duplex). | Normalized reactivity values for each nucleotide, where higher values indicate greater flexibility and a higher probability of being single-stranded. | Normalized mutation rates at adenine and cytosine positions, where higher rates indicate a higher likelihood of being unpaired. |
Experimental Workflows and Logical Comparison
The following diagrams illustrate the experimental workflows and a logical comparison of the three techniques.
Caption: Experimental workflows for RNA secondary structure validation.
Caption: Logical comparison of key features of the three methods.
Experimental Protocols
4'-Fluorinated Probe Synthesis and ¹⁹F NMR Analysis
This protocol outlines the key steps for using 4'-fluorinated probes for RNA structure validation.
1. Synthesis of 4'-Fluorinated RNA:
-
Phosphoramidite (B1245037) Synthesis: A 4'-F-uridine (4'FU) phosphoramidite is synthesized as a building block for RNA synthesis.
-
Solid-Phase RNA Synthesis: The 4'FU phosphoramidite is incorporated at the desired position(s) in the RNA sequence using a standard automated solid-phase RNA synthesizer.
-
Deprotection and Purification: The synthesized RNA is cleaved from the solid support, deprotected, and purified using high-performance liquid chromatography (HPLC).
2. RNA Sample Preparation for NMR:
-
The purified 4'-fluorinated RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.8).
-
The RNA is annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
3. ¹⁹F NMR Data Acquisition:
-
¹⁹F NMR spectra are recorded on a high-field NMR spectrometer equipped with a fluorine probe.
-
Spectra are typically acquired with proton decoupling to simplify the signals.
-
Data is collected at different temperatures to assess structural stability and dynamics.
-
A fluorine-containing reference compound (e.g., CFCl₃) is used for chemical shift referencing.
4. Data Analysis:
-
The ¹⁹F chemical shifts are measured and compared to established values for different RNA secondary structures.
-
Changes in chemical shift upon addition of ligands, proteins, or changes in environmental conditions can be monitored to study RNA interactions and conformational changes.
SHAPE-MaP Protocol
This protocol provides a general outline for performing a SHAPE-MaP experiment.
1. RNA Preparation and Folding:
-
The RNA of interest is transcribed in vitro or isolated from cells.
-
The RNA is folded in a buffer that promotes the desired structure.
2. SHAPE Modification:
-
The folded RNA is treated with a SHAPE reagent (e.g., 1M7). A no-reagent control and a denaturing control are also prepared.
-
The reaction is quenched after a specific incubation time.
3. Reverse Transcription with Mutational Profiling:
-
The modified RNA is reverse transcribed using a reverse transcriptase that has a higher error rate in the presence of Mn²⁺, which promotes misincorporation at the sites of 2'-O-adducts.
-
Gene-specific or random primers can be used.
4. Library Preparation and Sequencing:
-
The resulting cDNA is used to prepare a sequencing library.
-
The library is sequenced using a high-throughput sequencing platform.
5. Data Analysis:
-
Sequencing reads are aligned to the reference RNA sequence.
-
The mutation rate at each nucleotide position is calculated for the modified and control samples.
-
SHAPE reactivity is calculated by subtracting the background mutation rate from the mutation rate in the modified sample.
-
The SHAPE reactivity profile is used as a constraint in RNA secondary structure prediction software to generate a structural model.
DMS-seq Protocol
This protocol outlines the general steps for performing a DMS-seq experiment.
1. RNA Preparation and DMS Modification:
-
For in vitro studies, RNA is folded in an appropriate buffer. For in vivo studies, cells are directly treated with DMS.
-
DMS is added to the RNA sample or cell culture and incubated for a short period.
-
The reaction is quenched to stop the methylation.
2. RNA Isolation and Reverse Transcription:
-
RNA is extracted and purified.
-
The modified RNA is reverse transcribed. DMS modifications at A and C residues cause the reverse transcriptase to stall one nucleotide 3' to the modified base or to misincorporate a nucleotide.
3. Library Preparation and Sequencing:
-
The resulting cDNA is used to prepare a sequencing library.
-
The library is sequenced on a high-throughput sequencing platform.
4. Data Analysis:
-
Sequencing reads are aligned to the reference sequence.
-
The number of reverse transcription stops or mutations at each position is counted.
-
DMS reactivity is calculated by normalizing the counts from the DMS-treated sample to a control sample.
-
The DMS reactivity profile is used to constrain RNA secondary structure prediction algorithms.
Conclusion
The validation of RNA secondary structure is a critical step in understanding its biological function. 4'-fluorinated probes coupled with ¹⁹F NMR offer unparalleled precision for investigating local RNA structure and dynamics in vitro. For global, transcriptome-wide structural analysis, both in vitro and in vivo, SHAPE-MaP and DMS-seq provide powerful, high-throughput solutions. While SHAPE-MaP interrogates all four nucleotides, DMS-seq offers a robust and direct method for identifying unpaired adenines and cytosines, with recent studies suggesting it may provide higher accuracy in structure modeling. The choice of method will ultimately be guided by the specific scientific question, available resources, and the scale of the investigation. This guide provides the necessary information for researchers to make an informed decision and to implement these powerful techniques in their own laboratories.
4'-Fluorination: A Subtle Modification with a Significant Structural Impact on RNA Duplexes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on RNA structure is paramount for the rational design of novel therapeutics and molecular tools. Among these modifications, 4'-fluorination of the ribose sugar has emerged as a potent strategy to modulate the properties of RNA duplexes. This guide provides a comprehensive comparison of 4'-fluorinated RNA duplexes with their unmodified counterparts, supported by experimental data and detailed methodologies.
Conformational Predisposition and Structural Rigidity
The introduction of a fluorine atom at the 4'-position of the ribose sugar has a profound impact on its conformational preference. Unlike the flexible sugar puckering observed in natural RNA, 4'-fluorinated ribonucleosides predominantly adopt a North conformation.[1][2][3] This conformational rigidity is a direct consequence of the high electronegativity of the fluorine atom.
This preference for the North sugar pucker pre-organizes the phosphate (B84403) backbone into an A-form helical geometry, which is the characteristic conformation of RNA duplexes. This "conformational locking" is a key factor influencing the overall structure and stability of the duplex.
Enhanced Thermal Stability of 4'-Fluorinated RNA Duplexes
A significant consequence of the conformational rigidity induced by 4'-fluorination is the enhanced thermal stability of the resulting RNA duplexes. Experimental data from thermal denaturation studies consistently show an increase in the melting temperature (Tm) of duplexes containing 4'-fluorinated nucleotides compared to their unmodified counterparts.
| Duplex Type | Modification | Melting Temperature (Tm) (°C) | ΔTm per modification (°C) |
| RNA:RNA | Unmodified | Varies by sequence | - |
| RNA:RNA | 4'-Fluoro-Uridine | Increased | ~1.8[4] |
| DNA:RNA | 2'-Fluoro | Increased | ~1.3[5] |
Note: The exact Tm values are sequence-dependent. The data presented here illustrates the general trend of increased stability upon fluorination. The value for 2'-fluoro is included for comparative context.
Thermodynamic analyses have revealed that this increased stability is primarily driven by a more favorable enthalpy of formation (ΔH°), rather than a favorable entropy (ΔS°).[4][6][7] This suggests that the stabilization arises from stronger base stacking and hydrogen bonding interactions within the pre-organized duplex structure, rather than from a decrease in conformational entropy upon duplex formation.[4]
Comparative Structural Parameters
High-resolution structural studies using NMR spectroscopy and X-ray crystallography have provided detailed insights into the subtle yet significant structural changes induced by 4'-fluorination.
| Structural Parameter | Unmodified RNA Duplex | 4'-Fluorinated RNA Duplex |
| Sugar Pucker | Dynamic equilibrium between North and South conformations | Predominantly North conformation[1][2][3] |
| Helix Geometry | A-form | A-form with minor alterations[6] |
| Hydration | Extensively hydrated minor groove | Less hydrated minor groove[4][6][7] |
The reduced hydration of the minor groove in 4'-fluorinated RNA duplexes is a noteworthy feature that can influence interactions with proteins and other molecules.[6]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to assess the structural impact of 4'-fluorination.
Synthesis of 4'-Fluorinated RNA Oligonucleotides
The synthesis of 4'-fluorinated RNA oligonucleotides is a challenging but well-established process. A common strategy involves the chemical synthesis of a 4'-F-uridine (4'FU) phosphoramidite, which can then be incorporated into RNA strands using standard solid-phase synthesis techniques.[1][2][3]
Caption: Workflow for the synthesis of 4'-fluorinated RNA oligonucleotides.
Thermal Denaturation Studies
Thermal melting experiments are used to determine the melting temperature (Tm) of RNA duplexes, providing a measure of their thermal stability.
Protocol:
-
RNA samples are dissolved in a buffer solution (e.g., 20 mM potassium phosphate, pH 6.8).[8]
-
The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.[8]
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured, which corresponds to the maximum of the first derivative of the melting curve.[8]
Caption: Experimental workflow for thermal denaturation studies of RNA duplexes.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about RNA duplexes in solution. 19F NMR is particularly valuable for studying fluorinated RNAs.
Protocol:
-
RNA samples are dissolved in an appropriate buffer (e.g., 20 mM potassium phosphate, pH 6.8) in D2O or a H2O/D2O mixture.[8]
-
NMR spectra (e.g., 1H, 19F, NOESY) are acquired on a high-field NMR spectrometer.[8]
-
Structural parameters, such as sugar pucker conformation and internucleotide distances, are derived from the analysis of NMR data.[1]
The 19F NMR signal of 4'-fluorouridine is highly sensitive to the local chemical environment, making it an excellent probe for RNA secondary structure.[1][2][3] A significant chemical shift dispersion is observed between single-stranded and duplex RNA, allowing for clear discrimination between different structural states.[1][2][3]
X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of RNA duplexes in the solid state.
Protocol:
-
High-purity RNA oligonucleotides are crystallized under a range of conditions to obtain diffraction-quality crystals.[9][10]
-
X-ray diffraction data are collected from the crystals.
-
The diffraction data are processed to determine the electron density map and build a 3D model of the RNA duplex.[6]
Crystallographic studies have confirmed that 4'-fluorinated RNA duplexes adopt an A-form helix with minimal deviation from the overall geometry of unmodified RNA duplexes.[6]
Logical Relationship of Impact
The structural consequences of 4'-fluorination can be understood as a cascade of effects originating from the electronegativity of the fluorine atom.
Caption: The cascading structural effects of 4'-fluorination on RNA duplexes.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doudnalab.org [doudnalab.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Battle in Oligonucleotide Synthesis: DMTr-4'-F-U-CED-TBDMS Phosphoramidite vs. TOM-Protected Amidites
For Immediate Release
In the rapidly advancing field of nucleic acid therapeutics and diagnostics, the choice of phosphoramidite (B1245037) chemistry is a critical determinant of success in oligonucleotide synthesis. This guide provides a comprehensive comparison of the performance of DMTr-4'-F-U-CED-TBDMS phosphoramidite, a 4'-Fluoro-modified building block, against the widely used TOM™ (triisopropylsilyloxymethyl)-protected phosphoramidites. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their oligonucleotide synthesis strategies.
The selection of appropriate phosphoramidites directly impacts coupling efficiency, deprotection protocols, and the overall yield and purity of the final oligonucleotide product. Both 4'-Fluoro and TOM-protected amidites offer distinct advantages and are suited for different applications. This guide presents a side-by-side comparison of their key performance characteristics, supported by available experimental data and detailed protocols.
Executive Summary
TOM-protected phosphoramidites are renowned for their high coupling efficiency and rapid, straightforward deprotection, making them a robust choice for the synthesis of long and complex RNA sequences.[1][2][3] The key advantage of the TOM protecting group is its reduced steric hindrance compared to the more traditional TBDMS group, which facilitates higher coupling yields.[1][2][4] Furthermore, the acetal (B89532) nature of the TOM group effectively prevents the 2' to 3' silyl (B83357) migration that can occur with TBDMS-protected monomers, thus averting the formation of non-biological 2'-5' phosphodiester linkages.[1][2][3]
On the other hand, this compound introduces a 4'-Fluoro modification, which is known to enhance the thermal stability and nuclease resistance of the resulting oligonucleotides.[5][6][7] While this modification offers significant therapeutic potential, the synthesis and stability of 4'-F ribonucleosides have historically presented challenges.[5][7]
Performance Data: DMTr-4'-F-U-CED-TBDMS vs. TOM-Protected Phosphoramidites
The following tables summarize the key quantitative performance metrics for each class of phosphoramidite.
Table 1: Coupling Efficiency
| Phosphoramidite Type | Reported Coupling Efficiency | Key Influencing Factors |
| DMTr-4'-F-U-CED-TBDMS | ~80% (for a related 2',4'-DiF-rU phosphoramidite)[5] | Purity of the phosphoramidite, activator used, coupling time, and the inherent stability of the 4'-F nucleoside.[5][7][] |
| TOM-Protected | >99%[3] | Lower steric hindrance of the TOM group, optimized coupling conditions.[1][2][3] |
Table 2: Deprotection Conditions
| Phosphoramidite Type | Reagent | Temperature | Duration | Notes |
| DMTr-4'-F-U-CED-TBDMS | Aqueous Methylamine (B109427) (40%) | 25°C - 45°C | ~30 minutes[9] | Milder conditions are generally preferred to avoid degradation of the 4'-F-modified backbone. |
| TOM-Protected | Methylamine in ethanol/water or AMA (Ammonium hydroxide (B78521)/Methylamine) | Room Temperature to 65°C | 10 minutes (at 65°C with AMA)[10][11] | Fast and reliable deprotection with minimal side reactions.[1][2][3] |
Table 3: Key Properties of Resulting Oligonucleotides
| Property | Oligonucleotides with 4'-Fluoro Modification | Oligonucleotides Synthesized with TOM-Protected Amidites |
| Thermal Stability (Tm) | Increased thermal stability of duplexes with complementary DNA or RNA.[6] | Standard thermal stability, comparable to native RNA. |
| Nuclease Resistance | Enhanced resistance to enzymatic degradation.[6] | Similar to native RNA unless other modifications are introduced. |
| Structural Integrity | 4'-F modification induces a North-type sugar pucker conformation.[5] | Maintains the natural A-form helix of RNA. |
| Potential for Side Products | Risk of degradation due to the inherent instability of 4'-F ribonucleosides.[5][7] | Minimal risk of 2'-5' linkages due to the stability of the TOM group.[1][2][3] |
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition. This cycle is fundamental to both DMTr-4'-F-U-CED-TBDMS and TOM-protected phosphoramidites, with variations primarily in the coupling step duration.
Protocol 1: Oligonucleotide Synthesis using this compound
1. Phosphoramidite Preparation:
-
Dissolve this compound in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).
2. Automated Synthesis:
-
Deblocking: Removal of the 5'-DMTr group using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the phosphoramidite with an activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) may be required to achieve optimal efficiency.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.
3. Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support using concentrated ammonium (B1175870) hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Deprotect the exocyclic amines and the phosphate groups.
-
Remove the 2'-TBDMS group using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
For the 4'-Fluoro modification, deprotection is typically carried out with 40% aqueous methylamine at 25°C to 45°C for approximately 30 minutes.[9]
Protocol 2: Oligonucleotide Synthesis using TOM-Protected Phosphoramidites
1. Phosphoramidite Preparation:
-
Dissolve the TOM-protected phosphoramidite in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M).
2. Automated Synthesis:
-
Deblocking: Standard removal of the 5'-DMTr group with 3% TCA or DCA in dichloromethane.
-
Coupling: Activation with a standard activator (e.g., ETT or tetrazole) and coupling to the growing chain. Standard coupling times (e.g., 2-5 minutes) are typically sufficient due to the lower steric hindrance of the TOM group.[3]
-
Capping: Standard capping of unreacted 5'-hydroxyls.
-
Oxidation: Standard oxidation of the phosphite linkage.
3. Cleavage and Deprotection:
-
Cleave the oligonucleotide from the support and deprotect the base and phosphate groups using AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at room temperature for 30 minutes, followed by heating at 65°C for 10 minutes for full deprotection.[10][11]
-
Remove the 2'-TOM protecting groups using a fluoride reagent such as TEA·3HF.
Logical Workflow for Comparative Analysis
To objectively evaluate the performance of these two phosphoramidite types, a structured experimental workflow is essential.
Conclusion
The choice between this compound and TOM-protected amidites depends heavily on the specific application and desired properties of the final oligonucleotide.
-
TOM-protected phosphoramidites are the preferred choice for applications requiring high-yield synthesis of long RNA strands with high fidelity, such as in the production of mRNA and sgRNAs for CRISPR. Their superior coupling efficiency and straightforward deprotection protocols make them a reliable and efficient option.[1][2][3]
-
This compound is a specialized building block for introducing 4'-Fluoro modifications. These modifications are valuable in therapeutic applications where enhanced thermal stability and nuclease resistance are paramount.[5][6][7] Researchers opting for this phosphoramidite should be prepared for potentially lower coupling efficiencies and must employ carefully controlled deprotection conditions to ensure the integrity of the final product.
Ultimately, a thorough in-house evaluation using a standardized protocol is recommended to determine the optimal phosphoramidite for a specific research or development objective.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
Benchmarking Coupling Efficiency of Fluorinated Phosphoramidites: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of modified oligonucleotides is paramount. Fluorinated phosphoramidites are a critical class of building blocks used to enhance the nuclease resistance and binding affinity of oligonucleotides. However, the introduction of fluorine can influence the kinetics of the phosphoramidite (B1245037) coupling reaction. This guide provides a comparative analysis of the coupling efficiency of different fluorinated phosphoramidites, supported by experimental data, to aid in the selection of optimal reagents and synthesis conditions.
The solid-phase phosphoramidite method remains the gold standard for oligonucleotide synthesis, involving a four-step cycle: deblocking, coupling, capping, and oxidation. The coupling step, where a phosphoramidite is added to the growing oligonucleotide chain, is the most critical determinant of the overall yield and purity of the final product. Even a small decrease in coupling efficiency can lead to a significant reduction in the yield of the full-length oligonucleotide, particularly for longer sequences.
Comparative Analysis of Coupling Efficiency
Direct, head-to-head comparative studies of the coupling efficiencies of a wide range of fluorinated phosphoramidites under identical conditions are not extensively available in the public domain. However, by collating data from various studies, we can establish a general understanding of their performance relative to standard DNA and RNA phosphoramidites.
The data suggests that while high coupling efficiencies can be achieved with fluorinated phosphoramidites, they often require optimization of synthesis conditions, such as extended coupling times and the use of more potent activators.
| Phosphoramidite Type | Modification | Reported Average Stepwise Coupling Efficiency (%) | Notes |
| Standard DNA | 2'-deoxy | 98 - 99.5 | Industry standard for high-efficiency synthesis. |
| Standard RNA | 2'-OH (with 2'-O-TBDMS or 2'-O-TOM protection) | >97 | High coupling efficiency is achievable with appropriate protecting groups.[1] |
| Fluorinated | 2'-Fluoro-3'-aminonucleoside | 70 - 75 | Lower efficiency attributed to the electron-withdrawing effect of fluorine diminishing the nucleophilicity of the 3'-amine.[2] |
| Fluorinated | Oligo-2'-fluoronucleotide N3'→P5' phosphoramidates | ~94 - 96 | Achieved using a phosphoramidite transfer reaction, indicating that the synthesis approach is critical.[2] |
| Fluorinated | 2'-deoxy-2'-fluorouridine | ~96 | Calculated from an 82% overall yield for a hexamer synthesis. |
| Fluorinated | General 2'-Fluoro RNA | >90 | Often requires extended coupling times. |
| Modified Linker | 3'-aminopropyl linker | >95 | Demonstrates that high coupling yields are possible with modified phosphoramidites under optimized conditions.[3] |
Factors Influencing Coupling Efficiency
Several factors can significantly impact the coupling efficiency of phosphoramidites, and these become even more critical when working with modified versions like fluorinated phosphoramidites.
-
Purity of Phosphoramidites and Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can drastically reduce coupling efficiency. The use of anhydrous acetonitrile (B52724) is crucial, as water will react with the activated phosphoramidite.[4]
-
Activator Choice and Concentration: The activator plays a key role in protonating the phosphoramidite for the coupling reaction. While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for sterically hindered or less reactive phosphoramidites, which can include some fluorinated variants.
-
Coupling Time: Modified phosphoramidites, including those with 2'-fluoro modifications, may exhibit slower reaction kinetics. Extending the coupling time, for instance to 10-30 minutes, is a common strategy to ensure complete reaction.
-
Phosphoramidite Concentration: Using an appropriate concentration of the phosphoramidite solution (typically around 0.1 to 0.15 M) is important for driving the reaction to completion.
Experimental Protocols
The following protocols provide a framework for the synthesis of oligonucleotides containing fluorinated phosphoramidites and for the determination of their coupling efficiency.
General Protocol for Oligonucleotide Synthesis with 2'-Fluoro Modifications
This protocol is a generalized procedure and may require optimization for specific sequences and synthesizers.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the 2'-fluoro phosphoramidite in anhydrous acetonitrile.
-
Use a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile as the activator.
-
-
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: Deliver the 2'-fluoro phosphoramidite solution and the activator solution to the synthesis column. An extended coupling time of 10-15 minutes is recommended. For subsequent standard phosphoramidites, a shorter coupling time can be used.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using a solution of iodine in tetrahydrofuran/water/pyridine.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine, following the recommendations for the specific nucleobase protecting groups used.
-
-
Purification:
-
Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Protocol for Determining Stepwise Coupling Efficiency via Trityl Cation Monitoring
The stepwise coupling efficiency is typically determined by measuring the absorbance of the trityl cation released during the deblocking step of each cycle.
-
Synthesizer Setup: Ensure the DNA/RNA synthesizer is equipped with a UV-Vis spectrophotometer to monitor the trityl cation absorbance (typically at around 495 nm).
-
Synthesis Program: Program the synthesizer to record the absorbance of the trityl cation released after each coupling cycle.
-
Data Collection: Synthesize a test sequence (e.g., a homopolymer or a sequence containing the fluorinated phosphoramidite of interest). The synthesizer's software will generate a report with the integrated absorbance values for each deblocking step.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for each cycle is calculated as the ratio of the trityl absorbance of a given cycle to the trityl absorbance of the preceding cycle.
-
Stepwise Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
-
-
Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the individual stepwise efficiencies.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of factors affecting coupling efficiency, the following diagrams are provided.
Caption: Experimental workflow for oligonucleotide synthesis using fluorinated phosphoramidites.
Caption: Key factors influencing the coupling efficiency of phosphoramidites.
References
4'-F-U Modified RNA: A Comparative Analysis of Nuclease Resistance
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of RNA-based therapeutics is a critical challenge. Nuclease degradation rapidly clears unmodified RNA from circulation, limiting its therapeutic efficacy. Chemical modifications are a key strategy to overcome this hurdle. This guide provides a comparative analysis of the nuclease resistance of 4'-Fluoro-Uridine (4'-F-U) modified RNA against unmodified RNA and other common stabilizing modifications.
The therapeutic potential of RNA molecules, from siRNAs to mRNA vaccines, is often hampered by their inherent instability in biological fluids. Nucleases, ubiquitous enzymes that degrade nucleic acids, readily cleave the phosphodiester backbone of unmodified RNA, leading to a short half-life that can be mere seconds to minutes in serum.[1] To address this, various chemical modifications have been developed to enhance nuclease resistance and prolong the therapeutic window.
This guide focuses on the 4'-F-U modification and compares its stability to that of unmodified RNA and the well-established 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-O-Me) modifications. While direct, head-to-head comparative studies on the nuclease resistance of 4'-F-U modified RNA are limited, we can infer its potential stability based on available data and by comparing it to these other modifications.
Comparative Nuclease Resistance of Modified RNA
The following table summarizes the available data on the stability of various RNA modifications. It is important to note that the experimental conditions vary between studies, which can significantly impact degradation rates.
| RNA Modification | Half-Life | Conditions |
| 4'-Fluoro-Uridine (4'-F-U) | ~18 hours | Chemical stability in PBS buffer at 37°C (enzymatic stability not reported) |
| Unmodified RNA | Seconds to minutes | In serum |
| 2'-Fluoro (2'-F) RNA | ~53.2 minutes | In 50% human plasma[2] |
| 2'-O-Methyl (2'-O-Me) RNA | ~187 minutes | In 50% human plasma[2] |
Note: The half-life of 4'-F-U modified RNA is based on its chemical stability in a buffered solution, which does not account for enzymatic degradation by nucleases. The half-lives for unmodified, 2'-F, and 2'-O-Me RNA were determined in the presence of serum or plasma, which contains a complex mixture of nucleases. Therefore, the value for 4'-F-U is not a direct measure of nuclease resistance and should be interpreted with caution. It does, however, suggest a high degree of chemical stability. The 2'-F and 2'-O-Me modifications have been shown to significantly increase the half-life of RNA in the presence of nucleases compared to unmodified RNA.[2][3]
Experimental Workflow for Nuclease Resistance Assay
A typical workflow for assessing the nuclease resistance of modified RNA involves incubation with a source of nucleases (e.g., serum or a purified nuclease) over a time course, followed by analysis of the remaining intact RNA.
Detailed Experimental Protocol: Serum Stability Assay
This protocol outlines a general method for comparing the stability of RNA oligonucleotides in fetal bovine serum (FBS).
Materials:
-
RNA oligonucleotides (unmodified, 4'-F-U modified, 2'-F modified, 2'-O-Me modified)
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EDTA (0.5 M), pH 8.0
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Formamide (B127407) loading dye
-
Stain for RNA visualization (e.g., SYBR Gold)
-
Heating block or incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Preparation of RNA Samples:
-
Resuspend lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of each RNA to a final concentration of 10 µM in nuclease-free water.
-
-
Incubation with Serum:
-
In separate nuclease-free microcentrifuge tubes, prepare the reaction mixtures. For each RNA type and time point, combine:
-
5 µL of 10 µM RNA
-
5 µL of FBS
-
10 µL of PBS
-
-
Prepare a "time zero" (T0) sample for each RNA type by adding 20 µL of formamide loading dye containing EDTA to the reaction mixture immediately after mixing. Store at -20°C.
-
Incubate the remaining tubes at 37°C.
-
-
Time-Course Collection:
-
At designated time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one tube for each RNA type from the incubator.
-
Immediately quench the nuclease activity by adding 20 µL of formamide loading dye containing EDTA.
-
Vortex briefly and store the samples at -20°C until all time points are collected.
-
-
Gel Electrophoresis:
-
Heat the collected samples at 95°C for 5 minutes, then immediately place on ice.
-
Load an equal volume of each sample onto a denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the dye front has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Stain the gel with an appropriate RNA stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact RNA for each time point using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity at each time point to the T0 sample for each RNA type.
-
Plot the percentage of intact RNA versus time.
-
Determine the half-life (the time at which 50% of the RNA is degraded) for each RNA modification by fitting the data to an exponential decay curve.
-
Signaling Pathway and Logical Relationships
The process of nuclease degradation of RNA and the protective effect of chemical modifications can be visualized as a logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of TBDMS versus other 2'-hydroxyl protecting groups
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the intricate world of nucleic acid chemistry, particularly in the synthesis of RNA and modified oligonucleotides, the selection of an appropriate 2'-hydroxyl protecting group is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. The tert-butyldimethylsilyl (TBDMS) group has long been a workhorse in this field, but a variety of other protecting groups have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the stability of the TBDMS group against other commonly used 2'-hydroxyl protecting groups, supported by available experimental data and detailed protocols.
The Landscape of 2'-Hydroxyl Protection
This comparison will focus on the stability of TBDMS relative to other silyl (B83357) ethers and prominent acetal-based protecting groups.
Comparative Stability Data
The stability of a protecting group is paramount and is typically evaluated under acidic and basic conditions. The following tables summarize the available quantitative and qualitative data on the relative stability of various 2'-hydroxyl protecting groups.
Table 1: Relative Stability of Silyl Ether Protecting Groups to Acid-Catalyzed Hydrolysis
| Protecting Group | Abbreviation | Relative Rate of Cleavage (vs. TMS) | General Stability Characteristics |
| Trimethylsilyl | TMS | 1 | Very labile, cleaved by weak acids.[1] |
| Triethylsilyl | TES | 64 | More stable than TMS, can be selectively cleaved in the presence of TBDMS.[1] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | A good balance of stability and ease of removal; widely used.[2] |
| Triisopropylsilyl | TIPS | 700,000 | Highly stable to acidic conditions due to steric hindrance. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Exceptionally stable, requiring harsh acidic conditions for removal.[2] |
Table 2: Relative Stability of Silyl Ether Protecting Groups to Base-Catalyzed Hydrolysis
| Protecting Group | Abbreviation | General Stability Order | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Least Stable | K₂CO₃ in methanol |
| Triethylsilyl | TES | ↓ | Mild basic conditions |
| tert-Butyldimethylsilyl | TBDMS/TBS | ↓ | Fluoride (B91410) sources (e.g., TBAF)[1] |
| tert-Butyldiphenylsilyl | TBDPS | Moderately Stable | Fluoride sources (e.g., TBAF) |
| Triisopropylsilyl | TIPS | Most Stable | Fluoride sources (e.g., TBAF), often requiring longer reaction times. |
Table 3: Qualitative Stability Comparison of TBDMS with Other 2'-Hydroxyl Protecting Groups
| Protecting Group | Type | Stability to Acid | Stability to Base | Key Features & Considerations |
| TBDMS | Silyl Ether | Moderate | Good | Well-established, good balance of stability. Can be prone to 2' to 3' migration under basic conditions.[3][4] |
| TOM | Acetal | High | High | Reduced steric hindrance leading to higher coupling efficiencies. Stable to 2'-3' migration.[3][4][5] |
| THP/MTHP | Acetal | Low | High | Too unstable to acid for many synthesis cycles.[6] |
| Fpmp/Ctmp | Acetal | High | High | Designed for greater acid stability than THP/MTHP. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of protecting group strategies.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS-protected hydroxyl group using acidic conditions.
Materials:
-
TBDMS-protected compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
Procedure:
-
Dissolve the TBDMS-protected compound in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography if required.
Visualizing the Workflow
The following diagrams illustrate the general workflows for solid-phase RNA synthesis and the logical relationship between protecting group properties and synthesis outcomes.
Conclusion
The choice of a 2'-hydroxyl protecting group is a critical parameter in the successful synthesis of RNA oligonucleotides. While TBDMS remains a widely used and effective protecting group due to its balanced stability, alternatives like TOM offer significant advantages in terms of higher coupling efficiencies, which can be attributed to reduced steric hindrance.[3][4][5] For syntheses where extreme acid stability is required, silyl ethers with greater steric bulk such as TIPS and TBDPS are superior choices. Conversely, acetal-based protecting groups like THP are generally too acid-labile for standard solid-phase synthesis protocols.
Ultimately, the optimal protecting group depends on the specific requirements of the synthesis, including the length of the desired oligonucleotide, the presence of other sensitive functional groups, and the desired purity of the final product. This guide provides a foundational understanding to aid researchers in making an informed decision based on the comparative stability and properties of these essential tools in nucleic acid chemistry.
References
Decoding RNA's Dynamic Dance: A Guide to 4'-Fluoro-uridine Probes for Unraveling Conformational Changes
For researchers, scientists, and drug development professionals navigating the intricate world of RNA structural biology, understanding the dynamic conformational landscape of RNA is paramount. The ability to sensitively and accurately detect these changes is crucial for elucidating biological mechanisms and developing targeted therapeutics. This guide provides a comprehensive evaluation of 4'-Fluoro-uridine (4'-F-U) as a sensitive probe for monitoring RNA conformational shifts, comparing its performance with established and alternative methodologies.
Probing the Fold: 4'-F-U Emerges as a Sensitive Reporter
The function of an RNA molecule is intrinsically linked to its three-dimensional structure. Conformational changes, often induced by ligand binding, protein interactions, or environmental cues, are central to regulatory processes. Therefore, tools that can report on these structural dynamics are invaluable.
4'-Fluoro-uridine (4'-F-U) has emerged as a powerful probe for studying RNA structure by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom at the 4' position of the ribose sugar provides a sensitive NMR signal that is highly responsive to the local electronic environment, making it an exquisite reporter of conformational changes.[1][2]
Head-to-Head Comparison: 4'-F-U vs. Alternative Probes
The gold standard for RNA structure probing has traditionally been chemical footprinting methods like SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) and DMS-MaP (Dimethyl Sulfate Mutational Profiling). This section provides a comparative analysis of 4'-F-U NMR with these techniques.
| Feature | 4'-F-U with 19F NMR | SHAPE-MaP | DMS-MaP |
| Principle | Site-specific incorporation of a 19F-labeled nucleotide. Changes in the local magnetic environment upon conformational change are detected as shifts in the 19F NMR signal. | Chemical modification of the 2'-hydroxyl group of flexible nucleotides. Modified sites are identified by reverse transcription mutations. | Chemical modification of the Watson-Crick face of unpaired Adenine and Cytosine bases. Modified sites are identified by reverse transcription mutations.[3][4] |
| Primary Output | Chemical shift (in ppm) for each labeled site. A larger chemical shift dispersion indicates higher sensitivity to different conformations. | Reactivity score for each nucleotide, indicating its flexibility. | Reactivity score for A and C nucleotides, indicating their accessibility. |
| Quantitative Sensitivity | High. 4'-F-U exhibits a chemical shift dispersion of approximately 4 ppm, significantly larger than that of 2'-F-U (<1 ppm), allowing for clear discrimination between different RNA secondary structures.[2] | High-throughput and provides nucleotide-resolution data. Sensitivity to subtle changes can be inferred from changes in reactivity profiles.[5] | Provides information on specific bases. Sensitivity is dependent on the accessibility of A and C residues. |
| Resolution | Atomic-level information at the site of the probe. | Nucleotide-level resolution. | Nucleotide-level resolution for A and C bases. |
| Advantages | - Highly sensitive to local conformational changes.[1][2][6] - Non-invasive, does not require chemical modification of the entire RNA population. - Provides information on the kinetics of conformational exchange.[6] | - High-throughput, allowing for transcriptome-wide analysis.[5] - Well-established protocols and data analysis pipelines.[7] - Can be performed in vivo.[7] | - Simple and widely used method. - Provides information on the base-pairing status of A and C. |
| Disadvantages | - Requires site-specific synthesis and incorporation of the labeled nucleotide. - NMR spectroscopy can be technically demanding and requires specialized equipment. - May not be suitable for very large RNA molecules. | - Chemical modification can potentially perturb the natural RNA structure. - Interpretation of reactivity data can be complex for RNAs with multiple coexisting conformations.[8] | - Limited to A and C nucleotides. - DMS is a toxic and mutagenic reagent. |
Experimental Workflows: A Visual Guide
To further clarify the practical aspects of these techniques, the following diagrams illustrate the key steps in a 4'-F-U 19F NMR experiment and a typical SHAPE-MaP workflow.
Detailed Experimental Protocols
1. 19F NMR Spectroscopy with 4'-F-U Probes
This protocol is adapted from a study that successfully utilized 4'-F-U to probe RNA secondary structure.[1]
-
RNA Synthesis and Purification:
-
Synthesize the RNA of interest using solid-phase synthesis, incorporating the 4'-F-U phosphoramidite (B1245037) at the desired position(s).
-
Deprotect and purify the RNA using standard methods, such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified RNA and quantify its concentration.
-
-
NMR Sample Preparation:
-
Dissolve the purified RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.8, 100 mM NaCl, in 90% H₂O/10% D₂O).
-
Anneal the RNA by heating to 95°C for 3 minutes, followed by snap-cooling on ice for 5 minutes to ensure proper folding.
-
-
19F NMR Data Acquisition:
-
Acquire 1D 19F NMR spectra on a spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width of ~20-40 ppm, a sufficient number of scans for adequate signal-to-noise, and a constant temperature.
-
Use an external reference standard (e.g., CFCl₃) for chemical shift referencing.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the chemical shifts of the 19F signals. A change in chemical shift between different conditions (e.g., with and without a ligand) indicates a conformational change at the labeled site.
-
The magnitude of the chemical shift change provides a quantitative measure of the extent of the conformational change.
-
2. SHAPE-MaP Protocol for RNA Structure Analysis
This protocol provides a general overview of the SHAPE-MaP workflow.[5][7]
-
RNA Preparation and Folding:
-
Prepare the RNA of interest by in vitro transcription or obtain it from cellular extracts.
-
Fold the RNA in a buffer that mimics physiological conditions (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂). This typically involves a heating and slow cooling step.
-
-
SHAPE Modification:
-
Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NAI). A parallel "no reagent" control is essential.
-
Incubate for a specific time to allow for modification of flexible nucleotides.
-
Quench the reaction and purify the modified RNA.
-
-
Reverse Transcription with Mutational Profiling:
-
Perform reverse transcription using a reverse transcriptase that has a higher error rate in the presence of Mn²⁺. This will introduce mutations at the sites of SHAPE adducts.
-
Use gene-specific or random primers for reverse transcription.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the resulting cDNA.
-
Perform next-generation sequencing to obtain a large number of reads for each sample.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position for the SHAPE-treated and control samples.
-
Normalize the mutation rates to obtain SHAPE reactivity profiles. Higher reactivity indicates greater nucleotide flexibility.
-
Use the SHAPE reactivity data as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the RNA's conformation.
-
Conclusion: Choosing the Right Tool for the Task
The choice of a probe for studying RNA conformational changes depends on the specific research question and the available resources.
4'-F-U with 19F NMR offers unparalleled sensitivity for detecting and quantifying subtle conformational changes at specific, pre-determined sites within an RNA molecule. Its large chemical shift dispersion makes it an excellent choice for detailed mechanistic studies of ligand binding or protein-induced conformational shifts in small to medium-sized RNAs.
SHAPE-MaP , on the other hand, provides a high-throughput, genome-wide snapshot of RNA structure. It is ideal for identifying regions of conformational flexibility across entire transcriptomes and for generating initial structural models of large RNAs.
For researchers focused on the intricate details of conformational dynamics at a specific site of interest, 4'-F-U is a superior tool. For those seeking a broader, more global view of RNA structure, SHAPE-MaP is the more appropriate choice. The complementary nature of these techniques suggests that an integrated approach, where SHAPE-MaP is used for initial screening and 4'-F-U NMR is employed for detailed follow-up studies, could be a powerful strategy for a comprehensive understanding of RNA structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical probing of RNA – Simon Lab [simonlab.yale.edu]
- 4. Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP | Springer Nature Experiments [experiments.springernature.com]
- 5. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mass Spectrometric Characterization of Oligonucleotides Containing 4'-Fluoro-Uridine (4'-F-U)
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics necessitates robust analytical techniques for their comprehensive characterization. Among the various modifications aimed at enhancing the therapeutic potential of these molecules, the introduction of a fluorine atom at the 4'-position of the ribose sugar, as seen in 4'-Fluoro-Uridine (4'-F-U), has shown promise. Mass spectrometry (MS) stands as a cornerstone for the detailed structural elucidation and quality control of these modified oligonucleotides. This guide provides a comparative overview of mass spectrometric approaches for the characterization of oligonucleotides containing 4'-F-U, supported by experimental data and detailed protocols.
Introduction to Mass Spectrometry for Oligonucleotide Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For oligonucleotides, it provides critical information regarding their molecular weight, sequence fidelity, and the presence of any modifications. The two most common ionization techniques employed for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1] When coupled with liquid chromatography (LC), ESI-MS (LC-MS) offers the added advantage of separating complex mixtures of oligonucleotides prior to their detection.[2]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for analyzing 4'-F-U containing oligonucleotides depends on several factors, including the length of the oligonucleotide, the desired level of structural detail, and the required throughput.
| Feature | MALDI-TOF MS | ESI-MS | LC-MS/MS |
| Ionization Principle | Laser-induced desorption from a solid matrix | Nebulization and desolvation of a liquid sample | Nebulization and desolvation of eluent from an LC column[2] |
| Typical Analytes | Shorter oligonucleotides (<50 bases)[3] | Wide range of oligonucleotide lengths[3] | Complex mixtures of oligonucleotides and their metabolites[2] |
| Mass Accuracy | Good (typically within 0.1% for shorter oligos)[3] | High (often < 20 ppm) | High (often < 20 ppm) |
| Resolution | Decreases with increasing mass | High, allows for isotopic resolution | High, allows for isotopic resolution |
| Throughput | High[3] | Moderate | Lower, dependent on LC run time |
| Fragmentation | Prone to in-source decay, can provide some sequence information[4] | Can be coupled with tandem MS (MS/MS) for detailed sequencing[5] | Enables detailed fragmentation analysis of separated components[5] |
| Suitability for 4'-F-U Oligos | Suitable for routine molecular weight confirmation of shorter sequences. | Preferred for accurate mass determination and sequencing of a wide range of lengths. ESI-Q-TOF has been used for the characterization of 4'-F-U RNA. | Ideal for the analysis of complex mixtures, impurity profiling, and detailed structural elucidation of 4'-F-U oligonucleotides and their metabolites. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometric data. Below are representative protocols for the analysis of 4'-F-U containing oligonucleotides.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to remove salts and other contaminants that can interfere with the ionization process and suppress the analyte signal.
Protocol: Ammonium (B1175870) Acetate Precipitation (for ESI-MS) [2]
-
To a 10 µL aqueous solution of the oligonucleotide (10-100 µM), add 1 µL of 2 M ammonium acetate.
-
Add 30 µL of pre-chilled absolute ethanol (B145695) and mix thoroughly.
-
Incubate the mixture at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile (B52724):water with a volatile buffer).
LC-MS/MS Analysis of 4'-F-U Oligonucleotides
Ion-pairing reversed-phase liquid chromatography is a common technique for separating oligonucleotides.
Protocol: LC-MS/MS
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations.
-
Mobile Phase A: Aqueous solution of a volatile ion-pairing agent (e.g., 10-15 mM triethylamine (B128534) (TEA) and 100-400 mM hexafluoroisopropanol (HFIP)).
-
Mobile Phase B: Methanol or acetonitrile with a similar concentration of the ion-pairing agent.
-
Gradient: A linear gradient from low to high organic phase concentration to elute the oligonucleotides.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).
-
Column Temperature: Elevated temperatures (e.g., 50-60°C) are often used to improve peak shape.
-
-
Mass Spectrometry (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode is typically used for oligonucleotides due to the acidic nature of the phosphate (B84403) backbone.
-
Scan Mode: Full scan for molecular weight determination and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized to achieve sufficient fragmentation for sequence analysis. This will vary depending on the instrument and the specific oligonucleotide.
-
Visualization of Experimental Workflows and Fragmentation
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the characterization of 4'-F-U containing oligonucleotides using LC-MS/MS.
Fragmentation of Oligonucleotides in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is used to fragment the oligonucleotide ions, providing sequence information. Cleavage of the phosphodiester backbone results in a series of characteristic fragment ions. The nomenclature for these fragments is well-established, with 'a', 'b', 'c', and 'd' ions containing the 5'-terminus and 'w', 'x', 'y', and 'z' ions containing the 3'-terminus.
While specific fragmentation data for 4'-F-U containing oligonucleotides is not extensively published, the general principles of oligonucleotide fragmentation apply. The presence of the electronegative fluorine atom at the 4'-position may influence the fragmentation pathways, potentially affecting the relative abundance of certain fragment ions. It is hypothesized that the electron-withdrawing nature of fluorine could impact the stability of the ribose ring and the lability of the glycosidic bond. Further experimental data is required to fully elucidate the specific fragmentation patterns of 4'-F-U modified oligonucleotides.
Conclusion
Mass spectrometry is an indispensable tool for the characterization of modified oligonucleotides such as those containing 4'-F-U. ESI-MS, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides a powerful platform for accurate mass determination, sequence verification, and impurity profiling. While the general principles of oligonucleotide analysis by mass spectrometry are applicable to 4'-F-U containing molecules, further research is needed to fully understand the specific impact of the 4'-fluoro modification on ionization efficiency and fragmentation pathways. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of therapeutic oligonucleotides.
References
- 1. web.colby.edu [web.colby.edu]
- 2. An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of deprotection protocols for silyl protecting groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic use of protecting groups for hydroxyl functionalities is a cornerstone of success. Among these, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. The selection of an appropriate silyl protecting group, and just as critically, the method for its removal, can significantly impact the efficiency and yield of a synthetic route. This guide provides an objective comparison of common deprotection protocols for frequently used silyl ethers, supported by experimental data to aid in the rational selection of reaction conditions.
Relative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack. The generally accepted order of stability for common silyl ethers is as follows:
Relative Stability in Acidic Media: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000)[1][2]
Relative Stability in Basic Media: TMS (1) < TES (10-100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000)[1]
This trend underscores the robustness of sterically hindered groups like TIPS and TBDPS, making them suitable for syntheses involving harsh reaction conditions. Conversely, the lability of TMS ethers allows for their removal under very mild conditions.
Deprotection Methodologies: A Comparative Overview
The cleavage of silyl ethers is most commonly achieved under acidic or fluoride-mediated conditions. Basic conditions are also employed, particularly for more labile silyl groups. The choice of deprotection agent is contingent on the stability of the silyl ether and the presence of other sensitive functional groups within the molecule.
Fluoride-Mediated Deprotection
Fluoride (B91410) ions exhibit a strong affinity for silicon, forming a highly stable Si-F bond, which is the driving force for this deprotection method.
-
Tetrabutylammonium (B224687) Fluoride (TBAF): This is the most common fluoride source for silyl ether deprotection.[3][4] It is typically used as a 1 M solution in THF. While highly effective, TBAF is basic and can lead to decomposition of base-sensitive substrates.[5][6] Buffering the reaction with acetic acid can mitigate this issue.[3][5]
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is often used for the selective deprotection of silyl ethers and is considered an excellent deprotection agent.[1][7] Reactions must be conducted in plastic containers due to the corrosive nature of HF.
-
Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F): A milder, anhydrous source of fluoride.[3]
-
Potassium Fluoride (KF): Can be used in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) or in solvents like tetraethylene glycol for efficient deprotection.[8]
Acid-Catalyzed Deprotection
In acidic media, the oxygen of the silyl ether is protonated, making the silicon atom more susceptible to nucleophilic attack by water or an alcohol. Less sterically hindered silyl ethers are more readily cleaved under acidic conditions.
-
Acetic Acid (AcOH): Often used in a mixture with THF and water, providing a slow but highly selective method for deprotection.[1]
-
p-Toluenesulfonic Acid (p-TsOH) and Camphorsulfonic Acid (CSA): These are stronger acids that can deprotect more robust silyl ethers. The rate of deprotection with p-TsOH is approximately ten times faster than with CSA.[1]
-
Hydrochloric Acid (HCl): A strong acid used for the rapid cleavage of labile silyl ethers like TMS.[3]
Base-Catalyzed Deprotection
Base-catalyzed hydrolysis is generally less common but can be effective for certain silyl ethers, particularly TMS.
-
Potassium Carbonate (K₂CO₃): A mild base used in methanol (B129727) for the deprotection of TMS ethers.[3]
Quantitative Comparison of Deprotection Protocols
The following table summarizes representative experimental data for the deprotection of various silyl ethers under different conditions. It is important to note that reaction times and yields are highly substrate-dependent and may require optimization for specific applications.
| Silyl Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Type / Remarks |
| TMS | 1N HCl (1 drop) | CH₂Cl₂ | RT | 30 min | - | General procedure for acid-catalyzed cleavage.[3] |
| TMS | K₂CO₃ (excess) | Methanol | RT | 1-2 h | High | Mildest base-catalyzed deprotection.[3] |
| TMS | K₂CO₃ | Methanol/Ether | RT | 2 h | 82 | Deprotection of a TMS-protected alkyne.[9] |
| TES | HF-Pyridine | THF/Pyridine | RT | 2-3 h | - | General procedure for selective cleavage.[3] |
| TES | 5-10% Formic Acid | Methanol | RT | 2-3 h | 70-85 | Selective deprotection in the presence of TBDMS.[7] |
| TBDMS | TBAF (3 equiv.) | THF | RT | 2-16 h | - | General procedure, time varies with substrate.[3][4] |
| TBDMS | TBAF (1.1 equiv.) | THF | 0 to RT | 45 min | 32 | Yield can be low for base-sensitive substrates.[5] |
| TBDMS | 100 mol% CSA | Methanol | RT | 10 min | - | "Blast" of acid for primary TBDMS groups.[1] |
| TBDMS | 10 mol% CSA | Methanol/DCM | 0 | 2 h | - | For primary TBDMS groups.[1] |
| TBDMS | AcOH/THF/H₂O (4:1:1) | - | RT | Slow | - | Very selective but slow.[1] |
| TBDPS | TBAF/AcOH | THF | RT | Several hours | - | Buffered TBAF for TBDPS cleavage.[3] |
| TIPS | HF-Pyridine | THF/Pyridine | RT | - | - | Commonly used for TIPS deprotection. |
| TIPS | TBAF | THF | RT | 30 min - 4 h | 84-95 | General conditions.[10] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Acid-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To deprotect a TMS-protected alcohol using hydrochloric acid.
Procedure:
-
Dissolve the TMS-protected alcohol (0.4 mmol) in dichloromethane (B109758) (4 mL).[3]
-
Add one drop of 1N HCl to the solution.[3]
-
Stir the reaction mixture at room temperature for 30 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To deprotect a TMS-protected alcohol using potassium carbonate.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[3]
-
Add an excess of solid potassium carbonate (K₂CO₃) to the solution.[3]
-
Stir the mixture at room temperature for 1 to 2 hours.[3]
-
Monitor the deprotection by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To deprotect a TBDMS-protected alcohol using tetrabutylammonium fluoride (TBAF).
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.5 M.[3]
-
Add a 1 M solution of TBAF in THF (1.1-3 equivalents) to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.[3][5]
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[3][4]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: General experimental workflow for silyl ether deprotection.
Caption: Factors to consider when choosing a deprotection protocol.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. technical.gelest.com [technical.gelest.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of the Enzymatic Incorporation of 4'-Fluoro-Uridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic incorporation of 4'-Fluoro-uridine triphosphate (4'-F-UTP) into RNA, contrasted with the natural uridine (B1682114) triphosphate (UTP) and other commonly utilized modified uridine analogs. The efficient and faithful incorporation of modified nucleotides is paramount for the development of RNA-based therapeutics and diagnostics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid researchers in selecting appropriate building blocks for their RNA synthesis needs.
Introduction to Modified Uridine Triphosphates in RNA Synthesis
The enzymatic synthesis of RNA through in vitro transcription (IVT) allows for the site-specific or complete substitution of natural ribonucleotides with modified analogs. These modifications can confer desirable properties to the resulting RNA, such as enhanced stability against nucleases, reduced immunogenicity, and improved therapeutic efficacy. Among the vast array of modified nucleotides, those with alterations at the 2'- and 4'-positions of the ribose sugar have garnered significant interest. This guide focuses on 4'-F-UTP and provides a comparative perspective against other key uridine analogs.
Data Presentation: A Comparative Look at UTP Analogs
Direct quantitative kinetic data for the incorporation of 4'-F-UTP by commonly used bacteriophage RNA polymerases (such as T7, T3, and SP6) is limited in publicly available literature. However, studies with viral RNA-dependent RNA polymerases (RdRps) provide valuable insights into its substrate suitability. The following tables present a compilation of available quantitative and qualitative data to facilitate a comparative understanding.
Table 1: Kinetic Parameters for Uridine Triphosphate (UTP) Incorporation by T7 RNA Polymerase
This table provides baseline kinetic data for the incorporation of the natural nucleotide, UTP, by T7 RNA polymerase, one of the most frequently used enzymes in in vitro transcription.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| UTP | T7 RNA Polymerase | 76 ± 12 | 97 ± 52 | 1.28 | [1] |
| Correct NTP | T7 RNA Polymerase | 80 | 220 | 2.75 | [2] |
Table 2: Comparative Performance of 4'-F-UTP and Other Modified Uridine Triphosphates
This table offers a comparative overview of 4'-F-UTP and other widely used modified UTPs. Due to the scarcity of direct kinetic data for 4'-F-UTP with bacteriophage polymerases, its performance is described based on its observed effects on viral RdRps.
| Modified UTP | Modification | Key Features | Incorporation Efficiency | Impact on RNA | Reference |
| 4'-F-UTP | 4'-Fluoro | Substrate for RSV RdRp | Leads to polymerase stalling and limited elongation. | May act as a transcription inhibitor. | |
| 2'-F-UTP | 2'-Fluoro | Nuclease resistance | Generally well-tolerated by T7 RNA polymerase. | Enhances RNA stability. | [3] |
| Pseudouridine-5'-Triphosphate (ΨTP) | C-glycosidic bond | Reduced immunogenicity, enhanced translation | Efficiently incorporated by T7 RNA polymerase. | Increases translational capacity and biological stability. | [4][5] |
| N1-Methylpseudouridine-5'-Triphosphate (m¹ΨTP) | N1-methylation of pseudouridine | Further reduced immunogenicity, enhanced translation | Efficiently and faithfully incorporated by T7 and SP6 RNA polymerases. | Superior translational capacity and stability compared to ΨTP. | [6] |
| 5-Methoxy-UTP | 5-Methoxy | Reduced immunogenicity | Efficiently incorporated. | Increased transgene expression with moderate proinflammatory response. | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro transcription and analysis of modified RNA.
In Vitro Transcription with Modified UTPs
This protocol outlines a general procedure for the enzymatic synthesis of RNA containing modified uridine analogs using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
Ribonucleotide solution mix (ATP, CTP, GTP)
-
UTP or modified UTP analog (e.g., 4'-F-UTP, ΨTP, m¹ΨTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL of 5X Transcription Buffer
-
2 µL of ATP, CTP, GTP mix (10 mM each)
-
2 µL of UTP or modified UTP (10 mM)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the synthesized RNA using a spectrophotometer and assess its integrity via gel electrophoresis.
Analysis of Incorporation Efficiency by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is used to separate and visualize the RNA products to assess the efficiency of full-length transcript synthesis.
Materials:
-
Synthesized RNA
-
Denaturing loading buffer (e.g., formamide-based)
-
Polyacrylamide gel (with urea)
-
TBE buffer
-
Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Mix the RNA sample with an equal volume of denaturing loading buffer.
-
Heat the mixture at 70-95°C for 5-10 minutes to denature the RNA.
-
Load the denatured samples onto the polyacrylamide gel.
-
Run the gel in TBE buffer until the desired separation is achieved.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the RNA bands using a gel imaging system to determine the yield of the full-length transcript and identify any truncated products.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.
References
- 1. Fidelity of RNA polymerase II transcription controlled by elongation factor TFIIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and proofreading both contribute significantly to the fidelity of RNA polymerase III transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biorxiv.org [biorxiv.org]
- 5. promega.com [promega.com]
- 6. neb.com [neb.com]
- 7. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMTr-4'-F-U-CED-TBDMS Phosphoramidite
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of drug development and scientific research, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides detailed, step-by-step procedures for the proper disposal of DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks to both personnel and the environment.
Immediate Safety and Handling Precautions
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a hazardous substance that demands careful handling. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] All handling of this chemical should occur in a well-ventilated fume hood. The use of personal protective equipment (PPE) is mandatory and includes:
-
Safety Goggles: To protect against splashes and fumes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1] Under no circumstances should this chemical be allowed to enter drains or waterways.[1]
Quantitative Hazard and Disposal Data
For clarity and quick reference, the following table summarizes key quantitative data related to the handling and disposal of phosphoramidite waste.
| Parameter | Guideline | Source |
| Hazard Class (Assumed) | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Corrosion/Irritation - Category 1C | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2][3] |
| Spill Containment Material | Inert absorbent (e.g., vermiculite, dry sand) | [1][2] |
| Waste to Quenching Solution Ratio | Approximately 1:10 (v/v) | [1] |
| Deactivation Reaction Time | Minimum of 24 hours | [1] |
| Deactivation Reaction Temperature | Room Temperature | [1] |
Experimental Protocol for Deactivation and Disposal
The primary and safest method for the disposal of this compound waste is a controlled deactivation process through hydrolysis, which transforms the reactive phosphoramidite into a less reactive H-phosphonate species.[1] This is followed by disposal as hazardous waste in accordance with all local, state, and federal regulations.
Materials:
-
This compound waste (solid or in solution)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar
Procedure:
-
Dissolution:
-
Quenching/Hydrolysis:
-
In a separate container, prepare a 5% aqueous solution of sodium bicarbonate.
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A volume ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution) is recommended to ensure complete hydrolysis.[1] The weak basic condition helps to neutralize any acidic byproducts.[1]
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
-
Final Disposal:
-
The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling DMTr-4'-F-U-CED-TBDMS Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling DMTr-4'-F-U-CED-TBDMS phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
DMTr-4'-F-U-CED-TBDMS phosphoramidite should be treated as a hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling phosphoramidites to prevent exposure.[1][3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[3] |
| Laboratory Coat | A laboratory coat must be worn.[3][4] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.[1]
1. Preparation and Handling Area:
-
Work in a well-ventilated area, preferably inside a chemical fume hood.[2]
-
Ensure the handling area is clean and free of contaminants.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly sealed to prevent moisture and air exposure.[3] Phosphoramidites are sensitive to moisture.[2]
3. Storage:
-
Store in a dry, well-ventilated area.[3]
-
Protect from heat and store away from oxidizing agents.[1][3]
4. After Handling:
Experimental Protocol: General Oligonucleotide Synthesis Cycle
Phosphoramidite chemistry is the standard method for DNA and RNA synthesis.[5] A typical synthesis cycle involves the following steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed with a mild acid to free the 5'-hydroxyl group for the next coupling reaction.[5][6]
-
Coupling: The phosphoramidite is activated and couples to the 5'-hydroxyl group of the growing oligonucleotide chain.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.[5][7]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[5][6]
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of phosphoramidite waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[3]
-
This includes solid waste, contaminated materials (e.g., gloves, weighing papers), and solutions.[8]
2. Deactivation of Reactive Waste:
-
The reactive phosphoramidite moiety can be intentionally hydrolyzed to a less reactive species.[2]
-
For small quantities of solid waste or residues in empty containers:
-
Carefully dissolve the phosphoramidite waste in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile.[2]
-
Slowly, and with stirring, add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[2]
-
Allow the mixture to stir at room temperature for at least 24 hours.[2]
-
3. Final Disposal:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[2]
-
The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]
-
Do not dispose of the chemical into drains or the environment.[3]
Emergency Procedures
Spill and Leak Procedures:
-
Avoid dust formation.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Use personal protective equipment.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8]
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[2][8]
-
Decontaminate the affected surface with alcohol.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.[3] Seek medical attention if symptoms persist.[3]
-
Skin Contact: Wash with plenty of water.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Workflow and Logical Relationships
Caption: Workflow for safe handling and disposal of phosphoramidites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
